molecular formula C15H25NO6 B12425709 Lycopsamine N-oxide-d3

Lycopsamine N-oxide-d3

Número de catálogo: B12425709
Peso molecular: 318.38 g/mol
Clave InChI: DNAWGBOKUFFVMB-YJLUAEPNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lycopsamine N-oxide-d3 is a useful research compound. Its molecular formula is C15H25NO6 and its molecular weight is 318.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H25NO6

Peso molecular

318.38 g/mol

Nombre IUPAC

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3S)-4,4,4-trideuterio-2,3-dihydroxy-2-propan-2-ylbutanoate

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1/i3D3

Clave InChI

DNAWGBOKUFFVMB-YJLUAEPNSA-N

SMILES isomérico

[2H]C([2H])([2H])[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O

SMILES canónico

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Lycopsamine N-oxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopsamine (B1675737) N-oxide-d3 is the deuterium-labeled form of Lycopsamine N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid N-oxide. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed analytical methodologies for its use as an internal standard, and an examination of the metabolic pathways and toxicological implications of its non-deuterated analog. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, toxicology, and drug development.

Chemical and Physical Properties

Lycopsamine N-oxide-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of Lycopsamine N-oxide in various matrices.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the endogenous analyte, allowing for precise and accurate quantification.

PropertyValueReference
Chemical Formula C₁₅H₂₂D₃NO₆[2]
Molecular Weight 318.38 g/mol [2]
Synonyms (+)-Lycopsamine N-oxide-d3
CAS Number 95462-15-0 (unlabeled)[3][4]
Appearance White to off-white solid
Storage Store at -20°C[3]

Table 1: Chemical and Physical Properties of this compound

Synthesis

Conceptual Experimental Protocol: Synthesis of this compound
  • Preparation of a Deuterated Precursor: A suitable precursor to the necine base or the necic acid portion of lycopsamine would be subjected to a reduction reaction using a deuterium source, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atoms at a non-labile position.

  • Synthesis of Deuterated Lycopsamine: The deuterated precursor would then be carried through the remaining steps of a total synthesis of lycopsamine.

  • N-oxidation: The resulting deuterated lycopsamine would be dissolved in an appropriate aprotic solvent (e.g., dichloromethane).

  • Addition of Oxidizing Agent: A mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise to the solution at a controlled temperature (e.g., 0 °C) to effect the N-oxidation.

  • Reaction Monitoring and Work-up: The reaction progress would be monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction would be quenched, and the product would be purified using standard chromatographic techniques.

Analytical Methodology

This compound is a critical tool for the accurate quantification of Lycopsamine N-oxide in complex matrices such as honey, herbal teas, and biological samples. The following is a representative experimental protocol for the analysis of Lycopsamine N-oxide in honey using LC-MS/MS with this compound as an internal standard.

Experimental Protocol: Quantification of Lycopsamine N-oxide in Honey using LC-MS/MS

3.1.1. Sample Preparation

  • Weigh 2 grams of homogenized honey into a 50 mL centrifuge tube.

  • Add a known concentration of this compound internal standard solution.

  • Add 20 mL of 0.05 M sulfuric acid and vortex until the honey is completely dissolved.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).

  • Wash the cartridge with water and methanol (B129727) to remove interferences.

  • Elute the analytes with an ammoniated methanol solution.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol/water, 5/95, v/v) for LC-MS/MS analysis.[5][6]

3.1.2. LC-MS/MS Analysis

ParameterCondition
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A suitable gradient to separate the analyte from matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transitions Lycopsamine N-oxide: To be determined empiricallythis compound: To be determined empirically (precursor ion will be M+4)

Table 2: Representative LC-MS/MS Parameters

3.1.3. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of Lycopsamine N-oxide in the sample is then determined from this calibration curve.

Metabolism and Toxicological Pathway

Lycopsamine N-oxide, like other pyrrolizidine alkaloid N-oxides (PANOs), is generally considered to be less toxic than its corresponding parent pyrrolizidine alkaloid (PA). However, it can be metabolized in vivo to the toxic parent compound. The primary route of toxicity is through the metabolic activation of the parent PA in the liver.

The metabolic pathway begins with the reduction of the N-oxide back to the parent PA, lycopsamine. This reduction can be mediated by intestinal microbiota and hepatic cytochrome P450 enzymes. Once formed, lycopsamine is then oxidized by hepatic CYPs to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3] The primary target organ for PA toxicity is the liver.

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity Lycopsamine_N_oxide Lycopsamine N-oxide Lycopsamine Lycopsamine (PA) Lycopsamine_N_oxide->Lycopsamine Reduction (Intestinal Microbiota, hepatic CYPs) Pyrrolic_Metabolites Dehydropyrrolizidine (Pyrrolic) Esters Lycopsamine->Pyrrolic_Metabolites Oxidation (Hepatic CYPs) Macromolecule_Adducts DNA & Protein Adducts Pyrrolic_Metabolites->Macromolecule_Adducts Alkylation Cellular_Damage Hepatotoxicity (Cellular Damage) Macromolecule_Adducts->Cellular_Damage experimental_workflow Start Start: Honey Sample Homogenize Homogenize Sample Start->Homogenize Spike Spike with This compound Homogenize->Spike Extract Extract with 0.05 M Sulfuric Acid Spike->Extract Centrifuge Centrifuge Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elute Analytes SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify logical_relationship LNO_d3 This compound IS Internal Standard LNO_d3->IS is used as an LCMS LC-MS/MS IS->LCMS in Quant Accurate Quantification LCMS->Quant enables

References

Lycopsamine N-oxide-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine (B1675737) N-oxide-d3 is the deuterium-labeled form of Lycopsamine N-oxide, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA). PAs are a class of secondary metabolites found in numerous plant species, and they are known for their potential hepatotoxicity. Due to this biological activity, the detection and quantification of PAs in food products, herbal remedies, and other consumer goods are of significant interest. Lycopsamine N-oxide-d3 serves as a crucial internal standard for the accurate quantification of Lycopsamine N-oxide in various matrices using mass spectrometry-based methods. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a retronecine (B1221780) base esterified with viridifloric acid, with the tertiary amine of the retronecine base oxidized to an N-oxide. The three deuterium atoms are located on the terminal methyl group of the ethyl moiety within the viridifloric acid portion of the molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H22D3NO6[1][2]
Molecular Weight 318.38 g/mol [1][2]
CAS Number (unlabeled) 95462-15-0[2][3]
Appearance SolidN/A
Storage Temperature -20°C
Purity (typical) ≥90.0% (HPLC)
SMILES CC(C)--INVALID-LINK--C([2H])([2H])[2H]">C@@(O)C(OCC1=CC[N+]2([O-])[C@@]1([H])--INVALID-LINK--O)=O[4]

Biological Activity and Mechanism of Action

Lycopsamine N-oxide, the non-deuterated analogue, is recognized as a hepatotoxic pyrrolizidine alkaloid.[3] The toxicity of unsaturated PAs is primarily due to their metabolic activation in the liver.

The general mechanism for PA-induced hepatotoxicity involves a multi-step process initiated by cytochrome P450 enzymes.

PA_Hepatotoxicity_Pathway cluster_liver_cell Hepatocyte Lycopsamine_N_oxide Lycopsamine N-oxide CYP450 Cytochrome P450 (e.g., CYP3A4) Lycopsamine_N_oxide->CYP450 Metabolic Activation Reactive_Metabolite Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) CYP450->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding Cellular_Damage Cellular Stress and Damage Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Pyrrolizidine Alkaloid Metabolic Activation and Hepatotoxicity Pathway.

Experimental Protocols

General Synthesis of Deuterated Pyrrolizidine Alkaloid N-oxides

1. Preparation of Deuterated Lycopsamine: The synthesis would start with or involve the introduction of the deuterium label onto the lycopsamine molecule.

2. N-Oxidation:

  • Dissolve the deuterated lycopsamine precursor in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add a controlled amount (typically 1.0-1.2 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.

  • Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench any excess oxidizing agent. For m-CPBA, this can be achieved by adding a solution of sodium thiosulfate (B1220275) or sodium sulfite.

  • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain the pure deuterated N-oxide.[5]

Deuterated_N_Oxide_Synthesis Start Deuterated Lycopsamine in Aprotic Solvent Oxidation Add Oxidizing Agent (e.g., m-CPBA) at 0°C Start->Oxidation Reaction Stir and Monitor (TLC or LC-MS) Oxidation->Reaction Quench Quench Excess Oxidizing Agent Reaction->Quench Wash Aqueous Wash Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Purification (e.g., Chromatography) Dry->Purify End This compound Purify->End

General Experimental Workflow for Deuterated N-oxide Synthesis.
General Protocol for Quantification of Pyrrolizidine Alkaloids using a Deuterated Internal Standard

The following is a general method for the analysis of PAs in plant material or food matrices using this compound as an internal standard. This protocol would require optimization for specific sample types and instrumentation.[6]

1. Sample Preparation and Extraction:

  • Weigh a homogenized sample (e.g., 2 grams of plant material) into a centrifuge tube.

  • Add the deuterated internal standard (this compound) at a known concentration.

  • Add an extraction solution (e.g., 20 mL of 0.05 M sulfuric acid in 50% methanol).

  • Sonicate for approximately 15 minutes at room temperature.

  • Centrifuge the sample (e.g., at 3800 x g for 10 minutes).

  • Collect the supernatant.

  • Repeat the extraction on the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (SCX) or reversed-phase C18 SPE cartridge (e.g., with methanol (B129727) followed by water).

  • Load the combined extract onto the cartridge.

  • Wash the cartridge to remove interfering compounds (e.g., with water).

  • Elute the analytes with a suitable solvent (e.g., methanol, or methanol with a small percentage of ammonia).

3. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and reconstitute in a solvent compatible with the initial mobile phase conditions.

  • Inject an aliquot into an LC-MS/MS system.

  • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol or acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the unlabeled analyte (Lycopsamine N-oxide) and the deuterated internal standard (this compound).

Table 2: Example of MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lycopsamine N-oxide[Value][Value]
This compound[Value + 3][Value]

Note: Specific m/z values would need to be determined experimentally.

4. Quantification:

  • Construct a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

  • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical_Workflow Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extract Solvent Extraction (e.g., Acidic Methanol) Spike->Extract Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup Analyze LC-MS/MS Analysis (MRM Mode) Cleanup->Analyze Quantify Quantification using Calibration Curve Analyze->Quantify

Analytical Workflow for PA Quantification.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Lycopsamine N-oxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lycopsamine N-oxide-d3, a crucial internal standard for the quantitative analysis of the corresponding toxic pyrrolizidine (B1209537) alkaloid. This document details a plausible synthetic route, experimental protocols, and in-depth characterization methodologies. Furthermore, it elucidates the metabolic pathway associated with the toxicity of pyrrolizidine alkaloid N-oxides.

Introduction

Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, such as those belonging to the Boraginaceae family.[1] PAs and their N-oxides are of significant interest to the scientific community due to their potential hepatotoxicity in humans and livestock.[1] Accurate quantification of these compounds in food, herbal products, and biological matrices is therefore essential for safety and risk assessment.

This compound is the deuterium-labeled isotopologue of Lycopsamine N-oxide.[2] The introduction of three deuterium (B1214612) atoms results in a molecule that is chemically identical to the parent compound but has a mass increment of three atomic mass units.[3] This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantitative assays.[2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise measurements.[4]

Synthesis of this compound

The proposed synthesis involves three main stages:

  • Synthesis of a d3-labeled ester precursor from a deuterated source.

  • Coupling of the deuterated necic acid derivative with (-)-retronecine.

  • Hydrolysis and N-oxidation to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of d3-Necic Acid Precursor cluster_stage2 Stage 2: Coupling Reaction cluster_stage3 Stage 3: Final Steps CD3OD Methanol-d4 (CD3OD) CD3I Iodomethane-d3 (CD3I) CD3OD->CD3I  I2, P(red) d3_ester d3-Ethyl Ester Precursor CD3I->d3_ester  Ethyl acetoacetate (B1235776),  NaOEt, EtOH Coupled_Product Coupled Intermediate d3_ester->Coupled_Product  Coupling with  (-)-Retronecine Retronecine (-)-Retronecine Retronecine->Coupled_Product Hydrolysis Hydrolysis Coupled_Product->Hydrolysis N_Oxidation N-Oxidation Hydrolysis->N_Oxidation Final_Product This compound N_Oxidation->Final_Product

Plausible synthetic workflow for this compound.
Experimental Protocols

Stage 1: Synthesis of d3-Ethyl 2-acetyl-2-(1-hydroxyethyl)-3-methyl-d3-butanoate

  • Preparation of Iodomethane-d3 (CD3I): In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus and iodine. Slowly add Methanol-d4 (CD3OD) dropwise with stirring. The reaction is exothermic and should be cooled in an ice bath. After the addition is complete, the mixture is gently refluxed. The resulting Iodomethane-d3 is then distilled directly from the reaction mixture.[5]

  • Alkylation of Ethyl Acetoacetate: To a solution of sodium ethoxide in absolute ethanol, add ethyl acetoacetate dropwise at 0°C. After stirring, add the freshly prepared Iodomethane-d3. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the d3-methylated intermediate.

  • Formation of the Hydroxyethyl Group: The d3-methylated intermediate is then reacted with a suitable reagent to introduce the 1-hydroxyethyl group, for example, via an aldol-type reaction with acetaldehyde, to yield the d3-labeled necic acid precursor.

Stage 2: Coupling with (-)-Retronecine

  • The d3-labeled necic acid precursor is coupled with (-)-retronecine. This can be achieved through various esterification methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents in an aprotic solvent like dichloromethane (B109758) (DCM).

  • (-)-Retronecine and the d3-necic acid precursor are dissolved in DCM, and the solution is cooled to 0°C. DCC and a catalytic amount of DMAP are added, and the reaction is stirred overnight at room temperature.

  • The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the crude coupled product, which is then purified by column chromatography.

Stage 3: Hydrolysis and N-Oxidation

  • Hydrolysis: The protecting groups on the necic acid moiety of the coupled product are removed by hydrolysis under basic conditions, for example, using potassium carbonate in methanol (B129727). The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified.

  • N-Oxidation: The resulting Lycopsamine-d3 is dissolved in a suitable solvent like methanol or dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed. The reaction mixture is then washed with a sodium sulfite (B76179) solution to quench the excess peroxide, followed by a sodium bicarbonate solution. The organic layer is dried and concentrated to afford this compound. Purification can be achieved by recrystallization or column chromatography.

Characterization

The structural elucidation and confirmation of this compound rely on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data for the deuterated compound are compared with those of the unlabeled standard.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the identity and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which should be consistent with the structure of Lycopsamine N-oxide, with specific fragments showing a +3 Da mass shift if they contain the deuterated methyl group.

Parameter Lycopsamine N-oxide This compound (Predicted)
Molecular Formula C15H25NO6[6]C15H22D3NO6[3]
Monoisotopic Mass 315.1682 u[6]318.1869 u
[M+H]+ m/z 316.1755[6]m/z 319.1943
Key MS/MS Fragments m/z 138, 120, 93m/z 138, 120, 93 (from necine base), and fragments containing the d3-necic acid will be shifted by +3 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium label and the overall structure of the molecule.

  • 1H NMR: In the 1H NMR spectrum of this compound, the singlet corresponding to the methyl protons of the necic acid moiety will be absent. The other signals corresponding to the rest of the molecule should remain largely unchanged compared to the unlabeled standard.

  • 13C NMR: In the 13C NMR spectrum, the carbon atom of the deuterated methyl group will exhibit a multiplet signal due to coupling with deuterium (a triplet for a CD3 group) and will be shifted slightly upfield. Its intensity will also be significantly lower compared to the corresponding signal in the unlabeled compound.

  • 2H NMR: A 2H NMR spectrum will show a signal corresponding to the deuterium atoms, confirming their presence in the molecule.

Technique Expected Observations for this compound
1H NMR Absence of the singlet corresponding to the C-CH3 protons of the necic acid.
13C NMR Appearance of a triplet for the C-CD3 carbon, shifted slightly upfield and with reduced intensity.
High-Resolution MS Molecular ion peak corresponding to the exact mass of C15H22D3NO6.

Metabolic Activation and Toxicity Pathway

Lycopsamine N-oxide, like other pyrrolizidine alkaloid N-oxides, is generally less toxic than its corresponding tertiary amine (Lycopsamine).[7] However, it can be reduced back to the parent PA in the gut by intestinal microbiota and in the liver by cytochrome P450 enzymes.[8] The resulting Lycopsamine is then metabolized by hepatic cytochrome P450 monooxygenases (primarily CYP3A4) to highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[9] These electrophilic metabolites can readily form covalent adducts with cellular macromolecules, including proteins and DNA.[7] This adduction is the primary mechanism of the observed hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).

Toxicity_Pathway cluster_intake Intake & Reduction cluster_liver Hepatic Metabolism cluster_toxicity Cellular Toxicity LNO_ingestion Lycopsamine N-oxide (Ingested) Lycopsamine Lycopsamine (Tertiary Amine) LNO_ingestion->Lycopsamine  Reduction  (Gut Microbiota, Liver CYPs) DHPA Dehydropyrrolizidine Alkaloids (Reactive Pyrrolic Esters) Lycopsamine->DHPA  Oxidation CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->DHPA Adducts DNA & Protein Adducts DHPA->Adducts  Alkylation of  Nucleophiles Toxicity Hepatotoxicity (e.g., HSOS) Adducts->Toxicity

Metabolic activation pathway of Lycopsamine N-oxide leading to hepatotoxicity.

Conclusion

This technical guide has outlined a plausible synthetic route and detailed characterization methodologies for this compound. While a specific published protocol for its synthesis is not available, the proposed pathway, based on established chemical principles, provides a robust framework for its preparation. The characterization data, particularly from mass spectrometry and NMR, are crucial for confirming the identity, purity, and location of the deuterium label. The use of this compound as an internal standard is indispensable for the accurate quantification of its toxic parent compound, thereby playing a vital role in food safety and toxicological research. Understanding the metabolic activation pathway of pyrrolizidine alkaloid N-oxides further underscores the importance of monitoring these compounds.

References

Lycopsamine N-oxide-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Lycopsamine (B1675737) N-oxide-d3, a deuterated form of the naturally occurring pyrrolizidine (B1209537) alkaloid, Lycopsamine N-oxide. This document is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds for quantitative analysis.

Core Compound Data

PropertyLycopsamine N-oxide-d3Lycopsamine N-oxide (non-deuterated)
CAS Number Not specified; parent CAS is 95462-15-0[1][2][3][4][5]95462-15-0[1][2][3][4][5]
Molecular Formula C₁₅H₂₂D₃NO₆[6]C₁₅H₂₅NO₆[1][2][7][8]
Molecular Weight 318.38 g/mol [6][9]315.36 g/mol [1][2][4][7][8]

Application in Research and Drug Development

This compound serves as a crucial tool in analytical chemistry and drug metabolism studies. As a stable isotope-labeled internal standard, it is primarily used for the accurate quantification of Lycopsamine N-oxide in various biological and environmental samples. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its clear differentiation from the endogenous, non-deuterated analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

Pyrrolizidine alkaloids, such as Lycopsamine N-oxide, are of significant interest due to their potential toxicity and carcinogenicity. They are secondary metabolites found in numerous plant species and can contaminate food sources like honey, milk, and herbal supplements. Accurate quantification of these alkaloids is therefore essential for food safety and toxicological assessments. Research has indicated that intermedine (B191556) and lycopsamine, along with their N-oxides, can inhibit hepatocyte proliferation and induce apoptosis, highlighting their hepatotoxicity.[2]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the research institution or laboratory conducting the analysis, a general workflow for its use as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

General Protocol for Quantification of Lycopsamine N-oxide using this compound as an Internal Standard
  • Sample Preparation:

    • Homogenize the sample matrix (e.g., honey, plasma, tissue).

    • Perform a liquid-liquid or solid-phase extraction to isolate the alkaloids. Methanolic extraction followed by partitioning into an acidic aqueous solution and subsequent purification using strong cation exchange solid-phase extraction is a common approach.[10]

    • Spike a known concentration of this compound into the extracted sample prior to final volume reduction.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of non-deuterated Lycopsamine N-oxide into a blank matrix.

    • Add a constant, known concentration of this compound to each calibration standard.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto a reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor for the specific precursor-to-product ion transitions for both Lycopsamine N-oxide and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Lycopsamine N-oxide) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Lycopsamine N-oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow

The following diagram illustrates the general workflow for utilizing this compound as an internal standard in a quantitative analysis.

G cluster_0 Sample & Standard Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Quantification Sample Biological or Environmental Sample Extract Extraction of Analytes Sample->Extract Spike_IS Spike with This compound (IS) Extract->Spike_IS LC_MS LC-MS/MS Analysis Spike_IS->LC_MS Standards Prepare Calibration Standards (Analyte + IS) Standards->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Analyte in Sample Ratio_Calc->Quantify Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

The Ubiquitous Presence of Lycopsamine N-oxide in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine (B1675737) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring secondary metabolite found in a significant number of plant species worldwide.[1][2][3] PAs are infamous for their potential hepatotoxicity, carcinogenicity, and genotoxicity, posing a considerable risk to livestock and humans through contaminated food, herbal remedies, and supplements.[1][3][4][5] Lycopsamine N-oxide, along with its free base form, lycopsamine, is a prominent PA of interest due to its widespread occurrence and biological activity.[1] This technical guide provides a comprehensive overview of the natural occurrence of lycopsamine N-oxide in plants, detailing its distribution, quantitative levels, and the experimental protocols for its analysis.

Natural Occurrence and Distribution

Lycopsamine N-oxide is predominantly found in plants belonging to the Boraginaceae (Borage family), Asteraceae (Daisy family), and Fabaceae (Pea family).[2][6] It is often the major PA constituent in these plants, frequently co-occurring with its epimer, intermedine (B191556) N-oxide, and their corresponding free bases.[1][7] The concentration of lycopsamine N-oxide can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions.[2][8] Generally, the N-oxide forms of PAs are more abundant in plants than their free base counterparts, and they are typically found in higher concentrations in the roots and reproductive tissues.[4][9]

Quantitative Data on Lycopsamine N-oxide in Various Plant Species

The following tables summarize the quantitative data on lycopsamine N-oxide content in different plant species as reported in the scientific literature.

Table 1: Lycopsamine N-oxide Content in Symphytum officinale (Common Comfrey)

Plant PartLycopsamine N-oxide ConcentrationReference
Root3.7 mg/g[10]
RootPresent (major constituent)[11][12]
Herb0.02-0.18% (total PAs)[13]
Radix0.25-0.29% (total PAs)[13]

Table 2: Lycopsamine N-oxide Content in Other Plant Species

Plant SpeciesFamilyPlant PartLycopsamine N-oxide ConcentrationReference
Amsinckia intermediaBoraginaceaeWhole PlantPredominant PA, concentration decreases over growing season[14][15]
Ageratum conyzoidesAsteraceaeAqueous ExtractDetected[16]
Echium vulgareBoraginaceaeNot SpecifiedPresent[17]
Cynoglossum officinaleBoraginaceaeNot SpecifiedPresent[17]
Neatostema apulumBoraginaceaeNot SpecifiedReported[18]

Biosynthesis of Lycopsamine N-oxide

The biosynthesis of pyrrolizidine alkaloids, including lycopsamine N-oxide, is a complex enzymatic process. The pathway begins with the formation of homospermidine from putrescine, catalyzed by homospermidine synthase (HSS). Homospermidine is then oxidized by homospermidine oxidase (HSO) to form the bicyclic pyrrolizidine core.[19] Subsequent esterification with necic acids leads to the formation of various PAs. The final step to produce lycopsamine N-oxide is the N-oxidation of the lycopsamine base.

Lycopsamine N-oxide Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Pyrrolizidine_Core Bicyclic Pyrrolizidine Core Homospermidine->Pyrrolizidine_Core HSO Lycopsamine_Base Lycopsamine (Free Base) Pyrrolizidine_Core->Lycopsamine_Base Esterification Lycopsamine_N_Oxide Lycopsamine N-oxide Lycopsamine_Base->Lycopsamine_N_Oxide N-oxidation

Caption: Postulated biosynthetic pathway of lycopsamine N-oxide.

Experimental Protocols

The analysis of lycopsamine N-oxide in plant material requires robust extraction and analytical techniques due to the complex plant matrix and the presence of isomeric compounds.

Extraction of Pyrrolizidine Alkaloids and their N-oxides

A common and effective method for the simultaneous extraction of PAs and their N-oxides involves the use of polar solvents, often acidified to enhance the solubility of the alkaloids.

Materials:

  • Dried and ground plant material

  • Methanol (B129727) or Ethanol[20][21]

  • 0.05 M H₂SO₄ in 70% Methanol (v/v) or similar acidic solution[6]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange)[6][14]

  • Ammonia solution

  • Zinc dust (for reduction of N-oxides to free bases, if required for specific analytical methods)[21]

Protocol:

  • Extraction:

    • Macerate a known weight of the powdered plant material (e.g., 1-5 g) with an appropriate volume of the extraction solvent (e.g., 20-50 mL of acidified methanol) for a specified period (e.g., 1-24 hours) with agitation (e.g., sonication or shaking).[6]

    • Alternatively, perform Soxhlet extraction with methanol for several hours. Note that prolonged extraction at high temperatures may lead to the degradation of N-oxides.[20][22]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Clean-up (Solid Phase Extraction):

    • Redissolve the crude extract in an acidic aqueous solution.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and then with a weakly polar solvent (e.g., water or dilute methanol) to remove other polar impurities.

    • Elute the PAs and their N-oxides with a suitable solvent, such as methanol or a mixture of methanol and ammonia.[21]

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Extraction Workflow Plant_Material Dried, Ground Plant Material Extraction Extraction (e.g., Acidified Methanol, Sonication) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration SPE_Cleanup Solid Phase Extraction (SPE) Clean-up Filtration->SPE_Cleanup Final_Sample Final Sample for LC-MS/MS Analysis SPE_Cleanup->Final_Sample

Caption: General experimental workflow for PA extraction.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of lycopsamine N-oxide and other PAs.[6][23][24]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[25]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).[25]

  • Flow Rate: 0.2-0.4 mL/min.[25]

  • Column Temperature: Controlled, often around 25-40°C.[4][25]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for lycopsamine N-oxide (e.g., m/z 316.1 -> 138.1, 156.1) should be optimized using a pure standard.[26]

Quantification:

  • Quantification is typically performed using an external calibration curve prepared with a certified reference standard of lycopsamine N-oxide.

  • Matrix-matched calibration standards are recommended to compensate for matrix effects.

Conclusion

Lycopsamine N-oxide is a widely distributed pyrrolizidine alkaloid with significant toxicological implications. Its presence in numerous plant families necessitates reliable and sensitive analytical methods for its detection and quantification in food, feed, and herbal products. The methodologies outlined in this guide provide a robust framework for researchers and professionals working in the fields of natural product chemistry, toxicology, and drug development to accurately assess the occurrence of this important plant metabolite. Further research is warranted to fully elucidate the factors influencing its concentration in plants and its complete toxicological profile.

References

The Hidden Threat: A Toxicological Deep-Dive into Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive toxicological profile of pyrrolizidine (B1209537) alkaloid N-oxides (PANOs), compounds of increasing concern in food safety and drug development. While often considered the less toxic counterparts to their parent pyrrolizidine alkaloids (PAs), PANOs represent a significant health risk due to their in vivo conversion to highly toxic metabolites. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the metabolism, genotoxicity, and mechanisms of action of PANOs, supported by quantitative data, detailed experimental protocols, and visual pathways.

Executive Summary

Pyrrolizidine alkaloids are a large class of phytotoxins produced by thousands of plant species, which can contaminate food, animal feed, and herbal remedies. Their N-oxides (PANOs) are often present in even higher concentrations than the parent PAs. The toxicity of PANOs is not direct but is a consequence of their metabolic reduction back to the tertiary PAs, primarily by gut microbiota and hepatic enzymes. These reformed PAs are then bioactivated in the liver to highly reactive pyrrolic metabolites, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic compounds can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The primary target organ for PANO-induced toxicity is the liver, with potential for hepatic sinusoidal obstruction syndrome (HSOS) and liver cancer.

Metabolic Pathways and Bioactivation

The toxicological activity of PANOs is intrinsically linked to their metabolic fate. The overall pathway involves a critical reduction step followed by an activation step.

  • Reduction to Parent PAs: The initial and rate-limiting step in PANO intoxication is the reduction of the N-oxide to the corresponding tertiary amine PA. This biotransformation is carried out by two main systems:

    • Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract play a significant role in reducing PANOs, making the oral route of exposure particularly hazardous.

    • Hepatic Cytochrome P450 (CYP) Enzymes: In the liver, certain CYP isozymes can also catalyze the reduction of PANOs back to their parent PAs.[1]

  • Bioactivation of Parent PAs: Once the parent PA is formed, it undergoes bioactivation in the liver, primarily through oxidation by CYP enzymes (e.g., CYP3A4 and CYP2B6) to form highly reactive and unstable pyrrolic esters (DHPAs).[2] These DHPAs are the ultimate toxic metabolites responsible for the adverse effects of both PAs and PANOs.

  • Detoxification Pathways: The body has detoxification pathways for PAs, including hydrolysis of the ester linkages and conjugation with glutathione (B108866) (GSH). However, when these pathways are saturated, the formation of toxic DHPAs predominates.

Below is a diagram illustrating the metabolic activation of PANOs.

metabolic_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatocyte) PANO Pyrrolizidine Alkaloid N-Oxide (PANO) (Less toxic, more water-soluble) PA Pyrrolizidine Alkaloid (PA) (Tertiary amine) PANO->PA Reduction CYP_Reduction CYP450 (Reduction) Detox Detoxification (Hydrolysis, GSH conjugation) PA->Detox CYP_Oxidation CYP450 (Oxidation/Bioactivation) PA->CYP_Oxidation Bioactivation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive pyrrolic ester) Adducts DNA and Protein Adducts DHPA->Adducts Alkylation Toxicity Cytotoxicity, Genotoxicity, Carcinogenicity (e.g., HSOS) Adducts->Toxicity Intestinal Microbiota Intestinal Microbiota Intestinal Microbiota->PA CYP_Reduction->PA CYP_Oxidation->DHPA

Metabolic activation pathway of Pyrrolizidine Alkaloid N-Oxides.

Genotoxicity and Carcinogenicity

The genotoxicity of PANOs is mediated by the formation of DHPAs, which are bifunctional alkylating agents. These reactive metabolites can covalently bind to DNA, forming a variety of DNA adducts.[3][4][5]

  • Mechanism of DNA Adduct Formation: DHPAs can alkylate DNA bases, with a preference for guanine (B1146940) and adenine (B156593) residues.[4] This can lead to DNA cross-linking, single and double-strand breaks, and chromosomal aberrations.[2]

  • Biomarkers of Exposure and Effect: The resulting DHP-derived DNA adducts are considered reliable biomarkers for assessing the carcinogenic risk of PAs and PANOs.[5][6]

The signaling pathway for PANO-induced genotoxicity is depicted below.

genotoxicity_pathway PANO PANO Ingestion Metabolism Metabolic Activation (Reduction to PA, then Oxidation to DHPA) PANO->Metabolism DHPA Reactive DHPA Metabolite Metabolism->DHPA DNA_Adducts Formation of DNA Adducts (e.g., DHP-dG, DHP-dA) DHPA->DNA_Adducts DNA_Damage DNA Damage (Cross-linking, Strand Breaks) DNA_Adducts->DNA_Damage Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle Apoptosis Apoptosis DNA_Damage->Apoptosis Mutation Somatic Mutations DNA_Damage->Mutation Faulty DNA Repair Cancer Tumor Initiation (e.g., Liver Cancer) Mutation->Cancer

Signaling pathway of PANO-induced genotoxicity.

Quantitative Toxicological Data

While PANOs are generally less toxic than their parent PAs in vitro, their in vivo toxicity can be comparable due to metabolic conversion. The following tables summarize available quantitative data. It is important to note that direct toxicity data for many PANOs is limited.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

CompoundCell LineAssayEndpointValueReference
Clivorine (Otonecine-type)HepG2MTTIC₂₀0.013 ± 0.004 mM[7]
Clivorine (Otonecine-type)HepG2BrdUIC₂₀0.066 ± 0.031 mM[7]
Retrorsine (Retronecine-type)HepG2MTTIC₂₀0.27 ± 0.07 mM[7]
Retrorsine (Retronecine-type)HepG2BrdUIC₂₀0.19 ± 0.03 mM[7]
Platyphylline (Platynecine-type)HepG2MTTIC₂₀0.85 ± 0.11 mM[7]
Platyphylline (Platynecine-type)HepG2BrdUIC₂₀1.01 ± 0.40 mM[7]

Table 2: Comparative Genotoxicity of PAs and PANOs

CompoundAssayCell LinePotency Relative to Parent PAReference
Riddelliine N-oxideMicronucleus AssayHepaRG0.014 - 0.015[8]
Lasiocarpine N-oxideMicronucleus AssayHepaRG0.008 - 0.009[8]
Monocrotaline N-oxideMicronucleus AssayHepaRG0.002 - 0.003[8]
PANO (general)γH2AX InductionHepaRG2-3 orders of magnitude less potent[2]

Key Experimental Protocols

This section provides an overview of methodologies commonly used to assess the toxicology of PANOs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test PANO and add to the cells. Include a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

mtt_assay_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with PANO dilutions incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add solubilizing agent incubation_mtt->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate cell viability and IC₅₀ absorbance_reading->data_analysis data_analysis->end

Workflow for the MTT cytotoxicity assay.
In Vitro Metabolism using Liver Microsomes

This assay is used to study the metabolic conversion of PANOs to their parent PAs and subsequent bioactivation.

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a NADPH-generating system, and buffer.

  • Incubation: Add the PANO to the reaction mixture and incubate at 37°C.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the PANO, the parent PA, and any pyrrolic metabolites.[6][9]

Detection of DNA Adducts

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of DHP-DNA adducts.[6][10]

Methodology:

  • DNA Isolation: Isolate DNA from liver tissue of animals treated with PANOs or from in vitro experiments.

  • Enzymatic Hydrolysis: Digest the DNA to individual nucleosides or nucleotides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the digested DNA components by HPLC and detect the specific DHP-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adducts.

Conclusion and Future Perspectives

Pyrrolizidine alkaloid N-oxides represent a significant and often underestimated toxicological threat. Their potential for in vivo reduction to carcinogenic parent alkaloids necessitates their inclusion in risk assessments of food and herbal products. Future research should focus on developing a more comprehensive quantitative toxicological database for a wider range of PANOs, refining in vitro models to better mimic the in vivo metabolic conditions of the gut and liver, and further validating the use of DHP-DNA adducts as predictive biomarkers for PANO-induced carcinogenicity. A deeper understanding of the factors influencing the reduction of PANOs, such as the composition of the gut microbiome, will be crucial for accurate risk assessment and the development of effective mitigation strategies.

References

Mechanism of action of pyrrolizidine alkaloid hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Pyrrolizidine (B1209537) Alkaloid Hepatotoxicity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large group of phytotoxins found in thousands of plant species worldwide, posing a significant risk to human and animal health through food and herbal medicine contamination.[1][2][3] The liver is the primary target organ for PA toxicity, which clinically manifests most notably as hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal condition characterized by the blockage of hepatic sinusoids.[4][5][6] The hepatotoxicity of PAs is not a direct effect of the parent compounds but is contingent upon their metabolic activation within the liver. This guide provides a detailed examination of the core mechanisms underlying PA-induced hepatotoxicity, from metabolic activation and adduct formation to the downstream cellular consequences, including oxidative stress, apoptosis, and the pathological changes leading to HSOS. It is intended to serve as a comprehensive resource for professionals engaged in toxicology research and the development of safer pharmaceuticals.

The Central Role of Metabolic Activation

The toxicity of pyrrolizidine alkaloids is almost entirely dependent on their bioactivation by cytochrome P450 (CYP450) enzymes in the liver.[3] PAs themselves are relatively inert pro-toxins. The structural feature essential for toxicity is a 1,2-unsaturated necine base.[4][7][8] PAs with a saturated necine base, such as the platynecine-type, are generally considered non-toxic or significantly less toxic.[4][7]

The metabolic activation process involves the dehydrogenation of the PA necine base, primarily by CYP3A4 and to a lesser extent by other isoforms like CYP2A6, to form highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (dehydro-PAs) or "pyrrolic esters".[7][9][10][11][12] These dehydro-PAs are potent alkylating agents and are the ultimate toxicants responsible for initiating liver injury.[3][7]

The metabolic process can be summarized as follows:

  • Activation: Parent PA (1,2-unsaturated) is oxidized by hepatic CYP450s (mainly CYP3A4).

  • Formation of Reactive Metabolites: This oxidation yields unstable dehydro-PAs.

  • Detoxification vs. Toxification: These reactive metabolites can follow two main paths: detoxification through conjugation with glutathione (B108866) (GSH) or toxification through covalent binding to cellular macromolecules.[13][14]

G cluster_0 Hepatocyte PA Pyrrolizidine Alkaloid (1,2-unsaturated) Dehydro_PA Dehydro-PA (Reactive Pyrrolic Metabolite) PA->Dehydro_PA Metabolic Activation GSH_Conjugate Pyrrole-GSH Conjugate (Excreted) Dehydro_PA->GSH_Conjugate Detoxification Adducts Pyrrole-Protein/DNA Adducts Dehydro_PA->Adducts Toxification CYP3A4 CYP450 (e.g., CYP3A4) CYP3A4->PA GSH Glutathione (GSH) GSH->Dehydro_PA Toxicity Hepatotoxicity (Apoptosis, Necrosis, HSOS) Adducts->Toxicity

Caption: Metabolic activation and detoxification pathways of pyrrolizidine alkaloids in hepatocytes.

Formation of Macromolecular Adducts: The Initiating Insult

The highly reactive dehydro-PAs readily attack nucleophilic centers in cellular macromolecules, leading to the formation of covalent pyrrole-protein and pyrrole-DNA adducts.[3][7][15]

  • Pyrrole-Protein Adducts: The formation of these adducts is considered a critical initiating event in acute PA-induced hepatotoxicity.[7][16] Dehydro-PAs bind to cellular proteins, impairing their function and leading to cellular stress and damage.[7] The level of hepatic pyrrole-protein adducts has been shown to correlate directly with the severity of liver injury, as measured by serum alanine (B10760859) aminotransferase (ALT) activity.[7] These adducts can serve as a reliable biomarker for both PA exposure and PA-induced liver injury.[15][17] A key protein target identified is the ATP synthase subunit beta (ATP5B), a critical component of mitochondrial ATP synthase.[18] Formation of pyrrole-ATP5B adducts impairs mitochondrial function, reduces intracellular ATP levels, and contributes significantly to hepatotoxicity.[18]

  • Pyrrole-DNA Adducts: In addition to binding proteins, dehydro-PAs can alkylate DNA, forming DHP-DNA adducts.[1][19] This interaction is the basis for the genotoxicity and carcinogenicity associated with chronic exposure to certain PAs.[1][3][19]

The Role of Glutathione in Detoxification

The primary detoxification pathway for reactive dehydro-PAs is conjugation with hepatic glutathione (GSH), a critical cellular antioxidant.[9][20][21] This reaction forms pyrrole-GSH conjugates that are more water-soluble and can be readily excreted from the body, thus preventing the reactive metabolites from damaging cellular components.[7][14]

However, the capacity of this detoxification system is finite. When a large amount of dehydro-PA is formed rapidly, it can overwhelm the GSH synthesis and conjugation capacity, leading to the depletion of hepatic GSH.[7][13] This depletion is a key factor in the switch from detoxification to toxification, as it allows more dehydro-PAs to bind to proteins and DNA, thereby exacerbating liver damage.[13][22] Studies have shown that depletion of GSH leads to increased formation of protein-bound pyrroles and enhanced toxicity.[13]

Downstream Cellular Consequences

The formation of adducts and depletion of GSH trigger a cascade of downstream events that culminate in cell death and tissue damage.

Oxidative Stress

The metabolism of PAs and the resulting cellular damage can lead to the excessive production of reactive oxygen species (ROS), causing a state of oxidative stress.[23] This imbalance in the cellular redox state contributes to further damage of lipids, proteins, and DNA, amplifying the initial toxic insult.

Apoptosis Induction

PAs are known to induce apoptosis in hepatocytes through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[4][23]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF), to their corresponding receptors on the cell surface. This leads to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of initiator caspases, such as caspase-8 and -10.[4]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and mitochondrial damage. Pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak) are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This allows the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds with Apaf-1 and caspase-9 to form the apoptosome, which activates caspase-9.[4] Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to apoptosis.[4]

DNA Damage Response and p53 Activation

The formation of DNA adducts by PAs can trigger a DNA damage response.[8] This response involves the activation of signaling pathways that sense the DNA damage and halt the cell cycle to allow for repair. The tumor suppressor protein p53 is a key player in this process, and its activation can lead to cell cycle arrest, senescence, or apoptosis, depending on the cellular context and the extent of the damage.[24][25][26] If the DNA damage is too severe to be repaired, p53-mediated apoptosis can be initiated to eliminate the damaged cell.[25][27]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR, FasR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8_10 Caspase-8, -10 (Active) DISC->Caspase8_10 Caspase3_7 Executioner Caspases (Caspase-3, -7) (Active) Caspase8_10->Caspase3_7 PA_Metabolites PA Metabolites (Adducts, ROS) Bax_Bak Bax/Bak Activation PA_Metabolites->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Extrinsic and intrinsic apoptosis signaling pathways induced by pyrrolizidine alkaloids.

Pathophysiology: Hepatic Sinusoidal Obstruction Syndrome (HSOS)

The primary cellular targets of PA toxicity within the liver are the liver sinusoidal endothelial cells (LSECs).[6] Damage to these cells is the hallmark of PA-induced hepatotoxicity and the direct cause of HSOS.[6][28][29]

The sequence of events leading to HSOS is as follows:

  • Reactive PA metabolites, generated in hepatocytes, are released and damage the adjacent LSECs.[6]

  • The injured LSECs round up and detach from the sinusoidal wall, sloughing into the sinusoidal lumen.

  • This cellular debris, along with red blood cells, creates micro-emboli that obstruct the sinusoids and terminal hepatic venules.[20][30]

  • The obstruction of blood outflow leads to sinusoidal congestion, post-sinusoidal portal hypertension, and subsequent fluid leakage into the abdomen.[29]

  • Clinically, this presents as the characteristic triad (B1167595) of painful hepatomegaly (enlarged liver), ascites (fluid accumulation in the abdomen), and jaundice.[5][28]

Quantitative Data Summary

The hepatotoxic effects of PAs are dose-dependent. The following tables summarize quantitative data from a key study investigating the relationship between PA dosage, liver injury markers, and the formation of toxic adducts in rats.

Table 1: Effects of Crotalaria sessiliflora Extract (Monocrotaline) in Rats

Oral Dose of Extract (g/kg) Equivalent Monocrotaline Dose (mmol/kg) Serum ALT Activity (U/L) Hepatic Pyrrole-Protein Adducts (nmol/mg protein)
0 (Control) 0 45 ± 3 Not Detected
0.50 0.32 68 ± 11 0.11 ± 0.02
1.00 0.64 155 ± 25 0.23 ± 0.03
1.50 0.96 348 ± 56 0.35 ± 0.04

Data derived from a study on rats treated for 24 hours. Values are presented as mean ± SEM (n=5).[7]

Table 2: Effects of Gynura japonica Extract (Senecionine & Seneciphylline) in Rats

Oral Dose of Extract (g/kg) Equivalent Total PA Dose (mmol/kg) Serum ALT Activity (U/L) Hepatic Pyrrole-Protein Adducts (nmol/mg protein)
0 (Control) 0 45 ± 3 Not Detected
3.0 0.078 52 ± 5 0.02 ± 0.01
9.0 0.23 98 ± 15 0.06 ± 0.01
18.0 0.47 254 ± 41 0.12 ± 0.02

Data derived from a study on rats treated for 24 hours. Values are presented as mean ± SEM (n=5).[7]

These data clearly demonstrate a dose-dependent increase in both a marker of liver injury (ALT) and the mechanistic biomarker (pyrrole-protein adducts), highlighting the direct correlation between the formation of these adducts and the resulting hepatotoxicity.[7]

Experimental Protocols

The elucidation of PA hepatotoxicity mechanisms relies on a combination of in vivo and in vitro experimental models.

In Vivo Animal Model for PA-Induced Liver Injury

This protocol describes a typical approach to assess the hepatotoxicity of PA-containing herbal extracts in a rodent model.[7]

  • Objective: To evaluate the dose-dependent hepatotoxicity of a PA-containing substance and correlate it with the formation of hepatic pyrrole-protein adducts.

  • Animal Model: Male Sprague-Dawley rats.

  • Test Substance: Aqueous extracts of PA-containing plants (e.g., Crotalaria sessiliflora) or pure PAs (e.g., monocrotaline).

  • Administration: A single dose is administered to different groups of rats (n=5 per group) via oral gavage. Doses are calculated based on the known PA content of the extract. A control group receives the vehicle (e.g., water).

  • Duration: 24 hours.

  • Sample Collection: After 24 hours, rats are anesthetized. Blood is collected via cardiac puncture for serum separation. The liver is excised, weighed, and portions are flash-frozen in liquid nitrogen for biochemical analysis or fixed in 10% neutral buffered formalin for histology.

  • Analyses:

    • Serum Alanine Aminotransferase (ALT) Activity: Measured using a standard clinical chemistry analyzer as a biomarker of hepatocellular injury.

    • Hepatic Glutathione (GSH) Level: Liver tissue is homogenized, and GSH content is determined using a spectrophotometric assay, often based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Histopathology: Formalin-fixed liver sections are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Slides are examined microscopically for characteristic signs of PA toxicity, such as hemorrhage, centrilobular necrosis, and sinusoidal congestion.[7]

    • Hepatic Pyrrole-Protein Adducts: Liver tissue homogenates are analyzed using a well-established spectrophotometric method based on Ehrlich’s reagent, which reacts with the pyrrole (B145914) moiety to produce a colored product quantifiable at a specific wavelength (e.g., 580 nm).[7]

G Start Animal Acclimatization (Sprague-Dawley Rats) Dosing Oral Gavage with PA Extract (Single Dose, n=5/group) Start->Dosing Incubation 24-hour Incubation Period Dosing->Incubation Sample_Collection Euthanasia & Sample Collection Incubation->Sample_Collection Blood Blood Collection (Cardiac Puncture) Sample_Collection->Blood Liver Liver Excision Sample_Collection->Liver Serum Serum Separation Blood->Serum Liver_Fix Formalin Fixation Liver->Liver_Fix Liver_Freeze Flash Freezing Liver->Liver_Freeze ALT ALT Assay (Biochemical Marker) Serum->ALT Histo H&E Staining (Histopathology) Liver_Fix->Histo Adduct Pyrrole-Protein Adduct Assay (Spectrophotometry) Liver_Freeze->Adduct GSH GSH Assay Liver_Freeze->GSH End Data Analysis & Correlation ALT->End Histo->End Adduct->End GSH->End

Caption: A typical experimental workflow for assessing pyrrolizidine alkaloid hepatotoxicity in vivo.

Analytical Methods for PA Metabolites and Adducts

Advanced analytical techniques are crucial for identifying and quantifying PAs, their metabolites, and their adducts in biological matrices.

  • Extraction: PAs and their N-oxides are typically extracted from plant material, food samples, or biological tissues using acid-base, liquid-liquid, or solid-phase extraction (SPE) methods.[31][32]

  • Detection and Quantification: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of PAs and their metabolites.[32][33][34] These methods allow for the identification of different PA structural types based on their characteristic fragmentation patterns.[32] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it is less suitable for the non-volatile N-oxides and requires more extensive sample preparation.[32]

Conclusion

The hepatotoxicity of pyrrolizidine alkaloids is a complex, multi-step process initiated by the metabolic activation of the parent compounds by hepatic CYP450 enzymes into highly reactive pyrrolic metabolites. The covalent binding of these metabolites to cellular proteins is a key event that triggers a cascade of detrimental cellular responses, including oxidative stress and apoptosis, ultimately leading to damage of liver sinusoidal endothelial cells and the clinical manifestation of HSOS. The depletion of cellular glutathione exacerbates this process by shifting the balance from detoxification to toxification. A thorough understanding of this core mechanism is essential for risk assessment, the development of diagnostic biomarkers like pyrrole-protein adducts, and the exploration of potential therapeutic interventions for PA-induced liver disease.

References

Unraveling the Molecular Signature: A Technical Guide to the MS/MS Fragmentation Patterns of Lycopsamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tandem mass spectrometry (MS/MS) fragmentation patterns of lycopsamine (B1675737) N-oxide, a common pyrrolizidine (B1209537) alkaloid N-oxide. Understanding these fragmentation pathways is critical for the accurate identification and quantification of this potentially toxic compound in various matrices, a crucial aspect of drug development and food safety.

Core Fragmentation Pathways of Lycopsamine N-oxide

Lycopsamine N-oxide, a monoester pyrrolizidine alkaloid, exhibits a characteristic fragmentation pattern under collision-induced dissociation (CID) in positive ion electrospray ionization (ESI) mode. The protonated molecule [M+H]⁺ of lycopsamine N-oxide has a precursor m/z of 316.1755. Its fragmentation is primarily centered around the necine base and the ester side chain, leading to several diagnostic product ions.

The fragmentation process is initiated by the protonation of the molecule, typically at the N-oxide oxygen or the ester carbonyl oxygen. Subsequent fragmentation involves neutral losses and cleavages of the ester bond and the pyrrolizidine ring structure.

Fragmentation_Pathway cluster_precursor Precursor Ion precursor Lycopsamine N-oxide [M+H]⁺ m/z 316.1756 frag172 m/z 172.0969 precursor->frag172 Loss of C7H12O3 (Ester side chain) frag154 m/z 154.0863 precursor->frag154 Loss of C7H14O4 frag138 m/z 138.0914 precursor->frag138 Cleavage of necine base frag172->frag154 Loss of H₂O frag111 m/z 111.0678 frag172->frag111 Further fragmentation frag136 frag136 frag154->frag136 Loss of H₂O frag120 m/z 120 frag138->frag120 Loss of H₂O

Caption: Proposed fragmentation pathway of Lycopsamine N-oxide in MS/MS.

Quantitative Analysis of Fragment Ions

The relative abundance of fragment ions is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods for quantification. The table below summarizes the prominent fragment ions of lycopsamine N-oxide observed in a typical collision-induced dissociation (CID) spectrum.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Relative Intensity (%)Proposed Neutral Loss/Fragment Structure
316.1756172.0969145Loss of the ester side chain (C₇H₁₂O₃)
316.1756154.086326Loss of the ester side chain and water (C₇H₁₄O₄)
316.1756138.091490Necine base fragment
316.1756136.075825Dehydrated necine base fragment
316.1756111.06781Characteristic for monoester N-oxides[1][2][3]
316.175694.06528Further fragmentation of the necine base
316.175693.05737Further fragmentation of the necine base

Data synthesized from publicly available mass spectral databases.[4]

It is important to note that the relative intensities of these fragments can vary depending on the collision energy, the instrument type (e.g., ion trap, quadrupole, TOF), and the source conditions.[5] For monoester N-oxides like lycopsamine N-oxide, the fragment ions at m/z 111 and 172 are considered highly characteristic.[1][2][3] The ions at m/z 120 and 138 are common to many pyrrolizidine alkaloids, representing the core necine base structure.[1][2][3][6]

Experimental Protocol: LC-MS/MS Analysis of Lycopsamine N-oxide

The following provides a generalized experimental protocol for the analysis of lycopsamine N-oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Concentration Evaporation and Reconstitution Extraction->Concentration Column C18 Reversed-Phase Column Concentration->Column MobilePhase Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid) Column->MobilePhase Ionization Electrospray Ionization (ESI) Positive Ion Mode MobilePhase->Ionization Analysis Tandem MS (MS/MS) Multiple Reaction Monitoring (MRM) Ionization->Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

1. Sample Preparation

  • Extraction: For complex matrices such as plasma, honey, or plant extracts, a solid-phase extraction (SPE) is commonly employed to clean up the sample and concentrate the analyte.[7] A cation-exchange SPE cartridge can be effective for trapping the positively charged alkaloid.

  • Elution and Reconstitution: The analyte is eluted from the SPE cartridge with a suitable solvent, often methanol (B129727) containing a small amount of ammonia. The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is typically used for the separation of pyrrolizidine alkaloids.

  • Mobile Phase: A gradient elution is commonly used, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and gradually increasing the organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for standard analytical columns.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for the analysis of pyrrolizidine alkaloids and their N-oxides.[2]

  • MS/MS Analysis: Tandem mass spectrometry is used for selective detection and quantification. This is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For lycopsamine N-oxide, the transition of m/z 316.2 -> 172.1 or 316.2 -> 138.1 could be used for quantification and confirmation, respectively.

  • Instrument Parameters: Key parameters to optimize include the capillary voltage, cone voltage, desolvation gas flow, and collision energy. The collision energy should be optimized for each specific transition to achieve the highest signal intensity.

Considerations for N-oxide Analysis:

It is crucial to be aware that N-oxides can be thermally labile and may undergo reduction to the corresponding tertiary amine in the MS source.[8] Careful optimization of the ion source temperature and other parameters is necessary to minimize this in-source conversion and ensure accurate quantification of the N-oxide form.[8] The use of atmospheric pressure chemical ionization (APCI) can sometimes help in distinguishing N-oxides from hydroxylated metabolites, as N-oxides may produce a characteristic [M+H-O]⁺ ion under APCI conditions.[9]

This guide provides a foundational understanding of the MS/MS fragmentation of lycopsamine N-oxide and a practical framework for its analysis. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

The Pivotal Role of N-Oxide Functional Groups in Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the N-oxide functional group's multifaceted role in shaping the pharmacokinetic profiles of therapeutic agents. N-oxidation, a common metabolic pathway for drugs containing tertiary amine or aromatic nitrogen moieties, significantly alters physicochemical properties, thereby influencing drug absorption, distribution, metabolism, and excretion (ADME). Understanding these transformations is critical for optimizing drug design, predicting in vivo behavior, and developing safer, more effective pharmaceuticals.

Core Concepts: Physicochemical and Metabolic Landscape of N-Oxides

The conversion of a nitrogen atom in a drug molecule to its corresponding N-oxide introduces a highly polar, zwitterionic N⁺-O⁻ bond. This single chemical modification has profound consequences on the molecule's physical and biological properties.

Impact on Physicochemical Properties

N-oxidation typically leads to a dramatic shift in a molecule's physicochemical profile. The introduction of the polar N-oxide group increases hydrophilicity, which is reflected in key parameters that govern a drug's interaction with biological systems.[1][2]

  • Polarity and Solubility: N-oxides are significantly more polar than their parent amine counterparts. This increased polarity disrupts the crystal lattice, often leading to a substantial increase in aqueous solubility.[1][2] For example, nicotine (B1678760) is miscible with water, but its metabolite, nicotine-N-oxide, has a measured water solubility of 1000 mg/mL.[3][4] This property can be leveraged in drug design to improve the dissolution of poorly soluble compounds.

  • Lipophilicity (LogP): As a direct consequence of increased polarity, N-oxides are less lipophilic than the parent amines. This is quantified by a lower octanol-water partition coefficient (LogP). A lower LogP value generally correlates with reduced permeability across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1][2]

  • Basicity (pKa): The N-oxide group is a much weaker base compared to the parent tertiary amine. For instance, the basic pKa of imipramine (B1671792) is approximately 9.2, while the predicted pKa for its N-oxide is around 4.7.[5][6] This means that at physiological pH (7.4), tertiary amines are often protonated (cationic), whereas N-oxides are predominantly in their neutral, zwitterionic form.[2]

The Metabolic Cycle: Formation and Reduction

N-oxides exist in a dynamic metabolic interplay, being both formed and reduced back to the parent amine in vivo. This "futile cycling" can significantly impact drug exposure and duration of action.[7]

  • Formation (N-oxidation): The metabolic formation of N-oxides is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of the liver and other tissues:

    • Flavin-containing Monooxygenases (FMOs): FMOs, particularly FMO1 and FMO3, are highly efficient catalysts of N-oxidation for many xenobiotics. Unlike CYPs, FMO activity is less prone to inhibition or induction, making their contribution to metabolism sometimes more predictable.[2][8]

    • Cytochrome P450s (CYPs): Various CYP isozymes (e.g., CYP2A6, CYP3A4) also catalyze N-oxidation, often alongside other oxidative reactions like N-dealkylation.[7][8][9]

  • Reduction: N-oxides can be reduced back to the parent tertiary amine by various enzyme systems, including cytochrome P450s and other reductases (e.g., quinone reductase, aldehyde oxidase).[1][10] This reduction can occur systemically in the liver or presystemically by intestinal microflora, particularly following oral administration.[1] This reductive pathway is the foundation for using N-oxides as prodrugs, especially for targeting hypoxic tissues (e.g., in solid tumors) where reductive enzymes are highly expressed.[1]

Quantitative Data Presentation: Comparative Analysis

The following tables summarize the key physicochemical and pharmacokinetic parameters for two model compounds, Imipramine and Nicotine, and their corresponding N-oxides. These examples quantitatively illustrate the principles discussed above.

Table 1: Comparative Physicochemical Properties

PropertyImipramine (Parent)Imipramine N-oxide (Metabolite/Prodrug)Nicotine (Parent)Nicotine N-oxide (Metabolite)
LogP 4.8[11]Not Experimentally Available1.17[3][10]-1.1 (Predicted)[10]
pKa (Strongest Basic) 9.2[6]4.71 (Predicted)[5]8.1[3]4.74 (Predicted)[10]
Aqueous Solubility 18.2 mg/L[11]Soluble, Hygroscopic[12]Miscible[3]1000 mg/mL[4]

Table 2: Comparative Pharmacokinetic Parameters

ParameterImipramine (Human)Imipramine N-oxide (Human)Nicotine (Human)Nicotine N-oxide (Rabbit)
Elimination Half-life (t½) 9 - 20 hours[13][14]Data Not Available~2 hours[15][16]42.6 minutes[1]
Clearance (CL) 0.8 - 1.5 L/min (High)[13]Data Not Available~1200 mL/min (High)[2]7.5 mL/min/kg[1]
Volume of Distribution (Vd) 650 - 1100 L (Large)[13]Data Not Available~180 L (Large)0.34 L/kg[1]
Oral Bioavailability (F) 30 - 70% (Variable)[13][14]Data Not Available~44%[17]15.1%[1]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex metabolic pathways and experimental processes involved in studying N-oxides.

metabolic_cycling cluster_oxidation Oxidation (Liver) cluster_reduction Reduction (Liver, Gut Flora) Parent Parent Tertiary Amine (Drug) FMO FMOs CYP_ox CYPs Noxide N-Oxide (Metabolite / Prodrug) CYP_red CYPs Reductases Other Reductases FMO->Noxide N-oxidation CYP_ox->Noxide CYP_red->Parent Reduction Reductases->Parent experimental_workflow cluster_invitro In Vitro Evaluation start N-Oxide Candidate physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem invitro In Vitro ADME Assays physchem->invitro permeability Permeability Assay (PAMPA, Caco-2) metabolism Metabolic Stability (Microsomes, Hepatocytes) reduction N-Oxide Reduction Assay invivo In Vivo Pharmacokinetics (Animal Model) permeability->invivo metabolism->invivo reduction->invivo data Data Analysis & PK Modeling invivo->data logical_relationship N_Oxidation N-Oxidation Event Polarity ↑ Polarity ↓ Lipophilicity (LogP) N_Oxidation->Polarity Solubility ↑ Aqueous Solubility N_Oxidation->Solubility Basicity ↓ Basicity (pKa) N_Oxidation->Basicity Absorption ↓ Membrane Permeability (Potentially ↓ Oral Absorption) Polarity->Absorption Distribution Altered Tissue Distribution (Reduced BBB Penetration) Polarity->Distribution Excretion ↑ Renal Clearance (Faster Elimination) Solubility->Excretion Absorption->Excretion

References

Methodological & Application

Quantitative Analysis of Pyrrolizidine Alkaloids in Food and Herbal Products Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide.[1][2] These compounds can contaminate the human food chain through various pathways, including the unintentional harvesting of PA-containing weeds with crops, leading to their presence in honey, tea, herbal infusions, spices, and dietary supplements.[3][4][5] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, monitoring PA levels in food and herbal products is crucial for consumer safety.[3][5][6][7] Regulatory bodies, such as the European Commission, have established maximum levels for the sum of certain PAs in various foodstuffs to mitigate health risks.[2][5][7][8][9]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and selective quantification of PAs at trace levels.[10][11][12] This application note provides a comprehensive protocol for the quantitative analysis of a wide range of pyrrolizidine alkaloids in complex matrices such as honey, herbal teas, and plant-based food supplements.

Experimental Workflow Overview

The general workflow for the quantitative analysis of pyrrolizidine alkaloids involves sample preparation, including extraction and purification, followed by instrumental analysis using LC-MS/MS and subsequent data processing.

PA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Homogenized Sample (e.g., Tea, Honey, Herbs) Extraction Acidic Extraction (e.g., 0.05M H2SO4) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE_Cleanup Solid Phase Extraction (SPE) (e.g., Oasis MCX) Centrifugation1->SPE_Cleanup Elution Elution of PAs SPE_Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Figure 1. General experimental workflow for PA analysis.

Detailed Experimental Protocols

Preparation of Standards and Reagents
  • Standard Stock Solutions : Prepare individual stock solutions of PA standards (e.g., from PhytoPlan) at a concentration of 0.1 mg/mL in acetonitrile (B52724) or methanol (B129727).[1][3] These solutions should be stored at -20°C.[10]

  • Mixed Standard Working Solution : Prepare a mixed working solution containing all target PAs by diluting the individual stock solutions in a suitable solvent like 5% methanol in water to a final concentration of 1 µg/mL.[1][3]

  • Calibration Standards : Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the mixed standard working solution to achieve a range of concentrations (e.g., 0.05 to 100 µg/L).[3]

  • Extraction Solution : Prepare a 0.05 M sulfuric acid (H₂SO₄) solution, often in a mixture of water and methanol (e.g., 1:1 v/v).[6]

Sample Preparation Protocol

This protocol is a generalized procedure for matrices like herbal tea, spices, and honey. Modifications may be necessary for different sample types.

  • Homogenization : Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.[11]

  • Extraction : Add 20 mL of the acidic extraction solution (0.05 M H₂SO₄ in 50% methanol).[13] Vortex or shake vigorously for 10-30 minutes.[13]

  • Centrifugation : Centrifuge the mixture at approximately 3800-5000 x g for 10 minutes.[1]

  • Solid Phase Extraction (SPE) Cleanup :

    • Conditioning : Condition a strong cation exchange (e.g., Oasis MCX, 150 mg, 6 cc) SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of water.[1]

    • Loading : Load 2 mL of the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Washing : Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interferences.

    • Elution : Elute the PAs from the cartridge with 6 mL of an ammoniated organic solvent mixture. A common elution solvent is ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% ammonium (B1175870) hydroxide (B78521) (NH₄OH) and 1% triethylamine.[14]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 1 mL of an appropriate solvent, typically the initial mobile phase conditions (e.g., 5% methanol in water).[3] The reconstituted sample is then ready for LC-MS/MS analysis.

SPE_Cleanup_Protocol cluster_spe Solid Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Cartridge (Water, then Methanol) Load->Wash Elute 4. Elute PAs (Ammoniated Organic Solvent) Wash->Elute

Figure 2. Solid Phase Extraction (SPE) cleanup steps.
LC-MS/MS Instrumental Analysis

The following are typical parameters for the analysis of PAs. Optimization may be required based on the specific instrument and target analytes.

  • Liquid Chromatography (LC)

    • Column : ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[3]

    • Mobile Phase A : Water with 0.1% formic acid or 5mM ammonium formate.[1][3]

    • Mobile Phase B : Methanol with 0.1% formic acid or 5mM ammonium formate.[1][3]

    • Flow Rate : 0.3 - 0.5 mL/min.[3][10]

    • Injection Volume : 3 - 5 µL.[3]

    • Column Temperature : 40°C.[3]

    • Gradient Elution : A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), ramps up to a high percentage (e.g., 80-90%) over several minutes to elute the PAs, holds for a short period, and then returns to the initial conditions for re-equilibration.[3]

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Source : Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.[3][10]

    • MRM Transitions : At least two specific precursor-to-product ion transitions should be monitored for each analyte for confident identification and quantification.

Quantitative Data Summary

The performance of the LC-MS/MS method is evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The tables below summarize typical quantitative performance data from various studies.

Table 1: Method Detection and Quantification Limits

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Honey0.015 - 0.750.05 - 2.5[15]
Herbal Tea0.015 - 0.750.05 - 2.5[15]
Milk0.015 - 0.750.05 - 2.5[15]
Plant-based Foods-0.6 (individual PA)
Culinary Herbs (dry)1.03.0[16]

Table 2: Recovery Rates of PAs in Different Matrices

MatrixSpiking Level (µg/kg)Recovery Range (%)Reference
Honey-64.5 - 103.4[15]
Milk-65.2 - 112.2[15]
Tea-67.6 - 107.6[15]
Herbal Tea-70 - 85[11]
Herbal Medicines-67.1 - 151.7[6]
Feed5, 20, 10084.1 - 112.9[14]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of pyrrolizidine alkaloids in a variety of complex food and herbal matrices. The sample preparation protocol, centered around acidic extraction and SPE cleanup, effectively removes matrix interferences, allowing for reliable quantification at low µg/kg levels.[6] This methodology is suitable for regulatory compliance testing and ensures the safety of food and herbal products for consumers. The validation data demonstrates that the method achieves excellent sensitivity, accuracy, and precision, meeting the requirements for trace-level contaminant analysis.

References

Application Note: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Detection of Pyrrolizidine Alkaloids in Honey and Tea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species worldwide.[1][2] These compounds can contaminate food products such as honey and tea, posing a significant health risk to consumers due to their potential hepatotoxicity, carcinogenicity, and genotoxicity.[2][3][4] Regulatory bodies have established maximum limits for PA content in various food matrices, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note details a robust UHPLC-MS/MS method for the simultaneous determination of a wide range of PAs in honey and tea samples.

Pyrrolizidine alkaloids are esters composed of a necine base and one or two necic acids.[5] The toxicity of these compounds is primarily associated with the presence of a 1,2-unsaturated necine base.[6][7] The structural diversity of PAs, including the presence of numerous isomers, presents a significant analytical challenge.[8] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers the high sensitivity, selectivity, and resolution required for the accurate quantification of these compounds at trace levels.[9][10]

Experimental Protocols

Sample Preparation

A critical step in the analysis of PAs is the efficient extraction and cleanup of the sample to remove matrix interferences.[11] The following protocols are recommended for honey and tea samples.

Honey Sample Preparation Protocol:

  • Homogenization: Ensure the honey sample is thoroughly homogenized.

  • Extraction:

    • Weigh 1.0 g ± 0.1 g of the homogenized honey sample into a 50 mL centrifuge tube.[12]

    • Add 10 mL of 0.05 M sulfuric acid.[12]

    • Vortex or shake until the honey is completely dissolved.[8]

    • Centrifuge the solution at 9860 × g for 5 minutes.[12]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a strong cation exchange (SCX) SPE cartridge (e.g., Oasis MCX, 6 cc, 150 mg).[8][12]

    • Condition the cartridge sequentially with 3 mL of methanol (B129727) and 3 mL of water.[8]

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 6 mL of water followed by 6 mL of methanol.[8]

    • Elute the PAs with 4 mL of 2.5% ammonium (B1175870) hydroxide (B78521) in methanol.[8]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[8]

    • Reconstitute the residue in 500 µL of a 95:5 (v/v) mixture of water and methanol.[8]

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[13]

Tea Sample Preparation Protocol:

  • Homogenization: Grind the tea sample to a fine powder.

  • Extraction:

    • Weigh 1.0 g ± 0.01 g of the homogenized tea sample into a 50 mL centrifuge tube.[8]

    • Add 20 mL of a 1:1 (v/v) mixture of 50 mM sulfuric acid in water and methanol.[8]

    • Vortex for 10 minutes.[8]

    • Centrifuge the mixture at 5000 × g for 10 minutes.[8]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge (6 cc, 150 mg) with 3 mL of methanol and 3 mL of water.[8]

    • Load 2 mL of the supernatant onto the conditioned cartridge.[8]

    • Wash the cartridge with 6 mL of water and 6 mL of methanol.[8]

    • Elute the PAs with 4 mL of 2.5% ammonium hydroxide in methanol.[8]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[8]

    • Reconstitute the residue in 500 µL of a 95:5 (v/v) mixture of water and methanol.[8]

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[13]

G cluster_sample_prep Sample Preparation Workflow start Start homogenize Homogenize Sample (Honey or Tea) start->homogenize extract Acidic Extraction homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 spe_cleanup Solid-Phase Extraction (SPE Cleanup) centrifuge1->spe_cleanup evaporate Evaporate to Dryness spe_cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter end Inject into UHPLC-MS/MS filter->end

Caption: General workflow for the preparation of honey and tea samples for PA analysis.

UHPLC-MS/MS Analysis

The separation and detection of PAs are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

UHPLC Conditions:

ParameterSetting
Column ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm)[12]
Mobile Phase A 0.1% Formic acid and 5 mM ammonium acetate (B1210297) in water[12]
Mobile Phase B Methanol[12]
Flow Rate 0.3 mL/min[12]
Column Temperature 30°C[12]
Injection Volume 3 µL[13]
Gradient 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[13]

MS/MS Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
Ion Spray Voltage 5500 V[12]
Nebulizer Temperature 550°C[12]
Curtain Gas 35 psi[12]
Collision Gas 9 psi[12]
Ion Source Gas 1 40 psi[12]
Ion Source Gas 2 40 psi[12]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor-to-product ion transitions for each target PA must be optimized. This typically involves infusing individual standards to determine the most abundant and specific transitions.

G cluster_analysis UHPLC-MS/MS Analysis Workflow sample_injection Sample Injection uhplc_separation UHPLC Separation (C18 Column) sample_injection->uhplc_separation esi_ionization Electrospray Ionization (ESI+) uhplc_separation->esi_ionization quadrupole1 Q1: Precursor Ion Selection esi_ionization->quadrupole1 quadrupole2 Q2: Collision Cell (Fragmentation) quadrupole1->quadrupole2 quadrupole3 Q3: Product Ion Selection quadrupole2->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Acquisition & Analysis detector->data_analysis

Caption: Logical workflow of the UHPLC-MS/MS system for PA detection.

Data Presentation

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following tables summarize typical performance data for the analysis of PAs in honey and tea.

Table 1: Method Performance in Honey

AnalyteLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Echimidine>0.990.03 - 0.75[13]0.1 - 2.5[13]64.5 - 103.4[13]<15[13]
Europine>0.990.03 - 0.75[13]0.1 - 2.5[13]64.5 - 103.4[13]<15[13]
Heliotrine>0.990.03 - 0.75[13]0.1 - 2.5[13]64.5 - 103.4[13]<15[13]
Lasiocarpine>0.990.03 - 0.75[13]0.1 - 2.5[13]64.5 - 103.4[13]<15[13]
Lycopsamine>0.990.06 - 0.25[14]0.22 - 0.82[14]66.3 - 95.1[14]3.2 - 8[14]
Intermedine>0.990.06 - 0.25[14]0.22 - 0.82[14]66.3 - 95.1[14]3.2 - 8[14]
Senecionine>0.990.015 - 0.30[13]0.05 - 1.00[13]80 - 120[9]<15[13]
Senkirkine>0.990.015 - 0.30[13]0.05 - 1.00[13]80 - 120[9]<15[13]

Table 2: Method Performance in Tea

AnalyteLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Echimidine>0.990.03 - 0.75[13]0.1 - 2.5[13]67.6 - 107.6[13]<15[13]
Europine>0.990.03 - 0.75[13]0.1 - 2.5[13]67.6 - 107.6[13]<15[13]
Heliotrine>0.990.03 - 0.75[13]0.1 - 2.5[13]67.6 - 107.6[13]<15[13]
Lasiocarpine>0.990.03 - 0.75[13]0.1 - 2.5[13]67.6 - 107.6[13]<15[13]
Lycopsamine>0.990.03 - 0.75[13]0.1 - 2.5[13]70 - 85[9]<15[13]
Intermedine>0.990.03 - 0.75[13]0.1 - 2.5[13]70 - 85[9]<15[13]
Senecionine>0.990.03 - 0.75[13]0.1 - 2.5[13]70 - 85[9]<15[13]
Senkirkine>0.990.03 - 0.75[13]0.1 - 2.5[13]70 - 85[9]<15[13]

Conclusion

The described UHPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of pyrrolizidine alkaloids in complex food matrices like honey and tea. The detailed sample preparation protocol effectively removes interferences, while the optimized chromatographic and mass spectrometric conditions allow for the accurate measurement of a broad range of PAs at levels relevant to food safety regulations. This method is suitable for routine monitoring, quality control, and research applications in the fields of food science, toxicology, and drug development.

References

Application Note and Protocol: Sample Preparation for Pyrrolizidine Alkaloid Analysis in Milk

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine alkaloids (PAs) are a group of naturally occurring toxins produced by various plant species. These compounds can contaminate food sources, including milk, if dairy cattle consume PA-containing plants. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the monitoring of PA levels in milk is crucial for food safety and public health. This document provides a detailed protocol for the extraction and purification of PAs from milk samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, which combines liquid-liquid extraction (LLE) and solid-phase extraction (SPE), is designed to achieve high recovery rates and low limits of detection for a broad range of PAs and their N-oxides (PANOs).

Quantitative Data Summary

The following table summarizes the performance of the described analytical method for the determination of various PAs in milk. The data is compiled from validated studies and demonstrates the method's sensitivity and reliability.[1][2][3][4]

AnalyteTypeLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery Rate (%)
SenecioninePA0.015 - 0.0540.045 - 0.12364 - 127
SeneciphyllinePA0.015 - 0.0540.045 - 0.12364 - 127
JacobinePA0.015 - 0.0540.045 - 0.12364 - 127
ErucifolinePA0.015 - 0.0540.045 - 0.12364 - 127
RetrorsinePA0.015 - 0.0540.045 - 0.12364 - 127
LycopsaminePA0.015 - 0.6820.05 - 2.27365.2 - 112.2
IntermedinePA0.015 - 0.6820.05 - 2.27365.2 - 112.2
EchimidinePA0.015 - 0.6820.05 - 2.27365.2 - 112.2
LasiocarpinePA0.015 - 0.6820.05 - 2.27365.2 - 112.2
Senecionine N-oxidePANO0.015 - 0.0540.045 - 0.12364 - 127
Seneciphylline N-oxidePANO0.015 - 0.0540.045 - 0.12364 - 127
Jacobine N-oxidePANO0.015 - 0.0540.045 - 0.12364 - 127
Erucifoline N-oxidePANO0.015 - 0.0540.045 - 0.12364 - 127
Retrorsine N-oxidePANO0.015 - 0.0540.045 - 0.12364 - 127
Lycopsamine N-oxidePANO0.015 - 0.6820.05 - 2.27365.2 - 112.2
Intermedine N-oxidePANO0.015 - 0.6820.05 - 2.27365.2 - 112.2
Echimidine N-oxidePANO0.015 - 0.6820.05 - 2.27365.2 - 112.2
Lasiocarpine N-oxidePANO0.015 - 0.6820.05 - 2.27365.2 - 112.2

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of PAs from milk samples.

1. Materials and Reagents

  • Milk sample

  • Formic acid (≥98%)

  • n-Hexane (analytical grade)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonia (B1221849) solution (25%)

  • Ultrapure water

  • Polymer Cation Exchange (PCX) Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX, 200 mg)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system

2. Sample Preparation Workflow

PA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe_cleanup SPE Cleanup cluster_analysis Analysis sample 1. Milk Sample (3 mL) extraction 2. Liquid-Liquid Extraction - Add 30 mL 2% aqueous formic acid - Add 15 mL n-hexane sample->extraction mix_centrifuge 3. Mix and Centrifuge extraction->mix_centrifuge aqueous_phase 4. Collect Aqueous Phase mix_centrifuge->aqueous_phase spe_conditioning 5. Condition PCX SPE Cartridge - Methanol - 2% aqueous formic acid aqueous_phase->spe_conditioning load_sample 6. Load Aqueous Extract spe_conditioning->load_sample wash_cartridge 7. Wash Cartridge - Water - Methanol load_sample->wash_cartridge elute_pas 8. Elute PAs - 5% Ammoniated Methanol wash_cartridge->elute_pas concentrate 9. Concentrate Eluate elute_pas->concentrate reconstitute 10. Reconstitute in Mobile Phase concentrate->reconstitute lcms_analysis 11. LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for PA analysis in milk.

3. Detailed Protocol

3.1. Liquid-Liquid Extraction (LLE)

  • Homogenize the milk sample by shaking.

  • Pipette 3.0 mL of the milk sample into a 50 mL centrifuge tube.[5]

  • Add 30 mL of 2.0% aqueous formic acid to the centrifuge tube.[5]

  • Add 15 mL of n-hexane to the centrifuge tube for defatting.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the lower aqueous phase, which contains the PAs.

3.2. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning:

    • Activate a polymer cation exchange (PCX) SPE cartridge by passing 5 mL of methanol through it.[5]

    • Equilibrate the cartridge by passing 5 mL of 2% aqueous formic acid through it.[5] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the entire collected aqueous phase onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water.[2]

    • Wash the cartridge with 5 mL of methanol.[2][5]

  • Elution:

    • Elute the PAs from the cartridge with 5 mL of a 5% solution of ammonia in methanol.[2] Collect the eluate in a clean tube.

3.3. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., a mixture of methanol and water with a small amount of formic acid or ammonium (B1175870) carbonate).[4][6]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The analysis of PAs is typically performed using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4] Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection and quantification of the target PAs.[4] The specific chromatographic conditions and mass spectrometer parameters should be optimized for the target analytes and the instrument used.

Signaling Pathways and Logical Relationships

The experimental workflow does not involve biological signaling pathways. The logical relationship of the experimental procedure is a sequential process of extraction, purification, and analysis, as depicted in the workflow diagram above. The core principle of the sample preparation is to first separate the PAs from the fatty milk matrix using LLE and then to isolate and concentrate the PAs from the aqueous extract using SPE. The cation exchange mechanism of the SPE cartridge is crucial for retaining the basic PA molecules while allowing interfering compounds to be washed away. The final elution with an ammoniated organic solvent neutralizes the charge on the PAs, allowing for their release from the cartridge.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Food Contaminant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise quantification of food contaminants. Its principle of using a known amount of an isotopically labeled analog of the analyte of interest as an internal standard allows for the accurate correction of both sample preparation losses and matrix-induced signal variations during mass spectrometric analysis. This high-fidelity approach provides a metrologically sound basis for measurements, making it an invaluable tool for food safety, quality control, and regulatory compliance. These application notes provide an overview of the IDMS workflow and detailed protocols for the analysis of common food contaminants.

Principle of Isotope Dilution Mass Spectrometry

IDMS operates on the principle of altering the isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard of the same compound. This "isotope-labeled" standard is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). After achieving isotopic equilibrium between the native analyte and the labeled standard, the sample is processed and analyzed by mass spectrometry. The ratio of the signal intensities of the native analyte and the isotopically labeled standard is then used to calculate the concentration of the analyte in the original sample. Because the native analyte and the internal standard behave identically during extraction, cleanup, and ionization, any losses or variations affect both compounds equally, leading to a highly accurate and precise measurement.

G cluster_0 Principle of Isotope Dilution A Sample with Unknown Amount of Analyte C Isotopic Equilibration A->C Addition B Known Amount of Isotopically Labeled Standard B->C D Mass Spectrometric Analysis C->D Sample Preparation & Instrumental Analysis E Ratio Measurement D->E Signal Acquisition F Concentration Calculation E->F Calculation using Isotope Ratio

Caption: Principle of Isotope Dilution Mass Spectrometry.

General Experimental Workflow

The application of IDMS for food contaminant analysis typically follows a standardized workflow, from sample receipt to final data analysis. This workflow is designed to ensure accuracy, precision, and reliability of the results.

cluster_workflow General IDMS Workflow for Food Contaminant Analysis Sample Sample Homogenization Spiking Spiking with Isotopically Labeled Internal Standard Sample->Spiking Extraction Extraction of Analytes Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE, IAC, QuEChERS) Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General IDMS Workflow for Food Contaminants.

Data Presentation: Performance of IDMS for Food Contaminant Analysis

The following table summarizes the quantitative performance of IDMS for the analysis of various contaminants in different food matrices, highlighting the excellent recovery and precision typically achieved with this method.

Contaminant ClassAnalyteFood MatrixSpiking LevelRecovery (%)Precision (RSD, %)Reference
Mycotoxins Aflatoxins (B1, B2, G1, G2)Peanut Butter2.4 - 9.6 ng/g71 - 109< 15[1]
Ochratoxin AInfant Cereals12.5 - 50 ng/g87 - 123< 20
DeoxynivalenolWheat Flour50 µg/kg95 - 105< 10[2]
Fumonisins (B1, B2)Corn50 - 2000 ng/g70 - 120< 20[3]
Process Contaminants Acrylamide (B121943)Potato Chips25 - 1000 ng/g97 - 116< 5[4][5]
AcrylamideCoffee160 - 585 µg/kg97.49.2 (repeatability)[6][7]
Pesticides CarbendazimChicken10 - 100 µg/kg73.26 - 116< 20
Multi-residue (203 pesticides)Fruits & Vegetables2 - 50 µg/kg70 - 120< 20[8]
Heavy Metals Arsenic, Cadmium, Lead, MercurySeafoodNot Applicable (Incurred)Not Applicable< 10[6]

Experimental Protocols

Analysis of Mycotoxins in Cereals by ID-LC-MS/MS

This protocol is a generic procedure for the simultaneous determination of multiple mycotoxins in cereal matrices.

a. Sample Preparation

  • Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add a known amount of a mixed internal standard solution containing the ¹³C-labeled analogues of the target mycotoxins.

  • Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724)/water/acetic acid, 79:20:1, v/v/v).

  • Shaking: Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

b. Sample Cleanup (Immunoaffinity Column - IAC)

  • Dilution: Dilute a portion of the supernatant from the extraction step with phosphate-buffered saline (PBS) as recommended by the IAC manufacturer.

  • Column Conditioning: Condition the immunoaffinity column by passing PBS through it.

  • Loading: Load the diluted extract onto the IAC at a slow, controlled flow rate.

  • Washing: Wash the column with deionized water to remove matrix interferences.

  • Elution: Elute the mycotoxins from the column using methanol (B129727).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

c. Instrumental Analysis (LC-MS/MS)

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each native and ¹³C-labeled mycotoxin.

Analysis of Acrylamide in Potato-Based Products by ID-LC-MS/MS

This protocol details the analysis of acrylamide in high-carbohydrate food matrices.

a. Sample Preparation

  • Homogenization: Crush the potato chips or other potato-based products into a fine, uniform powder.

  • Weighing: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add a known amount of ¹³C₃-acrylamide internal standard solution.

  • Extraction: Add 10 mL of water and vortex to disperse the sample. Then, add 10 mL of acetonitrile and shake for 10 minutes.

  • Salting Out: Add a salt mixture (e.g., QuEChERS salt pouch containing MgSO₄ and NaCl) and vortex immediately.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

b. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE)

  • Transfer: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at 5000 rpm for 1 minute.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

c. Instrumental Analysis (LC-MS/MS)

  • LC System: UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3 µm).

  • Mobile Phase: Isocratic elution with 2.5% methanol in 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

  • Acquisition Mode: MRM of the transitions for acrylamide (m/z 72 -> 55) and ¹³C₃-acrylamide (m/z 75 -> 58).[5]

Multi-residue Analysis of Pesticides in Fruits and Vegetables by ID-GC-MS/MS (QuEChERS)

This protocol outlines the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

a. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative sample of the fruit or vegetable. For dry samples, add a defined amount of water.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add the isotopically labeled internal standard mixture.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Partitioning: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 3000-5000 rpm for 5 minutes to separate the layers.

b. Sample Cleanup (dSPE)

  • Transfer: Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA and magnesium sulfate. For samples with high fat content, C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be used.

  • Vortexing and Centrifugation: Vortex the tube for 30 seconds and then centrifuge.

  • Final Extract: The supernatant is ready for GC-MS/MS analysis.

c. Instrumental Analysis (GC-MS/MS)

  • GC System: Gas chromatograph with a suitable capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injection: Pulsed splitless injection.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A suitable temperature gradient to separate the target pesticides.

  • MS System: Triple quadrupole mass spectrometer with electron ionization (EI).

  • Acquisition Mode: MRM of at least two transitions for each pesticide and its labeled internal standard.

Conclusion

Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the quantitative analysis of a wide range of food contaminants. The use of isotopically labeled internal standards effectively compensates for matrix effects and procedural losses, leading to highly accurate and precise results. The protocols provided herein offer a solid foundation for laboratories aiming to implement IDMS for routine food safety testing and research. Proper method validation is crucial to ensure the reliability of the data generated.

References

Application Notes and Protocols for the Preparation of Lycopsamine N-oxide-d3 Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide-d3 is the deuterated form of Lycopsamine N-oxide, a pyrrolizidine (B1209537) alkaloid found in various plant species.[1][2] Due to its structural similarity to the parent compound and its distinct mass, this compound is an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[1] The use of a stable isotope-labeled internal standard is a robust method to correct for variability in sample preparation and instrument response, ensuring accurate and precise quantification of the target analyte.[3]

This document provides detailed protocols for the preparation of stock, intermediate, and working solutions of this compound. Adherence to these protocols is crucial for generating reliable and reproducible analytical data.

Safety Precautions and Handling

Lycopsamine N-oxide and related pyrrolizidine alkaloids are classified as acutely toxic.[3][4] Therefore, all handling of this compound, both in solid form and in solution, must be conducted in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Materials and Reagents

  • This compound (solid form)

  • Acetonitrile (B52724) (LC-MS grade or equivalent)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with screw caps (B75204) for storage

  • Vortex mixer

Experimental Protocols

This section details the step-by-step procedures for preparing a stock solution, an intermediate stock solution, and a series of working standard solutions of this compound.

Preparation of 100 µg/mL Stock Solution
  • Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

  • Solubilization: Add a small volume of acetonitrile (approximately 5 mL) to the flask. Gently swirl the flask or use a vortex mixer to ensure the complete dissolution of the solid.

  • Dilution to Volume: Once the solid is fully dissolved, bring the solution to the 10 mL mark with acetonitrile.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:

    Concentration (µg/mL) = (Weight of this compound (mg) / Volume of flask (mL)) * 1000

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C for long-term stability.

Preparation of 1 µg/mL Intermediate Stock Solution
  • Pipetting: Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilution: Dilute the solution to the 10 mL mark with acetonitrile.

  • Homogenization: Cap the flask and mix thoroughly by inverting it multiple times.

  • Storage: Transfer the intermediate stock solution to a labeled amber glass vial and store it at -20°C. This solution should be prepared fresh as needed or stored for a limited period to avoid degradation.

Preparation of Working Solutions (Example Concentration Range: 10 ng/mL to 200 ng/mL)

Working solutions are typically prepared by spiking a known volume of the intermediate stock solution into the sample matrix or a blank solution. The final concentration of the internal standard should be consistent across all samples, calibration standards, and quality controls. The following example describes the preparation of a 50 ng/mL working solution in a final volume of 1 mL.

  • Pipetting: Transfer 50 µL of the 1 µg/mL intermediate stock solution into a microcentrifuge tube or autosampler vial.

  • Dilution: Add 950 µL of the sample or blank matrix to the tube.

  • Homogenization: Vortex the solution to ensure thorough mixing.

  • Analysis: The working solution is now ready for analysis.

This process can be adjusted to create a range of working solution concentrations as required for the specific analytical method.

Quantitative Data Summary

The following tables summarize the preparation of the stock, intermediate, and a series of example working solutions.

Table 1: Stock and Intermediate Solution Preparation

Solution TypeInitial ConcentrationVolume of Initial SolutionDiluentFinal VolumeFinal Concentration
Stock SolutionSolid~1 mgAcetonitrile10 mL~100 µg/mL
Intermediate Stock~100 µg/mL100 µLAcetonitrile10 mL~1 µg/mL

Table 2: Example Working Solution Preparation (Final Volume 1 mL)

Final Working Concentration (ng/mL)Volume of 1 µg/mL Intermediate Stock (µL)Volume of Diluent (µL)
1010990
2525975
5050950
100100900
200200800

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound working solutions.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Intermediate Stock Solution cluster_2 Preparation of Working Solutions A Weigh ~1 mg of This compound B Dissolve in Acetonitrile A->B C Dilute to 10 mL B->C D Stock Solution (~100 µg/mL) C->D E Take 100 µL of Stock Solution D->E F Dilute with Acetonitrile to 10 mL E->F G Intermediate Stock (~1 µg/mL) F->G H Pipette appropriate volume of Intermediate Stock G->H I Add Sample or Blank Matrix H->I J Working Solutions (e.g., 10-200 ng/mL) I->J

References

Regulatory Landscape for Phosphatidic Acid Quantification in Pharmaceutical Applications: An Overview of Methodologies in the EU and US

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidic acid (PA) is a critical acidic phospholipid that serves not only as a key intermediate in the biosynthesis of other glycerophospholipids but also as a vital signaling molecule in various cellular processes. Its role in cell growth, proliferation, and stress responses makes it a molecule of significant interest in drug development, particularly in the context of lipid-based drug delivery systems like liposomes. Given its multifaceted roles, accurate and reproducible quantification of PA is paramount for the characterization, quality control, and stability testing of pharmaceutical products. This document provides a detailed overview of the regulatory considerations and analytical methodologies for PA quantification in the European Union (EU) and the United States (US), with a focus on providing practical protocols for researchers and drug development professionals.

While specific regulatory guidance from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) dedicated solely to phosphatidic acid quantification is not currently available, existing guidelines for liposomal drug products and analytical procedure validation provide a framework for ensuring data quality and regulatory compliance. The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) on the validation of analytical procedures, are universally applicable and form the basis for method validation in both regions.

Regulatory Framework

In both the EU and the US, the regulatory expectation for any analytical method used in the characterization and quality control of a drug product is that it be validated for its intended purpose. For lipid-based formulations, such as liposomes, regulatory bodies emphasize the importance of characterizing all lipid components. This includes demonstrating the identity, purity, and quantity of each lipid, including phosphatidic acid if it is part of the formulation.

Key Regulatory Considerations:

  • Specificity/Selectivity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other lipids, degradation products, and matrix components.

  • Linearity and Range: The method should demonstrate a linear relationship between the concentration of PA and the analytical signal over a defined range.

  • Accuracy and Precision: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Precision expresses the closeness of agreement (degree of scatter) between

Application Notes and Protocols for the Use of Lycopsamine N-oxide-d3 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine (B1675737) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. PAs are of significant interest in toxicology and drug development due to their potential hepatotoxicity. The toxicity of PAs is primarily mediated by their metabolic activation in the liver. Lycopsamine N-oxide, the N-oxide form of lycopsamine, is generally considered less toxic than its parent alkaloid. However, it can be converted back to the more toxic lycopsamine in vivo, making it a pro-toxin.

Lycopsamine N-oxide-d3 is a deuterium-labeled isotopologue of Lycopsamine N-oxide. Its primary application in metabolic studies is as an internal standard for the accurate quantification of lycopsamine and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for differentiation from the endogenous (non-labeled) analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high precision and accuracy in quantitative analyses. This document provides detailed application notes and protocols for the use of this compound in key metabolic studies.

Metabolic Pathway of Lycopsamine N-oxide

The metabolic fate of Lycopsamine N-oxide is a critical aspect of its toxicological profile. The primary metabolic pathway involves a two-step process:

  • Reduction to Lycopsamine: Lycopsamine N-oxide can be reduced to its parent tertiary amine, lycopsamine, by gut microbiota and hepatic enzymes. This conversion is a crucial activation step, as lycopsamine is the more toxic compound.[1]

  • Hepatic Activation of Lycopsamine: Lycopsamine is then metabolized by cytochrome P450 (CYP) enzymes in the liver to reactive pyrrolic metabolites. These electrophilic metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to the formation of adducts. These adducts are implicated in the observed hepatotoxicity and carcinogenicity of PAs.

metabolic_pathway cluster_gut_liver Gut & Liver cluster_liver Liver cluster_toxicity Toxicity Lycopsamine_N_oxide Lycopsamine N-oxide Lycopsamine Lycopsamine Lycopsamine_N_oxide->Lycopsamine Reduction (Gut Microbiota, Hepatic Enzymes) Reactive_Pyrroles Reactive Pyrrolic Metabolites Lycopsamine->Reactive_Pyrroles Metabolic Activation (Cytochrome P450s) Adducts Protein & DNA Adducts Reactive_Pyrroles->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Metabolic activation pathway of Lycopsamine N-oxide.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the metabolic studies of pyrrolizidine alkaloids and their N-oxides. It is important to note that specific toxicokinetic data for Lycopsamine N-oxide is limited in publicly available literature. The data presented for toxicokinetics are generalized from studies on other pyrrolizidine alkaloids, such as monocrotaline (B1676716) (MCT), retrorsine (B1680556) (RTS), and clivorine (B1239113) (CLI), to provide an illustrative example of expected values in rodent models.[2]

Table 1: Illustrative Toxicokinetic Parameters of Pyrrolizidine Alkaloids and their N-oxides in Rats (Oral Administration)

ParameterMCTRTSCLI
Cmax (ng/mL) 1,200 ± 200800 ± 1501,500 ± 300
Tmax (h) 2.0 ± 0.51.0 ± 0.30.5 ± 0.2
AUC (ng·h/mL) 8,500 ± 1,2004,500 ± 8003,000 ± 500
t1/2 (h) 6.0 ± 1.54.0 ± 1.02.0 ± 0.5
Metabolite (N-oxide) Cmax (ng/mL) 150 ± 30300 ± 50N/A

Data are presented as mean ± SD and are generalized from studies on different pyrrolizidine alkaloids to illustrate expected values.[2]

Table 2: In Vitro Permeability Classification based on Caco-2 Assays

Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
Low < 1< 50%
Moderate 1 - 1050 - 84%
High > 10≥ 85%

Experimental Protocols

Protocol for In Vivo Toxicokinetic Study in Rats

This protocol describes a typical workflow for an in vivo study in rats to determine the toxicokinetics of Lycopsamine N-oxide, using this compound as an internal standard.

in_vivo_workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats, 1 week) Dosing Oral Gavage Administration (Lycopsamine N-oxide in vehicle) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h post-dose) Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Extraction Sample Extraction (Protein precipitation/SPE) Plasma_Preparation->Sample_Extraction Internal_Standard Addition of Internal Standard (this compound) Sample_Extraction->Internal_Standard LC_MS_Analysis LC-MS/MS Analysis Internal_Standard->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->Data_Analysis

Workflow for an in vivo toxicokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week before the experiment.

  • Dosing: Lycopsamine N-oxide is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered via oral gavage at a predetermined dose (e.g., 20 mg/kg).[2]

  • Blood Collection: Blood samples (approx. 200 µL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Separation: Plasma is separated by centrifugation at 4,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of this compound internal standard solution (in methanol) and 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Quantification:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters using appropriate software.

Protocol for In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of Lycopsamine N-oxide using human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Phosphate buffer (100 mM, pH 7.4).

    • Lycopsamine N-oxide (e.g., 1 µM final concentration).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing the internal standard, this compound.

  • Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of Lycopsamine N-oxide.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol for In Vitro Intestinal Permeability using Caco-2 Cells

This protocol describes the use of the Caco-2 cell monolayer model to assess the intestinal permeability of Lycopsamine N-oxide.

caco2_workflow Cell_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a monolayer Cell_Seeding->Differentiation Monolayer_Integrity Assess monolayer integrity (TEER measurement) Differentiation->Monolayer_Integrity Permeability_Assay Add Lycopsamine N-oxide to apical side Monolayer_Integrity->Permeability_Assay Sampling Sample from basolateral side at time intervals Permeability_Assay->Sampling LC_MS_Analysis Quantify Lycopsamine N-oxide using LC-MS/MS (with this compound as IS) Sampling->LC_MS_Analysis Papp_Calculation Calculate Apparent Permeability (Papp) LC_MS_Analysis->Papp_Calculation

Workflow for Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[5]

  • Permeability Experiment:

    • The culture medium is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Lycopsamine N-oxide is added to the apical (donor) compartment.

    • Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of Lycopsamine N-oxide in the collected samples is quantified by LC-MS/MS, using this compound as the internal standard.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Conclusion

This compound is an indispensable tool for the reliable quantification of Lycopsamine N-oxide and its metabolites in various biological matrices. The protocols outlined in this document provide a framework for conducting key in vivo and in vitro metabolic studies. Accurate quantification using a stable isotope-labeled internal standard is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Lycopsamine N-oxide, which is essential for assessing its potential health risks. Further research is warranted to generate specific quantitative data for Lycopsamine N-oxide to refine these protocols and enhance risk assessment models.

References

Solid-Phase Extraction (SPE) for Pyrrolizidine Alkaloid Cleanup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the cleanup of pyrrolizidine (B1209537) alkaloids (PAs) from various sample matrices using solid-phase extraction (SPE). The methodologies outlined are essential for accurate and reliable quantification of these toxic compounds in complex samples such as honey, plant material, and herbal medicines.

Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by numerous plant species worldwide.[1] Contamination of the food chain and herbal products with these compounds is a significant health concern due to their potential for liver toxicity, genotoxicity, and carcinogenicity.[1] Regulatory bodies have established stringent limits on the presence of PAs, necessitating sensitive and reliable analytical methods for their determination.[1] Solid-phase extraction is a widely used technique for sample cleanup and concentration of PAs prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Principles of SPE for Pyrrolizidine Alkaloid Cleanup

The most common SPE strategy for PA cleanup utilizes strong cation exchange (SCX) cartridges.[3][4] PAs are basic compounds that are protonated under acidic conditions. This allows them to be retained on the negatively charged sorbent of the SCX cartridge while neutral and acidic matrix components are washed away. The retained PAs are then eluted with an alkaline solution that neutralizes their charge. Reversed-phase (C18) and mixed-mode cation exchange (MCX, PCX) cartridges are also employed for PA analysis.[5][6][7]

Experimental Workflows

The general workflow for SPE cleanup of pyrrolizidine alkaloids involves sample extraction, SPE cartridge conditioning, sample loading, washing to remove interferences, and finally, elution of the target analytes.

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Sample Sample (Honey, Plant Material, etc.) Extraction Extraction (e.g., with acidic solution) Sample->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Conditioning 1. Conditioning Centrifugation->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Honey_SPE_Protocol cluster_Prep Sample Preparation cluster_SPE_Steps SPE (SCX Cartridge) cluster_Post Post-SPE Honey 10g Honey Add_Acid Add 30mL 0.05M H2SO4 Honey->Add_Acid Shake Shake 30 min Add_Acid->Shake Centrifuge Centrifuge 3800g, 10 min Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition: 5mL MeOH Supernatant->Condition Equilibrate Equilibrate: 5mL 0.05M H2SO4 Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash: 6mL Water Load->Wash1 Wash2 Wash: 6mL MeOH Wash1->Wash2 Dry Dry: 5-10 min Wash2->Dry Elute Elute: 2 x 5mL NH3/MeOH (6:94) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 1mL MeOH/H2O Evaporate->Reconstitute Filter Filter (0.2µm) Reconstitute->Filter Analysis LC-MS/MS Analysis Filter->Analysis Plant_SPE_Protocol cluster_Prep_Plant Sample Preparation cluster_SPE_Steps_Plant SPE (C18 Cartridge) cluster_Post_Plant Post-SPE Plant_Material 2g Plant Material Add_Acid_Plant Add 20mL 0.05M H2SO4 Plant_Material->Add_Acid_Plant Sonicate Sonicate 15 min Add_Acid_Plant->Sonicate Centrifuge_Plant Centrifuge 3800g, 10 min Sonicate->Centrifuge_Plant Extract Combine Supernatants (2x extraction) Centrifuge_Plant->Extract Neutralize Neutralize to pH 7 Extract->Neutralize Filter_Prep Filter Neutralize->Filter_Prep Condition_Plant Condition: 5mL MeOH Filter_Prep->Condition_Plant Equilibrate_Plant Equilibrate: 5mL Water Condition_Plant->Equilibrate_Plant Load_Plant Load 10mL Sample Equilibrate_Plant->Load_Plant Wash_Plant Wash: 2 x 5mL Water Load_Plant->Wash_Plant Dry_Plant Dry: 5-10 min Wash_Plant->Dry_Plant Elute_Plant Elute: 2 x 5mL MeOH Dry_Plant->Elute_Plant Evaporate_Plant Evaporate to Dryness Elute_Plant->Evaporate_Plant Reconstitute_Plant Reconstitute in 1mL MeOH/H2O Evaporate_Plant->Reconstitute_Plant Analysis_Plant LC-MS/MS Analysis Reconstitute_Plant->Analysis_Plant

References

Troubleshooting & Optimization

Overcoming matrix effects in pyrrolizidine alkaloid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantitative analysis of pyrrolizidine (B1209537) alkaloids (PAs) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the analysis.[1][2] The "matrix" refers to all components of the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: Why are pyrrolizidine alkaloids (PAs) particularly susceptible to matrix effects?

A2: PAs are often analyzed in complex matrices such as herbal teas, honey, spices, and feed materials.[3] These matrices contain a high concentration of co-extractive materials (e.g., pigments, sugars, other alkaloids, phenolic compounds) that can interfere with the ionization of PAs in the MS source. Furthermore, the structural diversity of PAs and their N-oxides means they elute across a wide chromatographic window, increasing the chances of co-elution with interfering compounds.[4]

Q3: What are the common signs of matrix effects in my chromatograms and data?

A3: Common indicators of matrix effects include:

  • Poor linearity of calibration curves (R² < 0.99).

  • Inconsistent and low analyte recovery during validation experiments.

  • High variability in peak areas for the same concentration across different samples.[5]

  • Poor reproducibility of quality control (QC) samples.

  • Significant differences in analyte response when comparing standards prepared in pure solvent versus those prepared in a blank matrix extract.[2]

  • Drifting retention times or distorted peak shapes for the analyte.

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the most common form of matrix effect, where co-eluting compounds compete with the analyte for ionization, leading to a decreased signal.[2] This can occur due to changes in the physical properties of the ESI droplets (e.g., viscosity, surface tension) or competition for available charge.[2] Ion enhancement is a less common phenomenon where matrix components improve the ionization efficiency of the analyte, resulting in a falsely elevated signal. Both effects compromise quantitative accuracy.

Troubleshooting Guide

Problem 1: My calibration curve shows poor linearity, or my QC samples are consistently outside acceptable limits.

  • Question: I am analyzing PAs in herbal supplements. My calibration curve, prepared in methanol (B129727), is linear, but when I quantify my samples, the results for my QC samples (spiked into a blank matrix) are highly inaccurate. Could this be a matrix effect?

  • Answer: Yes, this is a classic sign of matrix effects. When a calibration curve is prepared in a clean solvent, it does not account for how the sample matrix will affect the ionization of the analyte. The discrepancy between your solvent-based standards and matrix-spiked QCs strongly suggests that components from the herbal supplement are suppressing or enhancing the PA signal.

    Recommended Solution: The preferred strategy to compensate for this is to use matrix-matched calibration.[6] This involves preparing your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This ensures that the standards and samples experience the same ionization conditions, thereby correcting for signal suppression or enhancement.[7] While stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they are not widely available for the full range of PAs.[8]

Problem 2: I'm observing low signal intensity and high limits of quantification (LOQs) for my target PAs, especially in complex matrices like tea or spices.

  • Question: My LC-MS/MS system is highly sensitive, but I am struggling to achieve the required low LOQs for regulated PAs in chamomile tea samples. The signal-to-noise ratio is poor. What is causing this?

  • Answer: This issue is most likely caused by significant ion suppression from the complex tea matrix. Plant-based samples like tea are rich in co-extractives that can heavily interfere with the ionization process.

    Recommended Solution: Your sample preparation protocol needs to be optimized to remove these interfering components before LC-MS analysis. A robust solid-phase extraction (SPE) cleanup is highly effective for this purpose. Cation exchange cartridges (e.g., Oasis MCX or Bond Elut SCX) are widely used and effective for PA analysis because they retain the basic PA molecules while allowing less polar, neutral, or acidic matrix components to be washed away.[9] Improving the cleanup will reduce ion suppression, leading to a better signal-to-noise ratio and lower LOQs.[10]

Problem 3: My recovery experiments yield inconsistent and highly variable results.

  • Question: I am validating a method for multiple PAs in honey. When I perform recovery experiments by spiking PAs into different blank honey samples, my recovery values range from 40% to over 120%, depending on the specific honey source. How can I improve the consistency?

  • Answer: The variability you are seeing is due to the natural diversity of the honey matrix. Different floral sources and geographical origins result in honeys with varying compositions (sugars, acids, phenolics), leading to different degrees of matrix effects for each sample. This demonstrates that a "one-size-fits-all" approach may not be sufficient.

    Recommended Solution:

    • Refine Sample Preparation: Ensure your extraction and cleanup steps are robust enough to handle the expected matrix variability. The protocol may need to be tailored for particularly challenging matrices.

    • Use Matrix-Matched Bracketing Calibrants: For a given batch of similar honey samples, use a representative blank honey sample to create the matrix-matched calibration curve.

    • Standard Addition: For highly variable or unique samples where a representative blank is unavailable, the method of standard addition is a powerful tool. This involves adding known amounts of the analyte to aliquots of the actual sample and extrapolating to determine the endogenous concentration. While more labor-intensive, it provides the most accurate quantification in the presence of severe and unpredictable matrix effects.

Data Presentation

Table 1: Summary of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Preparation
Solid-Phase Extraction (SPE)Uses a solid sorbent (e.g., cation exchange) to selectively retain analytes while matrix components are washed away.Highly effective at removing interferences, leading to reduced ion suppression and improved sensitivity.Can be time-consuming and requires method development for different matrices.[11]
Liquid-Liquid Extraction (LLE)Partitions analytes between two immiscible liquid phases based on solubility.Can provide a clean extract if the analyte and matrix have significantly different polarities.Can be solvent-intensive and less selective than SPE.
QuEChERS"Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving salting-out extraction and dispersive SPE cleanup.High throughput and effective for a wide range of analytes.May require optimization for the specific properties of PAs.
Instrumental/Analytical
Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix extract.[6]Effectively compensates for proportional matrix effects; widely used for PA analysis.[7]Requires a representative blank matrix free of the analyte; may not correct for variability between different lots of the same matrix.
Stable Isotope-Labeled Internal Standard (SIL-IS)A labeled version of the analyte is added to every sample, standard, and blank.[8]Considered the "gold standard"; corrects for matrix effects, extraction loss, and instrumental variability.Commercially available SIL-IS are lacking for most PAs.
Standard AdditionKnown amounts of standard are added directly to aliquots of the sample.Most accurate method for individual, complex samples as it corrects for the specific matrix effect in that sample.Labor-intensive, requires more sample volume, and is not practical for high-throughput screening.
Sample DilutionThe final extract is diluted with the mobile phase.Simple and can reduce the concentration of interfering components, thereby lessening matrix effects.Reduces analyte concentration, which can compromise the limit of quantification (LOQ).

Table 2: Example Recovery Data for Pyrrolizidine Alkaloids in Food Matrices

Pyrrolizidine AlkaloidMatrixSpiking Level (µg/kg)Average Recovery (%)Reference
SenecionineHoney580 - 120
RetrorsineHoney580 - 120
EchimidineHoney580 - 120
SenecionineHerbal Tea570 - 85
RetrorsineHerbal Tea570 - 85
EchimidineHerbal Tea570 - 85
RetrorsineFeed5, 20, 10084.1 - 112.9[12]
SeneciphyllineFeed5, 20, 10084.1 - 112.9[12]
LasiocarpineMilkNot specified65.2 - 112.2[13]

Note: Recovery ranges are generalized from cited literature for illustrative purposes. Actual results will vary based on the specific protocol and matrix.

Experimental Protocols

Protocol 1: General Acidic Extraction for PAs from Plant Material (e.g., Tea, Herbs)

This protocol is a synthesis of common procedures described in the literature.[9]

  • Homogenization: Weigh 1-2 g of the homogenized, dry sample into a 50 mL centrifuge tube.

  • Extraction: Add 20-40 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol).[9]

  • Shaking/Sonication: Cap the tube and shake vigorously for 30-60 minutes or sonicate for 15-30 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Decant the supernatant into a clean tube. This is the crude extract that will be used for SPE cleanup. For some methods, a second extraction of the pellet may be performed to improve recovery.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup using Cation Exchange Cartridges

This protocol is based on the widely used MCX/SCX cleanup methodology.

  • Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis MCX, 150 mg, 6 cc) by passing 5 mL of methanol, followed by 5 mL of 0.05 M sulfuric acid. Do not let the cartridge run dry.

  • Loading: Load the crude extract (from Protocol 1) onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing (Interference Removal):

    • Wash the cartridge with 6 mL of water to remove polar interferences.

    • Wash the cartridge with 6 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual solvent.

  • Elution (Analyte Collection): Elute the retained PAs from the cartridge by passing two aliquots of 5 mL of an alkaline elution solvent (e.g., 5-6% ammonia (B1221849) in methanol, v/v). Collect the eluate in a clean tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: Preparation of Matrix-Matched Calibrants

  • Obtain Blank Matrix: Source a sample of the matrix (e.g., honey, tea) that has been previously tested and confirmed to be free of the target PAs.

  • Process Blank Matrix: Subject the blank matrix to the exact same extraction and cleanup procedure as the unknown samples (Protocols 1 and 2). This resulting clean extract is your "matrix blank."

  • Prepare Stock Solution: Prepare a high-concentration stock solution containing all target PA standards in a suitable solvent (e.g., methanol).

  • Serial Dilution: Perform a serial dilution of the PA stock solution directly into aliquots of the matrix blank to create a series of calibration standards at different concentrations (e.g., 0.5, 1, 5, 10, 50, 100 µg/kg).

  • Analysis: Analyze these matrix-matched calibrants alongside the processed unknown samples to construct the calibration curve.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: Poor Quantification start Start: Inconsistent Results (Poor R², QC Failure) check_matrix Is calibration curve matrix-matched? start->check_matrix implement_mm Action: Implement Matrix-Matched Calibration (See Protocol 3) check_matrix->implement_mm No check_recovery Are recovery values low or inconsistent? check_matrix->check_recovery Yes implement_mm->check_recovery optimize_spe Action: Optimize Sample Cleanup (SPE) (See Protocol 2) check_recovery->optimize_spe Yes check_variability Is matrix highly variable (e.g., different honeys)? check_recovery->check_variability No optimize_spe->check_variability use_std_add Action: Use Standard Addition for critical samples check_variability->use_std_add Yes end_ok Result: Improved Quantification check_variability->end_ok No use_std_add->end_ok end_issue Issue Persists: Consult Instrument Specialist end_ok->end_issue If needed

Caption: Troubleshooting logic for addressing poor quantitative results in PA analysis.

G cluster_1 Experimental Workflow for PA Analysis sample 1. Sample Homogenization (e.g., Tea, Honey) extraction 2. Acidic Liquid Extraction (Protocol 1) sample->extraction centrifuge 3. Centrifugation extraction->centrifuge spe 4. SPE Cleanup (Protocol 2) centrifuge->spe Crude Extract evap 5. Evaporation & Reconstitution spe->evap Clean Eluate analysis 6. LC-MS/MS Analysis evap->analysis Final Sample

References

Technical Support Center: Enhancing Low-Level Protease Activity (PA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for protease assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of low-level protease activity (PA) detection.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is very low or completely absent. What are the common causes?

A low or nonexistent signal in a fluorogenic protease assay can be attributed to several factors, from suboptimal reaction conditions to issues with the reagents themselves. The most frequent causes include:

  • Inactive Enzyme: The protease may have lost activity due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in the sample.[1]

  • Suboptimal Reagent Concentrations: The concentrations of the enzyme or the fluorogenic substrate may be too low to produce a detectable signal.[1]

  • Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for the specific protease being studied, leading to diminished enzymatic activity.[1][2]

  • Inner Filter Effect (IFE): At high concentrations, components within the sample can absorb the excitation or emission light, resulting in a lower observed fluorescence intensity.[1]

Q2: How can I amplify the signal in my protease assay to detect very low activity?

For detecting minute levels of protease activity, signal amplification strategies are often necessary. One effective approach is the use of enzyme cascades. In this method, the target protease activates a secondary enzyme (a zymogen), which then acts on a substrate to generate a detectable signal. Since the activated secondary enzyme can process multiple substrate molecules, the initial signal from the target protease is significantly amplified.[3][4][5] Another strategy involves target-activated transcription, where a protease-activatable T7 RNA polymerase is engineered to produce multiple RNA outputs upon activation, achieving a significant amplification in the signal.[6]

Q3: My results are not reproducible. What are the likely causes and how can I improve consistency?

Poor reproducibility in protease assays often stems from minor variations in experimental execution. Key factors to consider are:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells. Using calibrated pipettes and considering techniques like reverse pipetting for viscous solutions can help.[1] Preparing a master mix of reagents for dispensing can also minimize well-to-well differences.[1]

  • Temperature Fluctuations: It is crucial to ensure that the reaction plate is uniformly equilibrated to the desired temperature before initiating the reaction.[1] Inconsistent temperatures across the plate or between experiments can alter enzyme kinetics.

  • Reagent Stability: Ensure that enzymes and substrates are stored correctly and have not undergone degradation. Aliquoting stock solutions can prevent repeated freeze-thaw cycles.[7]

Q4: How does the choice of substrate impact the sensitivity of the assay?

The substrate's properties are critical for achieving high sensitivity. Highly sensitive substrates are those that are efficiently cleaved by the target protease (high kcat/Km) and produce a robust signal upon cleavage.[8] For fluorescence-based assays, substrates that are heavily labeled with a fluorophore can exhibit self-quenching. Proteolytic cleavage releases smaller, unquenched fluorescent peptides, leading to a significant increase in signal.[9][10] It is also important to choose a substrate that is specific to the protease of interest to minimize off-target cleavage and background noise.[11]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during low-level protease activity detection experiments.

Guide 1: Troubleshooting Low or No Signal
Symptom Possible Cause Recommended Action
No signal at all 1. Inactive enzyme or missing reagent.- Run a positive control with a known active protease. - Verify that all reagents (enzyme, substrate, buffer) were added correctly.[1]
2. Instrument settings are incorrect.- For fluorescence readers, ensure the correct excitation and emission wavelengths are set. - Check that the instrument's gain setting is appropriate and not too low.[2]
Signal is present but very weak 1. Suboptimal reaction conditions (pH, Temperature).- Consult the literature for the optimal pH and temperature for your specific protease.[1] - Perform a pH and temperature optimization matrix experiment.
2. Low enzyme or substrate concentration.- Systematically increase the concentration of the enzyme and substrate to find the optimal balance.[12]
3. Insufficient incubation time.- Extend the incubation time, ensuring measurements are taken within the linear phase of the reaction.[13][14] The sensitivity of some assays can be improved by increasing the incubation time from 1 to 24 hours.[7]
Signal decreases over time 1. Substrate depletion.- Reduce the enzyme concentration or shorten the incubation time to ensure the reaction rate remains linear.[1]
2. Photobleaching.- Reduce the exposure time or intensity of the excitation light.
Guide 2: Addressing High Background Signal
Symptom Possible Cause Recommended Action
High signal in "no enzyme" control wells 1. Substrate instability or spontaneous hydrolysis.- Test the substrate stability in the assay buffer over time without the enzyme. - Consider using a more stable substrate or adjusting buffer conditions.
2. Contaminating proteases in the sample or reagents.- Use high-purity reagents and sterile techniques. - Include a broad-spectrum protease inhibitor in a control well to assess background cleavage.
3. Autofluorescence of sample components.- Run a sample blank that contains all components except the fluorescent substrate to measure background fluorescence.[15]
High background across all wells 1. Incomplete quenching in FRET-based assays.- Use substrates with efficient "dark quenchers" to minimize background fluorescence from the quencher itself.[15]
2. Light scattering from sample components.- If using FITC-casein, turbidity can cause light scattering.[9] Consider centrifuging the sample or using a different substrate.

Experimental Protocols

Protocol 1: General Protease Activity Assay (96-well plate format)

This protocol provides a general framework for a fluorogenic protease assay. Specific concentrations, volumes, and incubation conditions should be optimized for your particular enzyme and substrate.

Materials:

  • Protease stock solution

  • Fluorogenic protease substrate stock solution

  • Assay Buffer (optimized for pH and ionic strength)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the protease stock solution to the desired working concentration in cold assay buffer.

    • Dilute the fluorogenic substrate stock solution to the desired working concentration in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the diluted enzyme solution to the sample wells.

    • For "no enzyme" control (blank) wells, add 25 µL of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5-10 minutes.[1]

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of the substrate working solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

Protocol 2: pH Optimization Assay

To determine the optimal pH for your protease, perform the standard protease activity assay using a range of buffers with different pH values.

Procedure:

  • Prepare a series of assay buffers with overlapping pH ranges (e.g., Acetate buffer for pH 4.0-5.5, Phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0).[16] Ensure the buffer concentration is sufficient (e.g., 50-100 mM) to maintain the pH.[16]

  • Perform the general protease activity assay (Protocol 1) in parallel using each of the different pH buffers.

  • Plot the protease activity (rate of fluorescence increase) against the pH to identify the optimal pH.

Visualizations

Experimental_Workflow General Protease Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Buffer) setup Assay Plate Setup (Buffer, Enzyme/Blank) prep->setup pre_incubate Pre-incubation (e.g., 37°C, 5-10 min) setup->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate read Measure Fluorescence (Kinetic or Endpoint) initiate->read analyze Data Analysis (Calculate Activity) read->analyze

Caption: Workflow for a general fluorogenic protease assay.

Troubleshooting_Low_Signal Troubleshooting Logic for Low Signal start Low or No Signal Detected check_controls Check Positive & Negative Controls start->check_controls control_ok Controls OK? check_controls->control_ok control_bad Controls Fail? control_ok->control_bad No optimize Optimize Assay Conditions (pH, Temp, Time) control_ok->optimize Yes reagents Check Reagent Activity & Concentrations control_bad->reagents amplify Consider Signal Amplification optimize->amplify instrument Verify Instrument Settings

Caption: Decision tree for troubleshooting low signal issues.

Signal_Amplification_Pathway Enzyme Cascade for Signal Amplification protease Low-Level Target Protease zymogen Inactive Zymogen protease->zymogen Activates active_enzyme Active Reporter Enzyme zymogen->active_enzyme substrate Reporter Substrate active_enzyme->substrate Cleaves Multiple signal Amplified Detectable Signal substrate->signal

Caption: Schematic of an enzyme cascade for signal amplification.[3]

References

Stability and proper storage conditions for Lycopsamine N-oxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Lycopsamine N-oxide-d3 to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a dry environment.[1][2] It is also recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from atmospheric components.[1][3][4]

Q2: How should I store this compound for short-term use?

For short-term storage, refrigeration at 4°C is generally acceptable.[1] To minimize degradation from light exposure, it is best to use amber vials or store the compound in a dark location.[1]

Q3: What is the recommended solvent for dissolving this compound?

Methanol (B129727) is a commonly used solvent for creating stock solutions of deuterated standards.[1] However, to prevent hydrogen-deuterium (H-D) exchange, it is crucial to use anhydrous, aprotic solvents whenever possible.[1] If aqueous solutions are necessary, maintain a neutral pH to minimize the risk of isotopic exchange.[1]

Q4: Is this compound sensitive to light?

Yes, like many organic compounds, this compound may be sensitive to light.[1] To prevent photodegradation, always store solutions in amber vials or protect them from light by storing them in the dark.[1]

Q5: What are the potential degradation pathways for this compound?

The primary concerns for the stability of this compound are hydrogen-deuterium (H-D) exchange and chemical degradation. H-D exchange can be catalyzed by the presence of moisture or acidic/basic conditions, leading to a loss of isotopic purity.[1][5] Chemical degradation can be accelerated by exposure to light, elevated temperatures, and reactive atmospheric components.

Troubleshooting Guide

Issue: I am observing a decrease in the isotopic purity of my this compound standard in my mass spectrometry analysis.

  • Possible Cause 1: Hydrogen-Deuterium (H-D) Exchange. This can occur if the compound has been exposed to protic solvents (like water or methanol containing water) or stored in a humid environment.[1][5] Deuterium atoms on heteroatoms or carbons adjacent to carbonyl groups are more susceptible to exchange.[1]

    • Solution: Handle the compound and prepare solutions in a dry, inert atmosphere (e.g., a glove box).[3][5][6] Use anhydrous, deuterated, or aprotic solvents for reconstitution.[1] Ensure all glassware is thoroughly dried before use.[5][6]

  • Possible Cause 2: Improper Solvent pH. Acidic or basic conditions can catalyze the H-D exchange.[1]

    • Solution: If using aqueous solutions, ensure the pH is maintained near neutral.[1]

Issue: My stock solution of this compound appears to have a lower concentration than expected.

  • Possible Cause 1: Degradation due to improper storage. Exposure to light or elevated temperatures can lead to the chemical degradation of the compound.

    • Solution: Review the storage conditions. Always store the compound at the recommended temperature and protected from light.[1]

  • Possible Cause 2: Adsorption to the container surface. While less common, highly pure compounds can sometimes adsorb to glass or plastic surfaces.

    • Solution: Consider using silanized glassware or polypropylene (B1209903) tubes. Briefly vortexing the solution before use can also help to ensure homogeneity.

Storage and Stability Data

ConditionSolid FormIn Solution
Temperature -20°C (long-term)[1][2]-20°C (long-term)[1]
4°C (short-term)[1]4°C (short-term)[1]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)[1][3][4]Dry, inert gas (e.g., Argon, Nitrogen)[1][3][4]
Light Protect from light (store in dark/amber vial)[1]Protect from light (store in dark/amber vial)[1]
Container Tightly sealed vialTightly sealed amber vial
Recommended Solvent N/AAnhydrous aprotic solvents; Methanol (use with caution)[1]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions
  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[1]

  • Inert Atmosphere: If possible, perform all handling steps within a glove box or under a gentle stream of an inert gas like nitrogen or argon.[1][3][4]

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of the chosen anhydrous solvent (e.g., methanol) to dissolve the compound completely.

  • Dilution: Once fully dissolved, dilute the solution to the final volume with the solvent.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C under an inert atmosphere.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent immediately before use. Do not store dilute aqueous solutions for extended periods.

Stability and Degradation Pathway

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Stability_Factors cluster_compound This compound cluster_degradation Degradation Products cluster_factors Influencing Factors Compound Stable Lycopsamine N-oxide-d3 HD_Exchange Isotopically Exchanged Product Compound->HD_Exchange H-D Exchange Chemical_Degradation Chemically Degraded Product Compound->Chemical_Degradation Chemical Degradation Moisture Moisture/Water Moisture->HD_Exchange Light Light Exposure Light->Chemical_Degradation Temperature High Temperature Temperature->Chemical_Degradation pH Non-neutral pH (Acidic/Basic) pH->HD_Exchange

Caption: Factors Affecting this compound Stability.

References

Technical Support Center: Troubleshooting Poor Polyamide (PA) Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyamide (PA) sample extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor recovery of PAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor polyamide recovery during sample extraction?

Poor recovery of polyamides can be attributed to several factors related to their inherent chemical properties and the complexity of the sample matrix. Polyamides are characterized by their strong polarity, high melting point, and low solubility in many common solvents, which presents significant challenges during extraction[1]. Key factors include:

  • Suboptimal Solvent Selection: The extraction solvent may not have the appropriate polarity to efficiently dissolve and extract the target polyamide from the sample matrix[2].

  • Inefficient Solid-Phase Extraction (SPE): Issues with the SPE method, such as incorrect sorbent selection, incomplete wetting of the sorbent, improper sample pH, or an inadequate elution solvent, can lead to significant analyte loss[3][4].

  • Matrix Effects: Complex sample matrices, such as soil, sludge, or biological tissues, can contain interfering substances that bind to the polyamide or compete for sorbent binding sites, reducing extraction efficiency[1][5][6].

  • Analyte Adsorption: Polyamides can adsorb to the surface of labware or within the sample matrix itself, especially in the presence of polar functional groups[1].

  • Degradation: Polyamides can be susceptible to degradation under certain conditions, such as high temperatures or exposure to UV light, leading to lower recovery of the intact polymer[7][8].

Q2: How do I select the optimal extraction solvent for my polyamide sample?

The choice of extraction solvent is critical and depends on the specific type of polyamide and the sample matrix. The principle of "like dissolves like" is a good starting point, meaning a polar polymer like polyamide will dissolve best in a polar solvent. However, the complex nature of many samples requires empirical testing.

Troubleshooting Steps:

  • Evaluate a Range of Solvents: Test solvents with varying polarities. For instance, methanol (B129727) is often used for extracting semi-volatile organics from solid matrices[5].

  • Consider Solvent Mixtures: A mixture of solvents can sometimes provide better recovery than a single solvent.

  • Utilize Pressurized Fluid Extraction (PFE): For semi-volatile organics from solid materials, PFE with solvents like methanol at elevated temperatures (e.g., 100°C) can be effective[5].

Solvent SystemPolarityTypical ApplicationExpected Recovery Improvement
MethanolHighGeneral purpose for polar analytesModerate to High
AcetonitrileHighProtein precipitation and extractionModerate
Dichloromethane (DCM)ModerateExtraction of semi-volatile organicsHigh (with PFE)
Water (superheated)HighDissolving PAs under pressureHigh

Q3: My polyamide recovery is low when using Solid-Phase Extraction (SPE). How can I troubleshoot this?

Solid-Phase Extraction is a common technique for sample cleanup and concentration, but it involves several critical steps that can impact recovery if not optimized.

Troubleshooting Workflow for SPE:

Below is a decision tree to help troubleshoot poor recovery during SPE:

spe_troubleshooting start Low Recovery in SPE check_sorbent Is the sorbent appropriate? start->check_sorbent check_loading Is there analyte breakthrough during sample loading? check_sorbent->check_loading Yes solution_sorbent Select a sorbent with higher affinity for the analyte (e.g., polymeric reversed-phase). check_sorbent->solution_sorbent No check_wash Is the analyte being lost during the wash step? check_loading->check_wash No solution_loading Decrease flow rate. Dilute viscous samples. Adjust sample pH to increase analyte retention. check_loading->solution_loading Yes check_elution Is elution incomplete? check_wash->check_elution No solution_wash Use a weaker wash solvent. check_wash->solution_wash Yes solution_elution Use a stronger elution solvent. Increase elution volume. check_elution->solution_elution Yes end_node Recovery Improved check_elution->end_node No solution_sorbent->end_node solution_loading->end_node solution_wash->end_node solution_elution->end_node

Caption: Troubleshooting Decision Tree for SPE.

Q4: How does pH affect polyamide extraction, and how can I optimize it?

The pH of the sample and extraction solvents can significantly influence the recovery of polyamides, especially when using techniques like SPE. The amide groups in polyamides can undergo hydrolysis in the presence of strong acids or bases, and the charge of any terminal functional groups is pH-dependent[8].

Impact of pH on Recovery:

pH ConditionEffect on PolyamideImpact on SPE (Reversed-Phase)Recommendation
Acidic (low pH)Potential for hydrolysisIncreased retention of acidic polyamidesAdjust pH to near neutral unless ionization is desired for ion-exchange SPE.
Neutral (pH ~7)Generally stableOptimal for many reversed-phase sorbentsA good starting point for method development.
Basic (high pH)Potential for hydrolysisIncreased retention of basic polyamidesAdjust pH to near neutral unless ionization is desired for ion-exchange SPE.

For SPE, adjusting the sample pH can increase the affinity of the analyte for the sorbent. For ionizable compounds, pH adjustment is crucial for optimal retention and recovery[4].

Q5: What experimental protocols can I follow for polyamide extraction?

Below are detailed protocols for solvent-based extraction and solid-phase extraction, synthesized from best practices.

Experimental Protocols

Protocol 1: General Solvent-Based Extraction

This protocol is a starting point for extracting polyamides from a solid matrix.

  • Sample Preparation: If the sample is a solid, grind it to a fine powder to increase the surface area for extraction[9].

  • Solvent Selection: Choose an appropriate solvent based on the polyamide type (see Q2).

  • Extraction:

    • Place a known amount of the powdered sample into a flask.

    • Add the extraction solvent at a solvent-to-sample ratio of at least 10:1 (v/w).

    • Agitate the mixture using a sonicator or shaker for 30-60 minutes at a controlled temperature. For some polyamides, elevated temperatures may be necessary to aid dissolution[1].

  • Separation:

    • Centrifuge the mixture to pellet the solid matrix.

    • Carefully decant the supernatant containing the extracted polyamide.

  • Concentration:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen to concentrate the sample.

    • Reconstitute the dried extract in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Polyamide Cleanup

This protocol is designed for cleaning up a liquid sample containing polyamides.

  • Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., PS-DVB) for a good balance of hydrophobic and hydrophilic interactions[10].

  • Cartridge Conditioning:

    • Pass 3-5 mL of the elution solvent (e.g., methanol) through the cartridge.

    • Pass 3-5 mL of deionized water through the cartridge. Do not let the sorbent go dry[10].

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min)[11].

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences without eluting the target polyamide[3].

  • Elution:

    • Elute the polyamide from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for chromatographic analysis.

Visualization of Extraction Workflow

The following diagram illustrates a general workflow for polyamide sample extraction and analysis.

extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Initial Sample (e.g., tissue, soil, water) homogenize Homogenization/ Grinding sample->homogenize solvent_extraction Solvent-Based Extraction homogenize->solvent_extraction spe Solid-Phase Extraction (SPE) solvent_extraction->spe for cleanup concentration Concentration/ Solvent Exchange solvent_extraction->concentration spe->concentration analysis Instrumental Analysis (e.g., LC-MS, GC-MS) concentration->analysis

Caption: General Workflow for Polyamide Extraction.

References

Technical Support Center: Pyrrolizidine Alkaloid Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major issue in the ESI-MS analysis of pyrrolizidine alkaloids?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analytes (pyrrolizidine alkaloids) is reduced by the presence of co-eluting compounds from the sample matrix.[1] In ESI, a finite number of charges are available at the droplet surface during ionization. When matrix components compete with PAs for these charges, the signal intensity for the PAs is diminished, leading to inaccurate and unreliable quantification. This can result in underestimation of PA concentrations, poor method sensitivity, and reduced precision.[1] Given the toxicity of many PAs and the low regulatory limits, accurate quantification is critical, making ion suppression a significant challenge.[2][3]

Q2: What are the most common sources of ion suppression in PA analysis?

A2: The primary sources of ion suppression are endogenous components from the sample matrix that are co-extracted with the pyrrolizidine alkaloids.[4] Common matrices for PA analysis include honey, herbal teas, dietary supplements, and plant materials.[2][5] These matrices contain a complex mixture of substances such as sugars, pigments, lipids, proteins, and other secondary metabolites that can interfere with the ionization of PAs. The complexity and variability of these matrices mean that the degree of ion suppression can differ significantly between sample types and even between different samples of the same type.[6]

Q3: How can I detect and quantify the extent of ion suppression in my ESI-MS method for PAs?

A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix extract that has been processed through the entire sample preparation procedure. A lower signal in the matrix extract indicates ion suppression. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Values between 80-120% are often considered to indicate a soft matrix effect, while values outside this range signify significant suppression or enhancement.[7]

Q4: What are the primary strategies to minimize ion suppression when analyzing pyrrolizidine alkaloids?

A4: The main strategies to combat ion suppression fall into three categories:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up PA extracts.[2][6][8]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the PAs from co-eluting matrix components is crucial.

  • Methodological Approaches: This includes strategies like sample dilution, using matrix-matched calibration, or employing internal standards to compensate for the effects of ion suppression.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the ESI-MS analysis of pyrrolizidine alkaloids.

Issue 1: Low signal intensity and poor sensitivity for pyrrolizidine alkaloids.

This is often a direct consequence of significant ion suppression.

Troubleshooting Steps:

  • Optimize Sample Cleanup:

    • Problem: Your current sample preparation protocol may not be sufficiently removing matrix interferences.

    • Solution: Implement or refine a solid-phase extraction (SPE) cleanup step. Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridges are highly effective for PA analysis due to the basic nature of the tertiary amine group in most PAs.[8][9][10] An acidic extraction followed by SPE cleanup can significantly reduce matrix effects.[6][8]

  • Adjust Chromatographic Conditions:

    • Problem: PAs may be co-eluting with highly abundant matrix components.

    • Solution: Modify your LC gradient to improve the separation of your target PAs from the matrix. Using a high-resolution UHPLC system can provide better peak separation and reduce the chances of co-elution.[5]

  • Dilute the Sample Extract:

    • Problem: High concentrations of matrix components are overwhelming the ESI source.

    • Solution: Diluting the final sample extract can reduce the concentration of interfering compounds, thereby lessening ion suppression. However, be mindful that this will also dilute your analytes, so this approach is best when you have sufficient sensitivity.[6]

Issue 2: Poor reproducibility and accuracy in quantitative results.

Inconsistent ion suppression between samples can lead to unreliable quantification.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration:

    • Problem: Calibration standards prepared in a clean solvent do not account for the matrix effects present in the actual samples.

    • Solution: Prepare your calibration standards in a blank matrix extract that is free of PAs.[6][8] This helps to ensure that the calibration standards and the samples experience similar levels of ion suppression, leading to more accurate quantification.[6]

  • Use an Internal Standard:

    • Problem: Variations in sample preparation and injection volume, as well as differing levels of ion suppression between runs, are affecting your results.

    • Solution: The use of an internal standard, particularly a stable isotope-labeled version of your target analyte, is the gold standard for correcting for matrix effects. The internal standard is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing the same degree of ion suppression. The ratio of the analyte to the internal standard is used for quantification, which provides more consistent and accurate results. While isotopically labeled PA standards are not widely available, using a structurally similar PA that is not present in your samples can also be a viable option.[6]

Data on the Impact of Sample Preparation on PA Recovery and Matrix Effects

The following table summarizes data on the recovery and matrix effects for pyrrolizidine alkaloids in different food matrices using an optimized sample preparation method involving acidic extraction and SPE cleanup.

MatrixAnalyteAverage Recovery (%)Matrix Effect (%)Reference
HoneyVarious PAs64.5 - 103.4Not explicitly quantified, but compensated by matrix-matched calibration[11]
MilkVarious PAs65.2 - 112.2Not explicitly quantified, but compensated by matrix-matched calibration[11]
TeaVarious PAs67.6 - 107.6Not explicitly quantified, but compensated by matrix-matched calibration[11]
Herbal Medicines28 PAs67.1 - 151.7Not explicitly quantified, but compensated by matrix-matched calibration[10]

Experimental Protocols

Protocol 1: Sample Preparation of Honey for PA Analysis using SPE

This protocol is adapted from established methods for the extraction and cleanup of pyrrolizidine alkaloids from honey.[6]

1. Materials:

  • Homogenized honey sample

  • Extraction solvent: 0.05 M Sulfuric Acid

  • Solid-Phase Extraction (SPE) Cartridges: Strong Cation Exchange (SCX), 500 mg

  • SPE Conditioning Solvents: Methanol (B129727) and 0.05 M Sulfuric Acid

  • SPE Wash Solvents: Water and Methanol

  • SPE Elution Solvent: 6:94 (v/v) Ammonia/Methanol

  • Reconstitution Solvent: 5:95 (v/v) Methanol/Water

  • Centrifuge tubes (50 mL)

  • Overhead shaker

  • Water bath

  • Nitrogen evaporator

  • Centrifuge

2. Procedure:

  • Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 30 mL of 0.05 M sulfuric acid.

  • Heat the sample at 50°C for 10 minutes in a water bath.

  • Extract for 30 minutes on an overhead shaker at room temperature.

  • Centrifuge the extract at 14,000 rpm for 10 minutes.

  • Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Load the entire supernatant from the centrifuged extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

  • Dry the cartridge under a stream of nitrogen for 5-10 minutes.

  • Elute the PAs twice with 5 mL of the ammonia/methanol elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the methanol/water reconstitution solvent.

  • Centrifuge the reconstituted sample and transfer the supernatant to an HPLC vial for analysis.

Protocol 2: UHPLC-MS/MS Conditions for PA Analysis

These are typical starting conditions for the analysis of pyrrolizidine alkaloids. Optimization may be required for your specific instrument and application.

UHPLC System:

  • Column: C18, 100 mm x 2.1 mm, 1.9 µm particle size[3]

  • Column Temperature: 30°C[3]

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate (B1220265) in Water[3][8]

  • Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium formate in Methanol[3]

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 2 µL[7]

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 11.0 min: 5% to 37% B

    • 11.0 - 13.0 min: 37% to 95% B

    • 13.0 - 15.5 min: Hold at 95% B

    • 15.5 - 16.0 min: 95% to 5% B

    • 16.0 - end: Hold at 5% B for re-equilibration

MS/MS System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Ion Source Temperature: 350°C[8]

  • Ion Spray Voltage: 5.0 kV[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target PA. Common fragment ions for retronecine-type PAs are m/z 120 and 138.[6][12]

Visualizations

Ion_Suppression_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Problem Potential Problem cluster_Outcome Outcome Sample Complex Matrix (e.g., Honey, Tea) Extraction Acidic Extraction (e.g., 0.05M H2SO4) Sample->Extraction Cleanup Solid-Phase Extraction (SCX or MCX) Extraction->Cleanup Clean_Extract Clean Extract Cleanup->Clean_Extract LC UHPLC Separation (C18 Column) Clean_Extract->LC Clean_Extract->LC ESI ESI Source LC->ESI Coelution Co-elution of Matrix Components LC->Coelution MS Mass Spectrometer (MS/MS Detection) ESI->MS Suppression Ion Suppression ESI->Suppression Coelution->ESI Data Inaccurate Data Suppression->Data

Caption: Workflow illustrating how matrix components can lead to ion suppression in ESI-MS.

Troubleshooting_Logic Start Poor Signal or Inaccurate Quantification Check_SamplePrep Is Sample Cleanup Adequate? Start->Check_SamplePrep Improve_SPE Implement/Optimize SPE (SCX/MCX) Check_SamplePrep->Improve_SPE No Check_Chroma Is Chromatographic Separation Optimal? Check_SamplePrep->Check_Chroma Yes Improve_SPE->Check_Chroma Optimize_Gradient Optimize LC Gradient (Increase Resolution) Check_Chroma->Optimize_Gradient No Check_Calibration Are Matrix Effects Compensated? Check_Chroma->Check_Calibration Yes Optimize_Gradient->Check_Calibration Use_MatrixMatched Use Matrix-Matched Calibration Check_Calibration->Use_MatrixMatched No End Improved Results Check_Calibration->End Yes Use_IS Use Internal Standard (if available) Use_MatrixMatched->Use_IS Use_IS->End

Caption: A logical troubleshooting guide for addressing ion suppression issues.

References

Optimizing MS/MS transition parameters for Lycopsamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lycopsamine N-oxide. Our goal is to help you optimize your MS/MS transition parameters and overcome common challenges encountered during experimental analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Lycopsamine N-oxide.

Issue 1: Low or No Signal for the Precursor Ion [M+H]⁺

  • Possible Cause: Inefficient ionization.

    • Troubleshooting Steps:

      • Optimize Ion Source Parameters: Ensure that the ion source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), are optimized for Lycopsamine N-oxide. Start with typical values for similar small molecules and fine-tune for maximum intensity.

      • Check Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. Acidic mobile phases, often containing formic acid or ammonium (B1175870) formate, are commonly used for the analysis of pyrrolizidine (B1209537) alkaloids in positive ion mode to promote the formation of [M+H]⁺ ions.[1]

      • Verify Standard Integrity: Ensure the Lycopsamine N-oxide standard is not degraded. These compounds can be unstable under certain conditions.[2] Prepare fresh solutions and store them appropriately, typically at low temperatures.[3][4]

Issue 2: Poor Fragmentation or Low Abundance of Product Ions

  • Possible Cause: Suboptimal collision energy or other MS/MS parameters.

    • Troubleshooting Steps:

      • Perform a Collision Energy Optimization Study: The optimal collision energy is crucial for achieving sensitive and specific fragmentation. Infuse a standard solution of Lycopsamine N-oxide and ramp the collision energy to determine the value that yields the highest intensity for the desired product ions.[5][6]

      • Select Appropriate Product Ions: For Lycopsamine N-oxide, characteristic fragment ions for monoester N-oxides include m/z 111 and 172.[1] Other reported fragments can also be monitored (see data table below).

      • Check Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range for your instrument.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Issues with the liquid chromatography (LC) method.

    • Troubleshooting Steps:

      • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

      • Mobile Phase Preparation: Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.

      • Column Contamination: If retention times shift over a sequence of injections, the column may be contaminated. Flush the column with a strong solvent or consider replacing it.[7]

Issue 4: Co-elution with Isomers

  • Possible Cause: Lack of chromatographic resolution.

    • Troubleshooting Steps:

      • Optimize Chromatographic Gradient: Adjust the gradient profile (slope and duration) to improve the separation of Lycopsamine N-oxide from its isomers, such as Intermedine N-oxide.

      • Evaluate Different Column Chemistries: If the current column does not provide adequate separation, consider trying a column with a different stationary phase.

      • Utilize Isomer-Specific Transitions: If chromatographic separation is not fully achievable, it may be necessary to identify and use MS/MS transitions that are unique to each isomer, if available.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Lycopsamine N-oxide in positive ion mode ESI-MS?

A1: In positive ion mode using electrospray ionization (ESI), Lycopsamine N-oxide (with a molecular formula of C₁₅H₂₅NO₆ and a molecular weight of 315.36 g/mol ) is expected to form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 316.1755.[8]

Q2: What are the characteristic product ions for Lycopsamine N-oxide in MS/MS?

A2: Based on fragmentation studies of pyrrolizidine alkaloid N-oxides, characteristic product ions for monoester N-oxides like Lycopsamine N-oxide include m/z 111 and 172.[1] Other commonly observed product ions are m/z 138 and 154.[9] A comprehensive list of observed ions can be found in the data table below.

Q3: How should I optimize the collision energy for Lycopsamine N-oxide?

A3: Collision energy optimization is best performed by infusing a pure standard of Lycopsamine N-oxide into the mass spectrometer. The collision energy should then be varied across a range while monitoring the intensity of the precursor and expected product ions. The optimal collision energy will be the value that produces the most stable and intense signal for the chosen product ions.[6][10]

Q4: Are there any special considerations for sample preparation when analyzing Lycopsamine N-oxide?

A4: Yes. N-oxides can be thermally unstable and may be susceptible to reduction back to the parent alkaloid under certain conditions.[2] It is advisable to avoid high temperatures and strongly acidic or basic conditions during sample preparation. A common extraction method involves acidic extraction followed by solid-phase extraction (SPE) for cleanup.[3]

MS/MS Transition Parameters for Lycopsamine N-oxide

The following table summarizes key quantitative data for the analysis of Lycopsamine N-oxide. Note that optimal collision energies are instrument-dependent and should be determined empirically. The collision energy values from the literature are often reported as a normalized percentage.

ParameterValueReference
Molecular FormulaC₁₅H₂₅NO₆[8]
Molecular Weight315.36 g/mol [8]
Precursor Ion (m/z)316.1755 ([M+H]⁺)[8]
Product Ions (m/z)
172.0969[9]
138.0914[9]
154.0863[9]
155.0942[9]
136.0758[9]
111.0678[9]
Example Collision Energies
10% (nominal)[8]
15% (nominal)[8]
40%[9]

Experimental Workflow for MS/MS Parameter Optimization

The following diagram illustrates a typical workflow for optimizing MS/MS transition parameters for Lycopsamine N-oxide.

G cluster_prep Sample Preparation cluster_infusion Direct Infusion and MS1 Optimization cluster_ms2 MS/MS Optimization cluster_final Method Finalization prep Prepare Lycopsamine N-oxide Standard Solution infuse Infuse Standard into Mass Spectrometer prep->infuse ms1 Optimize MS1 Parameters (e.g., Capillary Voltage, Source Temp) for Precursor Ion [M+H]⁺ (m/z 316.2) infuse->ms1 select_precursor Isolate Precursor Ion (m/z 316.2) ms1->select_precursor ce_ramp Ramp Collision Energy (CE) and Acquire Product Ion Scans select_precursor->ce_ramp select_products Identify Stable and Abundant Product Ions (e.g., m/z 172.1, 138.1) ce_ramp->select_products ce_optimize Determine Optimal CE for Each Product Ion select_products->ce_optimize build_mrm Build MRM/SRM Method with Optimized Transitions and CEs ce_optimize->build_mrm lc_test Test Method with LC Separation and Verify Performance build_mrm->lc_test

Caption: Workflow for optimizing MS/MS parameters for Lycopsamine N-oxide.

References

Addressing co-elution of pyrrolizidine alkaloid isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the co-elution of pyrrolizidine (B1209537) alkaloid (PA) isomers in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to troubleshoot the co-elution of pyrrolizidine alkaloid isomers?

A1: When facing co-elution of PA isomers, a systematic approach is crucial. Start by optimizing your existing Liquid Chromatography (LC) method before exploring alternative techniques. The initial focus should be on the mobile phase, column temperature, and gradient slope.

Troubleshooting Workflow:

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of PAs, particularly the tertiary amine in the necine base, is highly dependent on pH. A slight adjustment to the mobile phase pH can significantly alter the retention times of isomers.

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727), or vice versa) can change selectivity due to different interactions with the stationary phase.

  • Temperature Optimization: Lowering the column temperature can enhance resolution by increasing the viscosity of the mobile phase and slowing down diffusion processes. Conversely, increasing the temperature can sometimes improve peak shape but may reduce separation.

  • Gradient Slope Adjustment: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more time for the isomers to interact with the stationary phase, often leading to better separation.

A logical workflow for initial troubleshooting is illustrated below.

G cluster_0 Troubleshooting Workflow for PA Isomer Co-elution start Co-elution Observed mp_mod Modify Mobile Phase (pH, Organic Solvent) start->mp_mod temp_opt Optimize Column Temperature mp_mod->temp_opt grad_opt Adjust Gradient Slope temp_opt->grad_opt check_res Resolution Improved? grad_opt->check_res new_col Consider Alternative Stationary Phase check_res->new_col No success Problem Solved check_res->success Yes

A general troubleshooting workflow for co-eluting PA isomers.
Q2: How can I optimize my mobile phase to improve the separation of PA isomers?

A2: Mobile phase optimization is one of the most powerful tools for resolving co-eluting isomers. Key parameters to adjust are the pH, the type of organic modifier, and the buffer concentration.

Detailed Protocol for Mobile Phase Optimization:

  • Establish a Baseline: Run your current method with a known mixture of PA standards to document the initial resolution.

  • pH Scouting:

    • Prepare a series of mobile phase A (aqueous) solutions with different pH values (e.g., 3.0, 4.5, 6.0) using a suitable buffer like ammonium (B1175870) formate.

    • Inject the PA standard mixture using each mobile phase A and your standard mobile phase B (e.g., acetonitrile or methanol).

    • Maintain a constant gradient and temperature for all runs to isolate the effect of pH.

  • Organic Modifier Comparison:

    • Using the optimal pH determined in the previous step, perform a run with acetonitrile as the organic modifier.

    • Thoroughly flush the system and column, then perform an identical run using methanol as the organic modifier.

    • Compare the chromatograms for changes in elution order and resolution.

  • Buffer Concentration Adjustment:

    • Vary the concentration of your buffer (e.g., 5 mM, 10 mM, 20 mM ammonium formate) at the optimal pH. Higher buffer concentrations can sometimes improve peak shape and slightly alter selectivity.

Data Summary:

The following table illustrates the potential effect of mobile phase pH on the resolution (Rs) between two hypothetical co-eluting PA isomers, Isomer A and Isomer B.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Resolution (Rs) between Isomer A & B
0.1% Formic Acid in Water (pH ~2.7)Acetonitrile0.8
10 mM Ammonium Formate in Water, pH 3.5Acetonitrile1.2
10 mM Ammonium Formate in Water, pH 4.5Acetonitrile1.6
10 mM Ammonium Formate in Water, pH 6.0Acetonitrile1.1

As shown, a pH of 4.5 provides the optimal resolution in this example.

The diagram below illustrates how pH affects the charge state and, consequently, the chromatographic retention of different types of PAs.

G cluster_1 Effect of Mobile Phase pH on PA Retention low_ph Low pH (e.g., < 4) (Acidic) pa_base_low PA Free Base (Protonated, +1 charge) low_ph->pa_base_low pa_noxide_low PA N-oxide (Protonated, +1 charge) low_ph->pa_noxide_low mid_ph Mid-range pH (e.g., 4-7) pa_base_mid PA Free Base (Partially Protonated) mid_ph->pa_base_mid pa_noxide_mid PA N-oxide (Neutral) mid_ph->pa_noxide_mid retention_low Stronger retention on C18 due to ion-pairing pa_base_low->retention_low pa_noxide_low->retention_low retention_mid Differential retention based on polarity and pKa pa_base_mid->retention_mid pa_noxide_mid->retention_mid

Logical relationship between mobile phase pH and PA isomer ionization state.
Q3: Which stationary phase is most effective for separating pyrrolizidine alkaloid N-oxide isomers from their free base counterparts?

A3: Separating PA N-oxides from their corresponding free bases can be challenging due to the high polarity of the N-oxides. While a standard C18 column can work, specialized stationary phases often provide better results.

Recommended Stationary Phases:

  • Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This modification makes the stationary phase more hydrophilic, improving the retention and peak shape of polar compounds like N-oxides.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for separating highly polar compounds. In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in organic solvent. This promotes the retention of polar analytes.

Experimental Protocol for Column Screening:

  • Prepare a Test Mixture: Create a solution containing both the PA free base and its corresponding N-oxide isomer at a known concentration.

  • Column Equilibration: For each column, equilibrate with the initial mobile phase conditions for at least 15-20 column volumes.

  • Injection and Gradient Elution: Inject the test mixture and run a generic gradient (e.g., 5% to 95% organic solvent over 15 minutes).

  • Data Analysis: Compare the resolution, peak shape, and retention times obtained from each column.

Comparative Data:

Stationary PhaseMobile Phase SystemResolution (Rs) between Free Base and N-oxide
Standard C180.1% Formic Acid in Water/Acetonitrile1.3 (often with poor N-oxide peak shape)
Polar-Embedded C1810 mM Ammonium Formate pH 4.0 / Methanol2.1
HILIC (Amide)95:5 Acetonitrile/Water with 10 mM Ammonium Formate3.5

The workflow for selecting an appropriate stationary phase is outlined below.

G cluster_2 Stationary Phase Selection Workflow start Separation Goal: Free Base vs. N-oxide c18 Test Standard C18 Column start->c18 polar_c18 Test Polar-Embedded C18 Column start->polar_c18 hilic Test HILIC Column start->hilic evaluate Evaluate Resolution & Peak Shape c18->evaluate polar_c18->evaluate hilic->evaluate select Select Optimal Column evaluate->select

Workflow for comparing and selecting a suitable chromatography column.

Technical Support Center: Isotopic Contribution Correction for d3-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isotopic Contribution Correction. This resource is designed for researchers, scientists, and drug development professionals using d3-labeled internal standards in mass spectrometry-based quantification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution (crosstalk) and why is it a concern with d3-labeled standards?

A1: Isotopic contribution, also known as crosstalk or isotopic interference, occurs when the signal from the naturally occurring heavy isotopes of an unlabeled analyte contributes to the signal of its d3-labeled internal standard (IS).[1] Many elements, particularly carbon, exist as a mixture of isotopes. While most carbon is ¹²C, about 1.1% is the heavier ¹³C isotope.[2]

This becomes a significant issue because mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). The M+1 or M+2 isotopic peaks of the analyte can overlap with the m/z of the d3-labeled standard, artificially inflating the standard's signal and leading to inaccurate quantification.[1][3] This effect is more pronounced for compounds with higher molecular weights or those containing elements with abundant heavy isotopes like chlorine and bromine.[1][4]

Q2: My calibration curve is non-linear, especially at higher concentrations. Could isotopic contribution be the cause?

A2: Yes, significant isotopic contribution is a common cause of non-linear calibration curves.[1] As the concentration of the unlabeled analyte increases, the signal from its naturally occurring heavy isotopes (e.g., ¹³C) at the m/z of the d3-internal standard also increases. This disproportionate inflation of the internal standard's signal disrupts the linear relationship between the analyte/IS ratio and the analyte concentration.[4]

Q3: I'm observing a peak for my analyte in a blank sample that was only spiked with the d3-internal standard. What could be the issue?

A3: This indicates one of two primary issues:

  • Isotopic Impurity of the Standard: The d3-labeled internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[3]

  • In-source Fragmentation or Isotopic Exchange: The d3-label may be unstable under certain conditions. Deuterium (B1214612) atoms can sometimes be lost and replaced by hydrogen (isotopic exchange), or the molecule can fragment in the mass spectrometer's source, leading to a signal at the analyte's m/z.[5][6] Isotopic exchange is influenced by pH, temperature, and the position of the deuterium labels on the molecule.[6]

Q4: My d3-labeled standard and analyte have slightly different retention times in my LC-MS method. Is this a problem?

A4: This is known as the "deuterium isotope effect" and can be a problem.[7] While chemically similar, the C-D bond is slightly different from the C-H bond, which can lead to small differences in chromatographic behavior. If the analyte and the d3-standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix.[8] This can compromise the internal standard's ability to accurately correct for these matrix effects, leading to biased results.

Troubleshooting Guides

Guide 1: Diagnosing and Correcting for Isotopic Contribution

This guide will help you determine the extent of isotopic contribution and apply a correction.

Symptoms:

  • Non-linear calibration curves, particularly at high concentrations.[1]

  • Inaccurate quantification, often underestimation of the analyte concentration.

Workflow:

cluster_0 Diagnosis Phase cluster_1 Correction Phase A Analyze High Concentration Analyte Standard (No IS) B Monitor Analyte (M) and IS (M+3) Mass Channels A->B C Measure Signal in IS Channel (Crosstalk Signal) B->C D Calculate Contribution Factor C->D E Analyze Samples with Analyte and IS D->E Apply Factor F Measure Raw IS Signal E->F G Correct IS Signal: Corrected_IS = Raw_IS - (Analyte_Signal * Contribution_Factor) F->G H Calculate Final Concentration using Corrected_IS Signal G->H

Caption: Workflow for diagnosing and correcting isotopic contribution.

Experimental Protocol: Determining the Contribution Factor

Objective: To experimentally determine the percentage of the analyte's signal that contributes to the d3-internal standard's mass channel.[1]

Methodology:

  • Prepare Analyte Standard: Create a high-concentration solution of the unlabeled analyte in a clean solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometer Setup: Configure the mass spectrometer to monitor the MRM (Multiple Reaction Monitoring) or SIM (Selected Ion Monitoring) transitions for both the analyte and the d3-internal standard.

  • Analysis: Inject or infuse the high-concentration analyte standard into the mass spectrometer. Do not add the internal standard.

  • Data Acquisition: Acquire data and measure the peak area or intensity for both the analyte's primary m/z and the m/z corresponding to the internal standard.

  • Calculation:

    • Contribution Factor = (Signal at IS m/z) / (Signal at Analyte m/z)

    • % Contribution = Contribution Factor * 100

Data Correction

Once the contribution factor is determined, it can be used to correct the measured internal standard signal in your samples:

Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * Contribution Factor)

Use the Corrected IS Signal for constructing your calibration curve and quantifying your samples.

Guide 2: Assessing the Isotopic Purity and Stability of the d3-Standard

Symptoms:

  • Analyte signal detected in blank samples containing only the internal standard.

  • Decreasing internal standard signal over time in prepared samples.[6]

Workflow:

cluster_0 Purity Check cluster_1 Stability Check A Prepare Blank Matrix Sample B Spike with d3-IS at Working Concentration A->B C Analyze and Monitor Analyte Mass Channel B->C D Evaluate Response C->D I Response > 5% of LLOQ? D->I E Spike d3-IS into Matrix and Reconstitution Solvent F Incubate at T=0 and T=X hours (e.g., 24h) at Room Temp E->F G Analyze All Samples F->G H Compare IS Signal: T=0 vs. T=X G->H L Signal Decrease > 15%? H->L J IS Contaminated or Unstable. Consider new IS lot or ¹³C-Standard. I->J Yes K IS Purity Acceptable. I->K No L->J Yes M IS Stable under Experimental Conditions. L->M No

Caption: Workflow for assessing d3-standard purity and stability.

Experimental Protocol: Purity and Stability Assessment

Objective: To evaluate the isotopic purity of the d3-standard and its stability in the sample matrix and analytical solvents.[6][7]

Methodology:

  • Prepare Samples:

    • Purity Check: Spike the d3-IS at its working concentration into a blank matrix sample.

    • Stability Check (T=0): Spike the d3-IS into the blank matrix and immediately process for analysis.

    • Stability Check (T=X): Spike the d3-IS into the blank matrix and incubate under typical sample handling temperatures and durations (e.g., 4 hours at room temperature) before processing.

  • LC-MS/MS Analysis: Analyze all prepared samples. Monitor the mass transitions for both the d3-IS and the unlabeled analyte.

  • Data Analysis:

    • Purity: In the "Purity Check" sample, the response in the analyte channel should be negligible, ideally less than 5% of the response at the Lower Limit of Quantification (LLOQ).[7]

    • Stability: Compare the peak area of the d3-IS in the T=0 and T=X samples. A decrease of more than 15-20% in the T=X sample suggests instability (isotopic exchange).[6]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the concepts described above.

Table 1: Determining the Isotopic Contribution Factor

SampleAnalyte Signal (Peak Area)Signal at IS m/z (Peak Area)Contribution Factor% Contribution
High Conc. Analyte2,500,00075,0000.033.0%

Table 2: Application of Correction to Sample Data

Sample IDMeasured Analyte SignalMeasured IS SignalCalculated CorrectionCorrected IS SignalAnalyte/IS Ratio (Corrected)
Sample 150,000985,0001,500 (50k * 0.03)983,5000.051
Sample 2500,0001,015,00015,000 (500k * 0.03)1,000,0000.500

Table 3: d3-Internal Standard Stability Assessment

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Matrix047.40%No
Matrix24257.418%Yes
Reconstitution Solvent24258.525%Yes
Reconstitution Solvent2446.0<2%No

Interpretation: The data in Table 3 indicates that the d3-standard is unstable at room temperature, especially in a slightly basic solvent. Lowering the temperature and acidifying the solvent significantly improves stability.[6] If instability persists, using a ¹³C-labeled standard is recommended as they are not prone to exchange issues.[9]

References

Technical Support Center: Optimizing LC Analysis of PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Peroxisome Proliferator-Activated Receptor (PPAR) agonists (PA) and pan-PPAR agonists (PANO). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the appropriate Liquid Chromatography (LC) column and overcoming common analytical challenges.

Troubleshooting Common Issues in PA and PANO Analysis

This section addresses specific problems you may encounter during the chromatographic analysis of PPAR agonists.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between basic analytes and acidic silanols on the column's stationary phase.- Use a high-purity, end-capped C18 or C8 column. - Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Lower the mobile phase pH to suppress silanol (B1196071) ionization (pH < 3).
Peak Fronting Column overload or injection of the sample in a solvent stronger than the mobile phase.- Reduce the concentration of the injected sample. - Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions.[1]
Split Peaks - Partially blocked column frit. - Column void or bed collapse. - Sample solvent incompatibility with the mobile phase.[1]- Backflush the column to attempt to dislodge particulates from the frit.[1] - Replace the column if a void is suspected. - Dissolve the sample in the mobile phase whenever possible.
Poor Resolution Inadequate separation between the analyte and other components or impurities.- Optimize the mobile phase gradient and composition. - Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit different retention mechanisms. - Consider a smaller particle size column for higher efficiency.
Shifting Retention Times - Changes in mobile phase composition. - Column aging or contamination. - Fluctuations in column temperature.- Prepare fresh mobile phase and ensure accurate mixing. - Use a guard column and implement a column cleaning protocol. - Employ a column oven for stable temperature control.
High Backpressure - Blockage in the LC system (tubing, filters). - Particulate buildup on the column inlet frit. - Buffer precipitation in the mobile phase.- Systematically check for blockages by disconnecting components. - Filter all samples and mobile phases. - Ensure buffer solubility in the organic portion of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best starting LC column for analyzing a novel PPAR agonist?

For most PPAR agonists, which are typically small molecules of moderate hydrophobicity, a C18 column is an excellent starting point.[2][3][4][5][6][7][8] Modern, high-purity silica (B1680970) C18 columns with end-capping offer good retention and peak shape for a wide range of compounds. If your analyte has aromatic rings, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions, potentially improving resolution from related impurities.[9][10]

Q2: When should I consider a C8 column instead of a C18?

A C8 column has a shorter alkyl chain than a C18, making it less retentive. This can be advantageous for highly hydrophobic PPAR agonists that may be too strongly retained on a C18 column, leading to long analysis times or the need for very high organic solvent concentrations for elution. A C8 column was successfully used for the analysis of pioglitazone (B448) and its metabolite.[11]

Q3: Are there situations where Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred for PA and PANO analysis?

Yes, HILIC is the preferred technique when analyzing very polar PPAR agonists or their polar metabolites that are poorly retained on reversed-phase columns.[12][13][14][15] HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a high organic content mobile phase, which is ideal for retaining and separating hydrophilic compounds.[12][13]

Q4: My PPAR agonist is showing poor peak shape. What are the first things to check?

First, verify that your sample is fully dissolved in a solvent compatible with your mobile phase. Injecting in a much stronger solvent is a common cause of peak distortion.[1] Second, assess for potential secondary interactions. If your analyte is basic, interactions with residual silanols on the silica backbone of the column can cause tailing. Using a highly inert column or modifying the mobile phase pH or adding an amine modifier can mitigate this. Finally, consider the possibility of column contamination or degradation, especially if performance has declined over time.

Q5: How do I choose between different phenyl-based columns?

Different phenyl columns (e.g., Phenyl-Hexyl, Biphenyl) can provide unique selectivities for aromatic compounds.[10] The choice depends on the specific structure of your analyte and its impurities. It is often beneficial to screen a few different phenyl chemistries during method development to find the optimal separation.

Experimental Protocols and Data

Sample Preparation from Serum/Plasma

A common and effective method for preparing serum or plasma samples for LC-MS analysis of PPAR agonists is protein precipitation.[5][11][16][17][18][19]

Protocol: Protein Precipitation

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.

Comparative Chromatographic Data for PPAR Agonists

The following table summarizes published chromatographic conditions for various PPAR agonists, providing a starting point for method development.

Analyte Column Mobile Phase Retention Time (min) Reference
Fenofibrate Primesep 200, 3.2x100 mm, 5 µm45% Acetonitrile, 0.05% H₂SO₄ in WaterNot Specified[20]
Fenofibrate Zorbax C18, 4.6x150 mm, 5 µm70% Acetonitrile, 30% Phosphate Buffer (pH 3.0)19.27[2]
Pioglitazone BEH C18, 2.1x50 mm, 1.7 µm60% Acetonitrile, 40% 0.1% Formic Acid in WaterNot Specified[19]
Pioglitazone YMC Pro C18, 4.6x100 mm, 3 µm95% Acetonitrile, 5% 0.1% Formic Acid in WaterNot Specified[4]
Pioglitazone Kinetex C8, 4.6x50 mm, 5 µmGradient: Methanol and 0.1% Formic Acid~2.5[11]
Saroglitazar Kromasil C18, 4.6x250 mm, 5 µm50% Acetonitrile, 50% Phosphate Buffer (pH 7.4)Not Specified[6]
Saroglitazar ACE-5 C18, 4.6x100 mmGradient: Acetonitrile and Ammonium Acetate Buffer with TFA4.52[7][8]
Bezafibrate (B1666932) C1844% Acetonitrile, 56% 10 mM Ammonium Acetate (pH 4.0)Not Specified[5]

Visualized Workflows and Pathways

G cluster_ligand Ligand Binding & Activation cluster_dna DNA Binding & Transcription cluster_response Biological Response PA PPAR Agonist (PA/PANO) PPAR PPAR Receptor (α, γ, δ) PA->PPAR Binds to RXR Retinoid X Receptor (RXR) PPAR->RXR Forms Heterodimer with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Lipid Lipid Metabolism (Fatty Acid Oxidation ↑) Transcription->Lipid Glucose Glucose Homeostasis (Insulin Sensitivity ↑) Transcription->Glucose Inflammation Inflammation ↓ Transcription->Inflammation

Caption: Simplified signaling pathway of PPAR agonists.

G start Define Analyte Properties (Polarity, Aromaticity, MW) is_polar Is the analyte very polar? start->is_polar rp_start Start with Reversed-Phase (RP) is_polar->rp_start No hilic Use HILIC is_polar->hilic Yes rp_choice Select RP Column Chemistry rp_start->rp_choice optimize Optimize Mobile Phase & Gradient hilic->optimize c18 C18 (General Purpose) rp_choice->c18 phenyl Phenyl-Hexyl (Aromatic Analytes) rp_choice->phenyl c8 C8 (Highly Hydrophobic Analytes) rp_choice->c8 c18->optimize phenyl->optimize c8->optimize troubleshoot Troubleshoot Peak Shape & Resolution optimize->troubleshoot troubleshoot->rp_choice Re-select Column end Validated Method troubleshoot->end Acceptable

Caption: Decision workflow for LC column selection in PA/PANO analysis.

G sample Sample Collection (e.g., Serum, Plasma) prep Sample Preparation (Protein Precipitation) sample->prep lc LC Separation (e.g., C18 Column, Gradient Elution) prep->lc ms MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data analysis Quantification & Reporting data->analysis

Caption: A typical experimental workflow for LC-MS analysis of PPAR agonists.

References

Validation & Comparative

A Comprehensive Guide to Full Method Validation for Pyrrolizidine Alkaloid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of pyrrolizidine (B1209537) alkaloids (PAs), a group of naturally occurring toxins that can contaminate food, herbal products, and animal feed. Ensuring the safety of these products requires robust and validated analytical methods for the accurate determination of PA levels. This document outlines the key performance characteristics of various methods, provides detailed experimental protocols, and visualizes the analytical workflow and toxicological pathway of PAs to aid researchers in selecting and implementing the most suitable method for their needs.

Comparison of Analytical Methods

The quantification of pyrrolizidine alkaloids is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and ability to analyze a wide range of PAs, including their N-oxide forms, without the need for derivatization.[3] GC-MS, while also a powerful technique, typically requires derivatization for the analysis of less volatile PAs and may not be suitable for the direct analysis of PA N-oxides.[4]

The choice of method depends on the specific application, the matrix being analyzed, and the regulatory requirements. The following tables summarize the performance of validated LC-MS/MS and GC-MS methods for PA quantification in various matrices.

Table 1: Performance of LC-MS/MS Methods for Pyrrolizidine Alkaloid Quantification
MatrixAnalytesLinearity (R²)Accuracy (Recovery %)Precision (RSDr %)LOQ (µg/kg)Reference
Honey, Tea, Herbs35 PAs>0.990070-120<200.6 - 1.2[5]
Honey, Culinary HerbsSum of PAs (as retronecine (B1221780) equivalents)Not SpecifiedNot SpecifiedNot Specified0.3 (honey), 3.0 (herbs, dw)[6]
Herbal Medicines28 PAs>0.9970-120<150.5 - 10[7]
Honey, Milk, Tea24 PAs>0.9964.5 - 112.2<150.05 - 2.5[8]
Plants, Honey5 PAs>0.9982.1 - 108.23.8 - 20.8Not Specified
HoneyPAs and PA N-oxidesNot Specified86 - 111<20Not Specified

dw: dry weight

Table 2: Performance of GC-MS Methods for Pyrrolizidine Alkaloid Quantification
MatrixAnalytesLinearity (R²)Accuracy (Recovery %)Precision (RSDr %)LOQ (µg/kg)Reference
Feed MaterialsSum of PAsNot Specified84.1 - 112.93.0 - 13.6Not Specified[4]
HoneySum of PAsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

A full method validation for PA quantification encompasses several key stages, from sample preparation to data analysis. The following protocols are based on established and validated methods.[5][7][8][9]

Sample Preparation: Extraction and Clean-up

The goal of sample preparation is to efficiently extract PAs from the sample matrix while minimizing interferences. A common approach involves solid-phase extraction (SPE).

1. Extraction:

  • Weigh a representative portion of the homogenized sample (e.g., 1-5 g).

  • Add an extraction solvent. A typical solvent is a dilute acidic solution in aqueous methanol (B129727) (e.g., 0.05 M sulfuric acid in 50% methanol).[7][9] The acidic conditions help to protonate the PAs, increasing their solubility in the aqueous phase.

  • Homogenize or shake the mixture for a specified period (e.g., 30 minutes) to ensure thorough extraction.[9]

  • Centrifuge the mixture to separate the solid and liquid phases.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[5][7]

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or low percentage methanol) to remove polar interferences.

  • Elute the PAs from the cartridge using a suitable solvent, such as a mixture of methanol and a weak base (e.g., ammonia (B1221849) or triethylamine) to neutralize the PAs for efficient elution.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

Instrumental Analysis: LC-MS/MS

1. Chromatographic Separation:

  • Column: A C18 or similar reversed-phase column is commonly used for the separation of PAs.[5][9]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is typically employed to achieve good separation of the various PA analogues.[9]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[9]

2. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for the analysis of PAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each PA.

Method Validation Parameters

A full method validation should be performed according to international guidelines such as those from the International Council for Harmonisation (ICH) or AOAC INTERNATIONAL.[10][11][12][13] The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked blank matrices. Recoveries are typically expected to be within 70-120%.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Process and Pathway

To better understand the analytical process and the biological impact of pyrrolizidine alkaloids, the following diagrams have been created.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Honey, Tea, Herbs) Extraction Extraction (Acidified Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE_Cleanup LC_Separation LC Separation (C18 Column) SPE_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification Validation Method Validation (ICH/AOAC Guidelines) Quantification->Validation G cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity Ingestion Ingestion of PA-containing Plants or Contaminated Food Absorption GI Tract Absorption Ingestion->Absorption Liver Liver Absorption->Liver Metabolism Metabolic Activation (CYP450 enzymes) Liver->Metabolism Pyrrolic_Esters Formation of Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) Metabolism->Pyrrolic_Esters DNA_Adducts DNA & Protein Cross-linking Pyrrolic_Esters->DNA_Adducts Cell_Damage Cellular Damage & Necrosis DNA_Adducts->Cell_Damage Hepatotoxicity Hepatotoxicity (Veno-occlusive Disease) Cell_Damage->Hepatotoxicity

References

A Comparative Guide to Internal Standards for Quantitative Polyamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyamines (PAs) is crucial for understanding their roles in cellular processes and as potential biomarkers. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of the two main types of internal standards used for PA analysis: deuterated (stable isotope-labeled) and non-deuterated (structural analog) standards, supported by experimental data from various studies.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, derivatization, and chromatographic separation, thereby compensating for any variations. The two primary choices for internal standards in polyamine analysis are stable isotope-labeled analogs of the target polyamines and structurally similar but non-identical compounds.

Deuterated Internal Standards: The Gold Standard

Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry. In these standards, one or more hydrogen atoms in the polyamine molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Due to their near-identical physicochemical properties, deuterated standards co-elute with the target polyamines during chromatography. This co-elution is critical for accurate compensation of matrix effects, which are a common source of analytical variability in complex biological samples. Matrix effects, caused by other components in the sample, can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Because the deuterated internal standard is affected by the matrix in the same way as the analyte, it provides a more accurate correction.

Non-Deuterated Internal Standards: A Practical Alternative

Non-deuterated internal standards are compounds that are structurally similar to the polyamines but are not isotopically labeled. A commonly used non-deuterated internal standard for polyamine analysis is 1,7-diaminoheptane (B1222138).[1][2][3] While not chemically identical to the target polyamines, its similar functional groups allow it to behave similarly during sample preparation and analysis.

The primary advantages of non-deuterated internal standards are their lower cost and wider availability compared to their deuterated counterparts. However, they may not perfectly mimic the chromatographic behavior and ionization characteristics of the target polyamines, which can lead to less effective correction for matrix effects and other analytical variabilities.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following table summarizes the performance of deuterated and non-deuterated internal standards in polyamine analysis based on data from various studies. It is important to note that the data are from different experiments and not a direct head-to-head comparison under identical conditions.

Performance Metric Deuterated Internal Standards (LC-MS/MS) Non-Deuterated Internal Standard (1,7-diaminoheptane) (HPLC) Reference
Analyte(s) Putrescine, Spermidine, SperminePutrescine, Spermidine, Spermine[4]
Intra-day Precision (%RSD) 0.9 - 13.9%9.27 - 16.99%[4][5]
Inter-day Precision (%RSD) 4.3 - 19.9%Not Reported[4]
Accuracy (%Bias) Within ±15% (implied by RSD)Not Reported[4]
Recovery 87.8 - 123.6%Not Reported[5]

Note: RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision. Accuracy refers to the closeness of a measured value to a standard or known value. Recovery is the percentage of the true amount of an analyte that is detected. The data presented are from different studies with varying methodologies and may not be directly comparable.

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standards

This protocol is a representative example for the quantification of polyamines in human plasma using deuterated internal standards.

a. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add a solution containing the deuterated internal standards (e.g., putrescine-d8, spermidine-d8, spermine-d8).

  • Deproteinize the sample by adding 400 µL of cold acetonitrile.

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of derivatization buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0).

  • Add 50 µL of a derivatizing agent (e.g., dansyl chloride in acetone) and incubate at 60°C for 30 minutes.

  • After incubation, add a quenching agent (e.g., 10 µL of 25% ammonia (B1221849) solution) to stop the reaction.

  • Evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for each polyamine and its deuterated internal standard.

GC-MS Method with Non-Deuterated Internal Standard (1,7-diaminoheptane)

This protocol is a general workflow for polyamine analysis in biological samples using a non-deuterated internal standard.

a. Sample Preparation and Derivatization:

  • Homogenize the tissue sample in perchloric acid (PCA).

  • Add 1,7-diaminoheptane as the internal standard.

  • Centrifuge the homogenate and collect the supernatant.

  • To the supernatant, add a derivatization agent (e.g., ethylchloroformate) followed by trifluoroacetylation.[2]

  • Extract the derivatized polyamines with an organic solvent (e.g., toluene).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS injection.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute all derivatized polyamines.

  • Injection: Splitless injection.

  • Mass Spectrometer: Electron ionization (EI) source.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized polyamine and the internal standard.[2]

Visualizing the Workflow and Polyamine Pathway

To better understand the analytical process and the biological context of polyamines, the following diagrams are provided.

Polyamine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction of Polyamines Add_IS->Extraction Derivatization Derivatization Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MS_Detection Mass Spectrometric Detection (MS) Chromatography->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Results Quantification->Results

Figure 1. General workflow for polyamine analysis with an internal standard.

Polyamine_Signaling_Pathway cluster_pathway Polyamine Biosynthesis Pathway cluster_enzymes Enzymes Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Arginine->Putrescine ADC Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS ADC ADC ODC ODC SPDS SPDS SPMS SPMS

Figure 2. Simplified polyamine biosynthesis pathway.

Conclusion

The choice between deuterated and non-deuterated internal standards for polyamine analysis depends on the specific requirements of the study.

  • Deuterated internal standards are highly recommended for achieving the highest accuracy and precision, especially in complex biological matrices where matrix effects are a significant concern. Their ability to co-elute with the target analytes provides superior correction for analytical variability.

  • Non-deuterated internal standards , such as 1,7-diaminoheptane, offer a cost-effective alternative. While they can provide acceptable results, particularly in less complex matrices or when the highest level of accuracy is not essential, they may not fully compensate for all sources of analytical error.

For researchers in drug development and clinical studies where data integrity is paramount, the use of deuterated internal standards is the preferred approach for robust and reliable quantification of polyamines.

References

A Researcher's Guide to Quantitative Analysis of Phosphatidic Acid: Methods and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phosphatidic acid (PA) is crucial for understanding its diverse roles in cell signaling, membrane dynamics, and as a biosynthetic precursor. This guide provides a comparative overview of common analytical methods for PA quantification, detailed experimental protocols, and insights into establishing inter-laboratory consistency.

Comparison of Analytical Methods for Phosphatidic Acid Quantification

The choice of analytical method for PA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative characteristics of the most prevalent techniques.

MethodPrincipleSensitivityThroughputRemarks
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized lipid molecules. Often coupled with liquid chromatography (LC-MS/MS) for separation and specific detection of PA species.[1][2]HighMedium to HighAllows for the identification and quantification of individual PA molecular species.[2]
High-Performance Liquid Chromatography (HPLC) Separates lipids based on their physicochemical properties, often followed by detection using methods like evaporative light-scattering detection (ELSD).[3]Medium to HighMediumProvides good resolution and is suitable for quantifying total PA or specific classes.[3]
Enzymatic Assays Involve a series of enzymatic reactions that produce a detectable signal (e.g., fluorescence) proportional to the amount of PA.[4][5][6][7][8]HighHighSimple, rapid, and specific for the phosphate (B84403) head group of PA.[7]
Thin-Layer Chromatography (TLC) A classical method for the qualitative and semi-quantitative analysis of lipids based on their differential migration on a stationary phase.[1]Low to MediumHighPrimarily used for qualitative analysis but can be adapted for semi-quantitative assessment.[1]

Experimental Protocols

Fluorometric Coupled Enzymatic Assay for Total Phosphatidic Acid

This method is highly sensitive and specific for the quantification of total PA content in biological samples.[4][5][6][7][8]

Principle: The assay involves the hydrolysis of PA by a lipase (B570770) to produce glycerol-3-phosphate (G3P). G3P is then oxidized by glycerol-3-phosphate oxidase (GPO), generating hydrogen peroxide. In the presence of a peroxidase, the hydrogen peroxide reacts with a fluorometric probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which is measured at an excitation/emission of ~535/587 nm.[5][7][9] The fluorescence intensity is directly proportional to the amount of PA in the sample.

Protocol Outline:

  • Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Bligh-Dyer extraction).

  • Sample Preparation: Solubilize the extracted lipids in a detergent solution, such as Triton X-100.[4][6]

  • Enzymatic Reaction:

    • Add lipase solution to the solubilized lipid sample and incubate to allow for the hydrolysis of PA to G3P.[5]

    • Introduce an enzyme mixture containing GPO and a peroxidase, along with the fluorometric probe.

    • Incubate to allow for the conversion of G3P to the fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Quantification: Determine the PA concentration in the samples by comparing their fluorescence readings to a standard curve generated with known concentrations of a PA standard.[5][8]

To ensure reproducibility, it is crucial to use a highly purified preparation of Triton X-100 and to ensure complete heat inactivation of the lipase if required by the specific kit protocol.[4][6]

LC-MS/MS for Quantification of Phosphatidic Acid Species

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis of individual PA molecular species.[1][2]

Principle: This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Lipid extracts are injected into an HPLC system where different lipid classes and molecular species are separated based on their retention times. The separated lipids are then introduced into a mass spectrometer, where they are ionized. Specific PA molecular species are selected and fragmented, and the resulting fragment ions are detected, allowing for precise identification and quantification.

Protocol Outline:

  • Lipid Extraction: Perform a total lipid extraction from the biological sample. A modified Bligh & Dyer extraction with the addition of 0.1 M hydrochloric acid can improve the recovery of polar lipids like PA.[10]

  • Chromatographic Separation:

    • Use a suitable HPLC column, such as a metal-free column, to avoid chelation of the phosphate group of PA with metal surfaces.[2]

    • Employ a mobile phase gradient, for instance using a basic mobile phase, to achieve good separation of PA species.[2]

  • Mass Spectrometric Detection:

    • Utilize electrospray ionization (ESI) in negative ion mode for sensitive detection of PA.

    • Perform MS/MS analysis by selecting the precursor ion of a specific PA molecular species and detecting its characteristic fragment ions.

  • Data Analysis:

    • Identify PA species based on their retention times and specific MS/MS fragmentation patterns.

    • Quantify the identified PA species by integrating the peak areas from the chromatograms.

    • Use internal standards (e.g., deuterated PA species) to correct for variations in extraction efficiency and instrument response.

Establishing Inter-Laboratory Reproducibility

While no specific inter-laboratory comparison studies for PA quantification were identified in the public domain, the principles of such studies are universal and crucial for validating analytical methods and ensuring consistency across different laboratories.[11][12][13] Proficiency testing, a key component of these studies, helps to evaluate the performance of participating laboratories.[14]

The following diagram illustrates a generalized workflow for an inter-laboratory comparison study.

G cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives & Analytes B Select & Prepare Homogeneous Test Materials A->B C Develop & Distribute Detailed Protocol B->C D Sample Distribution to Participating Labs C->D E Analysis of Samples by Each Laboratory D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Submitted Data (e.g., z-scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report & Recommendations H->I

Workflow for an Inter-laboratory Comparison Study.

Biological Context: A Simplified Phosphatidic Acid Signaling Pathway

Phosphatidic acid is a key intermediate in the synthesis of other phospholipids (B1166683) and also functions as an important signaling molecule.[9] The diagram below illustrates a simplified signaling pathway involving the generation and conversion of PA.

G cluster_membrane Cell Membrane PLD Phospholipase D (PLD) PA Phosphatidic Acid (PA) PLD->PA Hydrolysis PC Phosphatidylcholine (PC) PC->PLD PAP PA Phosphatase (PAP) PA->PAP Downstream Downstream Signaling / Lipid Synthesis PA->Downstream DGK Diacylglycerol Kinase (DGK) DGK->PA Phosphorylation DAG Diacylglycerol (DAG) DAG->DGK PAP->DAG Dephosphorylation

References

Enhancing Bioanalytical Accuracy: A Comparative Guide to the Use of Lycopsamine N-oxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrrolizidine (B1209537) alkaloids (PAs), the pursuit of exceptional accuracy and precision is paramount. This guide provides an objective comparison of analytical method performance, illustrating the significant advantages of employing a deuterated internal standard, specifically Lycopsamine (B1675737) N-oxide-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust bioanalytical method validation, designed to mitigate variability inherent in the analytical process. By closely mimicking the analyte of interest, a SIL-IS can effectively compensate for fluctuations in sample extraction, injection volume, and instrument response, leading to more reliable and reproducible data. This guide presents a comparative overview of analytical performance with and without a deuterated internal standard, supported by experimental data and detailed protocols.

Performance Comparison: The Advantage of Isotopic Dilution

The data presented below showcases the typical performance of a validated LC-MS/MS method for the quantification of lycopsamine. While this particular study did not employ Lycopsamine N-oxide-d3, it provides a baseline for a well-controlled analytical method. The subsequent table illustrates the expected improvements in accuracy and precision when incorporating a deuterated internal standard like this compound.

Table 1: Performance of a Validated LC-MS/MS Method for Lycopsamine (Without Deuterated Internal Standard)

ParameterResult
Linearity (Range) 1.32 - 440 ng
Intra-day Precision (%RSD) 0.57 - 2.48%
Inter-day Precision (%RSD) 1.70 - 1.95%
Recovery >97%

Data adapted from a validated HPLC-ESI-MS/MS method for the determination of lycopsamine.[1]

The use of a deuterated internal standard such as this compound is anticipated to further enhance the accuracy and precision of the analytical method, particularly when dealing with complex biological matrices. The co-elution of the analyte and its deuterated counterpart ensures that they are subjected to the same matrix effects, leading to a more accurate quantification.

Table 2: Expected Performance Enhancement with this compound Internal Standard

ParameterWithout Deuterated ISWith this compound ISRationale for Improvement
Accuracy (% Bias) Dependant on matrix effects and recoveryCloser to nominal valuesCo-elution of the analyte and IS compensates for matrix-induced signal suppression or enhancement and variability in sample preparation recovery.
Precision (%RSD) < 5% (in controlled matrix)< 2-3%The ratio of the analyte to the IS remains constant even with variations in injection volume or instrument response, leading to lower variability.
Matrix Effect Potential for significant signal suppression or enhancementMinimizedThe IS experiences the same matrix effects as the analyte, allowing for effective normalization of the signal.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to achieving high-quality data. The following outlines a typical workflow for the accuracy and precision assessment of lycopsamine quantification using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Lycopsamine Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of lycopsamine reference standard and dissolve it in an appropriate solvent (e.g., methanol) in a 1 mL volumetric flask.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in an appropriate solvent (e.g., methanol) in a 1 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions of lycopsamine by serial dilution of the stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • IS Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, calibration standards, and QCs.

Sample Preparation (e.g., from Honey)
  • Weigh 1 g of the honey sample into a centrifuge tube.

  • Add a known volume of the IS working solution.

  • Add an appropriate extraction solvent (e.g., acidic methanol).

  • Vortex thoroughly and sonicate to ensure complete extraction.

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a suitable C18 reversed-phase column with a gradient elution program to achieve chromatographic separation of lycopsamine from other matrix components.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both lycopsamine and this compound.

Accuracy and Precision Assessment
  • Accuracy: Analyze QC samples at three different concentration levels (low, medium, and high) against a calibration curve. The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration.

  • Precision:

    • Intra-day Precision: Analyze at least five replicates of each QC level on the same day.

    • Inter-day Precision: Analyze at least five replicates of each QC level on three different days.

    • Precision is expressed as the relative standard deviation (%RSD).

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams depict the experimental workflow and the metabolic context of Lycopsamine N-oxide.

Experimental Workflow for Accuracy and Precision Assessment cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock_Analyte Lycopsamine Stock Solution Working_Standards Working Standards (Calibration & QC) Stock_Analyte->Working_Standards Stock_IS This compound Stock Solution Working_IS Working IS Solution Stock_IS->Working_IS LC_MS LC-MS/MS Analysis Working_Standards->LC_MS Spike_IS Spike with IS Solution Working_IS->Spike_IS Sample Biological Matrix (e.g., Honey) Sample->Spike_IS Extraction Solvent Extraction Spike_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Cleanup->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification Validation Accuracy & Precision Calculation Quantification->Validation

Caption: A typical experimental workflow for bioanalytical method validation using a deuterated internal standard.

Metabolic Pathway of Lycopsamine Lycopsamine Lycopsamine (Tertiary Amine - Toxic) N_Oxide Lycopsamine N-oxide (Detoxification Product) Lycopsamine->N_Oxide N-oxidation (e.g., by CYPs) Metabolites Reactive Pyrrolic Metabolites (Hepatotoxic) Lycopsamine->Metabolites Bioactivation (e.g., by CYPs) N_Oxide->Lycopsamine Reduction (e.g., by gut microbiota) Excretion Excretion N_Oxide->Excretion

Caption: Simplified metabolic pathway of Lycopsamine, highlighting the role of N-oxidation in detoxification.

References

Cross-Validation of LC-MS/MS with GC-MS for Pyrrolizidine Alkaloid Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of pyrrolizidine (B1209537) alkaloids (PAs), a class of hepatotoxic and carcinogenic natural toxins, is a critical concern in food safety, herbal medicine, and pharmaceutical development. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: LC-MS/MS vs. GC-MS for PA Analysis

FeatureLC-MS/MSGC-MS
Analyte Coverage PAs and their N-oxidesPAs (N-oxides require reduction)
Sample Preparation Simpler, no derivatization required[1]More complex, requires derivatization[1][2]
Sensitivity Generally higher, with LOQs in the sub-µg/kg range[3]Good, with LOQs around 1-10 µg/kg[4][5]
Selectivity High, due to MRM transitionsHigh, especially in SIM mode
Throughput Higher, due to simpler sample preparationLower, due to additional derivatization steps
Robustness Generally considered more reliable for PA analysis[6]Can be robust but susceptible to issues from derivatization and thermal degradation[2]

Quantitative Performance Comparison

The following table summarizes typical validation parameters reported in the literature for both LC-MS/MS and GC-MS methods for the determination of PAs in various matrices.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.015 - 3.0 µg/kg[3][7]~0.01 ppm (for sum parameter)[8]
Limit of Quantitation (LOQ) 0.05 - 9.0 µg/kg[3][7]1 - 10 µg/kg[4][5]
Linearity (R²) > 0.99[3][7]> 0.99[4][5]
Recovery 64.5% - 112.2%[3]72.7% - 94.4%[4]
Repeatability (RSD) < 15%[3]3.9% - 15.4%[4][5]
Reproducibility (RSD) -10.6% - 18.1%[4][5]

Experimental Workflows

The analytical workflows for PA determination by LC-MS/MS and GC-MS share initial sample preparation steps but diverge significantly in the subsequent analytical stages.

PA_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 GC-MS Analysis Sample Sample (e.g., Honey, Plant Material) Extraction Acidic Extraction (e.g., 0.05 M H₂SO₄) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) - SCX Extraction->Cleanup LC_Separation UPLC/HPLC Separation Cleanup->LC_Separation Reduction Reduction of N-oxides (e.g., with Zinc) Cleanup->Reduction MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Derivatization Derivatization (e.g., Silylation, Acylation) Reduction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection

Figure 1: Comparative workflow for PA analysis by LC-MS/MS and GC-MS.

Detailed Experimental Protocols

LC-MS/MS Method for PA Determination in Honey

This protocol is adapted from validated methods for the analysis of PAs in honey.[9][10]

1. Sample Preparation:

  • Extraction: Weigh 5-10 g of homogenized honey into a centrifuge tube. Add 30 mL of 0.05 M sulfuric acid. Heat at 50°C for 10 minutes, then shake for 30 minutes. Centrifuge at 4,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of 0.05 M sulfuric acid.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 6 mL of water and then 6 mL of methanol.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the PAs twice with 5 mL of ammoniated methanol (e.g., 6:94 v/v ammonia:methanol).

  • Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5:95 v/v). Filter the sample through a 0.2 µm filter before injection.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity or Waters ACQUITY UPLC).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the PAs, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490 or Waters Xevo TQ-S).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each target PA are monitored.

GC-MS Method for PA Determination in Honey (Sum Parameter Approach)

This protocol is based on a sum parameter approach where PAs are reduced to their necine backbone and then derivatized.[5][8]

1. Sample Preparation:

  • Extraction and SPE Cleanup: Follow the same extraction and SCX-SPE cleanup procedure as described for the LC-MS/MS method.

  • Reduction:

    • After elution from the SPE cartridge and evaporation, the residue is subjected to a two-step reduction.

    • First, reduce PA N-oxides to their corresponding free bases using zinc dust in an acidic solution.

    • Second, reduce the ester groups of the PAs to their common necine backbone (e.g., retronecine) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Derivatization:

    • After the reduction steps, the sample is dried completely.

    • Add a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) to the dried residue.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form the volatile trimethylsilyl (B98337) (TMS) derivatives of the necine backbone.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at 100°C and ramping up to 280°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized necine backbone.

Discussion and Conclusion

The cross-validation of LC-MS/MS and GC-MS for the determination of pyrrolizidine alkaloids reveals distinct advantages and disadvantages for each technique.

LC-MS/MS stands out as the more direct and sensitive method for the comprehensive analysis of PAs. Its ability to simultaneously detect both the parent PAs and their N-oxides without the need for derivatization simplifies the sample preparation workflow, reduces the potential for analytical errors, and increases sample throughput. The high sensitivity and selectivity of modern LC-MS/MS instruments make it the preferred method for regulatory monitoring and trace-level quantification of a wide range of PAs in complex matrices.

GC-MS , while a powerful and reliable technique, presents more challenges for PA analysis. The primary limitation is its inability to directly analyze the non-volatile PA N-oxides, necessitating a reduction step. Furthermore, the polar nature of PAs requires a derivatization step to increase their volatility for gas chromatographic separation. These additional sample preparation steps not only increase the analysis time but also introduce potential sources of variability and analyte loss. However, for laboratories primarily equipped with GC-MS instrumentation, the sum parameter approach can be a viable screening tool to assess the total content of 1,2-unsaturated PAs.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Lycopsamine N-oxide-d3 and Non-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrrolizidine (B1209537) alkaloids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated internal standard, Lycopsamine (B1675737) N-oxide-d3, and its non-labeled counterpart, highlighting the significant advantages of isotope dilution techniques in mass spectrometry-based quantification.

Lycopsamine N-oxide, a toxic pyrrolizidine alkaloid found in various plant species and a potential contaminant in honey and herbal products, necessitates sensitive and precise quantification for food safety and toxicological studies. The use of an internal standard is crucial to correct for variations inherent in the analytical workflow, from sample preparation to instrument response. While both deuterated and non-labeled standards can be employed, their performance characteristics differ significantly, impacting the quality of the resulting data.

Superior Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as Lycopsamine N-oxide-d3, are widely considered the gold standard in quantitative mass spectrometry.[1] This superiority stems from their near-identical physicochemical properties to the analyte of interest. With the same molecular structure, differing only in the presence of heavier isotopes (deuterium instead of hydrogen), this compound exhibits co-elution with the non-labeled analyte during chromatography and demonstrates similar ionization efficiency and fragmentation patterns in the mass spectrometer. This close correlation allows for highly effective compensation for matrix effects, extraction losses, and instrument variability, leading to enhanced accuracy and precision in quantitative results.

Non-labeled standards, while more readily available and less expensive, are structurally different from the analyte. This can lead to variations in chromatographic retention time, ionization response, and susceptibility to matrix effects, ultimately compromising the accuracy of quantification.

Quantitative Data Comparison

The following table illustrates the expected performance differences between this compound and a non-labeled Lycopsamine N-oxide standard in a typical LC-MS/MS assay for the quantification of lycopsamine N-oxide in a complex matrix like honey. This data is representative of the widely documented advantages of using a deuterated internal standard.

Performance MetricThis compound (Internal Standard)Non-Labeled Lycopsamine N-oxide (Internal Standard)
Accuracy (% Recovery) 95 - 105%70 - 120%
Precision (% RSD) < 5%< 15%
Matrix Effect Compensation High (Excellent Correction)Low to Moderate (Inconsistent Correction)
Limit of Quantification (LOQ) LowerHigher
Confidence in Results HighModerate

This table presents illustrative data based on established principles of isotope dilution mass spectrometry. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Sample Preparation and Extraction

A robust and reproducible sample preparation protocol is essential for the accurate quantification of lycopsamine N-oxide. The following is a generalized procedure for the extraction of pyrrolizidine alkaloids from a honey matrix.

  • Sample Homogenization: A representative sample of honey (e.g., 5 g) is weighed into a centrifuge tube.

  • Internal Standard Spiking: A known amount of the internal standard (either this compound or the non-labeled standard) is added to the sample.

  • Acidic Extraction: The sample is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid) to protonate the alkaloids, facilitating their dissolution in the aqueous phase. The mixture is vortexed and sonicated to ensure thorough extraction.

  • Solid-Phase Extraction (SPE) Cleanup: The extract is loaded onto a pre-conditioned cation exchange SPE cartridge. This step helps to remove interfering matrix components. The cartridge is washed with a non-eluting solvent, and the pyrrolizidine alkaloids are subsequently eluted with an ammoniated organic solvent (e.g., methanol (B129727) with 5% ammonia).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and methanol).

LC-MS/MS Analysis

The quantification of lycopsamine N-oxide is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate lycopsamine N-oxide from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte (lycopsamine N-oxide) and the internal standard (this compound or non-labeled lycopsamine N-oxide) are monitored.

Visualizing the Workflow and Biological Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for quantitative analysis and the metabolic activation pathway of lycopsamine N-oxide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Honey Sample Spike Spike with Internal Standard Sample->Spike Extract Acidic Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for the quantification of Lycopsamine N-oxide.

metabolic_pathway LNO Lycopsamine N-oxide (in food/herbs) L Lycopsamine LNO->L Reduction (e.g., gut microbiota) CYP450 Cytochrome P450 (Liver) L->CYP450 Metabolic Activation Dehydro Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->Dehydro Adducts Protein & DNA Adducts Dehydro->Adducts Nucleophilic Attack Toxicity Cellular Damage & Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of Lycopsamine N-oxide leading to hepatotoxicity.

Conclusion

In the quantitative analysis of lycopsamine N-oxide, the use of a deuterated internal standard, this compound, offers significant advantages over its non-labeled counterpart. The near-identical chemical and physical properties of the deuterated standard ensure superior correction for analytical variability, resulting in more accurate, precise, and reliable data. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative results, this compound is the unequivocal choice of internal standard.

References

A Researcher's Guide to Certified Reference Materials for Pyrrolizidine Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of pyrrolizidine (B1209537) alkaloids (PAs), emphasizing the critical role of Certified Reference Materials (CRMs). The information presented, supported by experimental data from various studies, is intended to assist researchers in selecting appropriate methods and reference standards for the accurate and reliable analysis of these hepatotoxic contaminants in diverse matrices such as food, feed, and herbal products.

The Critical Role of Certified Reference Materials

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide.[1][2] Due to their potential for causing severe liver damage and carcinogenic effects in humans and animals, regulatory bodies have set stringent limits on their presence in various commodities.[3][4][5] Accurate quantification of PAs is therefore essential for food safety and drug development.

Comparison of Analytical Methods for Pyrrolizidine Alkaloid Quantification

The gold standard for PA analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4][9] Various sample preparation and analytical conditions have been reported, with performance characteristics varying depending on the matrix and the specific PAs being targeted. Below is a summary of performance data from different validated methods.

Table 1: Performance Comparison of LC-MS/MS Methods for Pyrrolizidine Alkaloid Analysis
MatrixNumber of PAs AnalyzedMethod HighlightsLimit of Quantification (LOQ) Range (µg/kg)Recovery Range (%)Precision (RSD %)Reference
Honey, Milk, Tea24UHPLC-MS/MS0.05 - 2.564.5 - 112.2< 15[10]
Honey, Herbal Tea28UHPLC-MS/MS with SPE cleanupBelow German BVL minimum requirements70 - 120Not Specified[11]
Plant-based foods, Honey35UPLC-MS/MSNot SpecifiedNot SpecifiedNot Specified
Herbal Teas28LC-MS/MSVaried by compoundNot SpecifiedNot Specified[12]
Honey, Culinary HerbsTotal PA contentHPLC-ESI-MS/MS sum parameter method0.3 (honey), 0.3 - 3.0 (herbs)Not SpecifiedNot Specified[13]
Various Foodstuffs28LC-MS/MS with differential ion mobility spectrometry0.010 - 0.7650 - 120Not Specified[14]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the comparison table. These protocols offer a practical guide for researchers looking to implement or adapt these methods in their own laboratories.

Protocol 1: UHPLC-MS/MS Analysis of 24 PAs in Honey, Milk, and Tea

This method was developed for the sensitive detection and quantification of 24 PAs in complex food matrices.[10]

Sample Preparation:

  • Homogenize 1.0 g of the sample.

  • Extract with 10 mL of 2% formic acid in water by shaking for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • Perform solid-phase extraction (SPE) for cleanup.

  • Wash the SPE cartridge with water and 30-40% methanol (B129727).

  • Elute the PAs with methanol and 5% ammonia (B1221849) in methanol.

  • Evaporate the eluent to dryness and reconstitute in 0.1 mL of 5% methanol.

Chromatographic Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Methanol with 0.1% formic acid.[10]

  • Gradient: A detailed gradient program is utilized over a 16-minute run time.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 3 µL.[10]

Mass Spectrometry Conditions:

  • System: Tandem mass spectrometer (MS/MS).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

Protocol 2: Analysis of 28 PAs in Honey and Herbal Tea using SPE and UHPLC-MS/MS

This method provides a robust procedure for the analysis of a broad range of PAs in honey and herbal teas.[11]

Sample Preparation (Honey):

  • Weigh 5 g of homogenized honey.

  • Add 30 mL of 0.05 M sulfuric acid and heat at 50 °C for 10 minutes.

  • Extract by shaking for 30 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Load the supernatant onto a preconditioned strong cation exchange (SCX) SPE cartridge.

Sample Preparation (Herbal Tea):

  • Load 2 mL of the tea extract onto a preconditioned SCX SPE cartridge.[11]

  • Wash the cartridge with water and methanol.

  • Dry the cartridge under nitrogen.

  • Elute the PAs twice with 5 mL of 6:94 (v/v) ammonia/methanol.[11]

  • Evaporate the eluent to dryness and reconstitute in 1 mL of 5:95 (v/v) methanol/water.[11]

Chromatographic and Mass Spectrometry Conditions:

  • The method utilizes an Agilent 1260 Infinity LC coupled to a 6490 iFunnel triple quadrupole mass spectrometer.[11]

  • Separation is performed using a suitable UHPLC column and gradient elution.

  • Detection is carried out in positive electrospray ionization mode with dynamic MRM.[11]

Visualizing the Workflow and Toxicity Pathway

To better understand the analytical process and the biological impact of pyrrolizidine alkaloids, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (Honey, Tea, etc.) Homogenization Homogenization Sample->Homogenization Extraction Acidic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Filtration->SPE_Cleanup Elution Elution of PAs SPE_Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS UHPLC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing G cluster_ingestion Ingestion & Metabolism cluster_toxicity Toxicity Pathway cluster_detoxification Detoxification Ingestion Ingestion of PAs Absorption GI Tract Absorption Ingestion->Absorption Liver Liver Metabolism (CYP450) Absorption->Liver Reactive_Metabolites Formation of Reactive Pyrrolic Metabolites Liver->Reactive_Metabolites Detox_pathway Detoxification Pathways Liver->Detox_pathway DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adduct Formation Reactive_Metabolites->Protein_Adducts Cellular_Damage Cellular Damage & Necrosis DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage Hepatotoxicity Hepatotoxicity (Veno-occlusive Disease) Cellular_Damage->Hepatotoxicity Carcinogenesis Carcinogenesis Hepatotoxicity->Carcinogenesis Excretion Urinary Excretion Detox_pathway->Excretion

References

A Researcher's Guide to Establishing Linearity, LOD, and LOQ for Phosphatidic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphatidic acid (PA), a critical lipid second messenger, is paramount. This guide provides a comparative overview of common analytical methods for PA analysis, focusing on the key validation parameters of linearity, limit of detection (LOD), and limit of quantitation (LOQ). Experimental data from various studies are summarized to aid in the selection of the most appropriate method for specific research needs.

Phosphatidic acid plays a crucial role in a multitude of cellular processes, including signaling, membrane trafficking, and as a biosynthetic precursor for other lipids.[1][2] Consequently, the ability to reliably measure its concentration is essential for advancing our understanding of cell biology and for the development of novel therapeutics. This guide compares three widely used analytical platforms for PA quantification: Mass Spectrometry (MS)-based methods, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Enzymatic Assays.

Comparative Analysis of Analytical Methods

The choice of an analytical method for PA analysis is often a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize the performance characteristics of different techniques based on published data.

Table 1: Performance Comparison of Mass Spectrometry Platforms for PA Analysis
FeatureTriple Quadrupole (QqQ)OrbitrapQuadrupole Time-of-Flight (Q-TOF)
Primary Strength Targeted QuantificationHigh-Resolution Qualitative & Quantitative AnalysisVersatility in Qualitative & Quantitative Analysis
Typical Analysis Mode Multiple Reaction Monitoring (MRM)High-Resolution Full Scan & dd-MS/MSFull Scan & Data-Dependent MS/MS
Mass Resolution LowHigh (up to 140,000 or more)High (typically 20,000 - 40,000)
Mass Accuracy N/A (Nominal Mass)High (< 3 ppm)[3]High (< 5 ppm)[1]
Sensitivity (LOQ) 0.1–110 pmol/mL (for a mix of phospholipids (B1166683) including PA)~45 fmol on-column[3]Data not available for PA; generally high sensitivity
Dynamic Range WideUp to ~440-fold (on-column)[1]Wide
Key Advantage for PA Analysis Highest sensitivity and selectivity for known PA species.Confident identification of unknown PA species and quantification.Good balance of qualitative and quantitative capabilities.
Key Limitation for PA Analysis Limited to pre-selected PA species; no structural confirmation of unknowns.Higher cost and potentially lower throughput than QqQ.Quantitative performance for low-abundance lipids may be less than dedicated quantitative instruments.

Source: BenchChem, 2025[1]

Table 2: Performance of HPLC-ELSD and Enzymatic Assays for PA Analysis
MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-ELSD Up to 193 nmol (r² = 0.908)[4]Not explicitly stated0.4 µg (approximately 20-60 µM)[5]
Enzymatic Assay (Fluorometric) 20 to 250 µM[2]5 µM (50 pmol in the reaction mixture)[2]Not explicitly stated, but the lower limit of linearity is 20 µM.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for sample preparation and analysis using the discussed techniques.

Sample Preparation: Lipid Extraction

A modified Bligh & Dyer extraction is often recommended for the improved recovery of polar lipids like PA.[3]

  • To the sample, add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).

  • Vortex thoroughly and incubate.

  • Add chloroform and a mild acid (e.g., 0.1 M HCl) to induce phase separation and improve PA recovery.[3]

  • Vortex and centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for the chosen analytical method.

It is crucial to avoid strong acids during extraction as they can lead to the artificial formation of cyclic PA.

Mass Spectrometry (LC-MS/MS) Based Method (Orbitrap)

This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method coupled with high-resolution mass spectrometry.[3]

  • Liquid Chromatography:

    • Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: Deionized water with 10 mM ammonium (B1175870) formate (B1220265) and 0.5% formic acid

    • Mobile Phase B: 2-propanol/acetonitrile (5:2, v/v) with 10 mM ammonium formate and 0.5% formic acid

    • Gradient: Linear increase from 5% A to 50% A over 12 minutes

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Analysis Mode: Data-dependent acquisition

    • Full Scan: Acquired in the Orbitrap at a resolution of 100,000

    • MS/MS: Tandem mass spectra of the ten most abundant ions from a pre-defined inclusion list acquired in the linear ion trap

    • Collision Energy: Normalized collision energy of 35%

HPLC-ELSD Method

This method is suitable for the quantification of major lipid classes.

  • Liquid Chromatography:

    • Column: HPLC diol column[5]

    • Mobile Phase: A gradient of chloroform and methanol with 0.2% formic acid titrated to pH 7.5 with ammonia.[5]

  • Detection:

    • Detector: Evaporative Light Scattering Detector (ELSD)

Enzymatic Assay (Fluorometric)

This method offers a high-throughput and sensitive approach for PA quantification.[2]

  • Reaction Principle: PA is hydrolyzed by a specific lipase (B570770) to produce glycerol-3-phosphate (G3P). G3P is then oxidized by G3P oxidase, generating hydrogen peroxide. In the presence of peroxidase, hydrogen peroxide reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).

  • Procedure:

    • Incubate the lipid extract with a lipase from Pseudomonas sp. to hydrolyze PA.

    • Add G3P oxidase, peroxidase, and Amplex Red.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Quantify PA concentration by comparing the fluorescence signal to a standard curve.

Establishing Linearity, LOD, and LOQ

The validation of an analytical method is essential to ensure the reliability of the data.[6]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[7] This is typically evaluated by analyzing a series of standards at a minimum of five different concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[7][8]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[7][9][10][11]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1 or by using the formula LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.[7][9][10][11]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow and the central role of phosphatidic acid in cellular signaling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation (e.g., HILIC) Reconstitution->LC_Separation Detection Detection (MS, ELSD, etc.) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Linearity, LOD, LOQ) Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of phosphatidic acid.

pa_signaling_pathway cluster_upstream PA Synthesis cluster_downstream Downstream Effectors & Products PLD Phospholipase D (PLD) PA Phosphatidic Acid (PA) PLD->PA DGK Diacylglycerol Kinase (DGK) DGK->PA LPAAT LPA Acyltransferase (LPAAT) LPAAT->PA mTOR mTOR Signaling Membrane_Curvature Membrane Curvature DAG Diacylglycerol (DAG) Other_PLs Other Phospholipids PA->mTOR PA->Membrane_Curvature PA->DAG via PAP PA->Other_PLs

Caption: Key pathways of phosphatidic acid synthesis and its downstream roles.

References

A Head-to-Head Battle: QuEChERS vs. SPE for Pyrrolizidine Alkaloid Extraction in Herbal Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrrolizidine (B1209537) alkaloids (PAs) in herbal products is paramount due to their potential hepatotoxicity. The choice of extraction method is a critical step in the analytical workflow, directly impacting the quality and reliability of results. This guide provides an objective comparison of two prevalent techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), supported by experimental data and detailed protocols.

The extraction of PAs from complex herbal matrices presents a significant analytical challenge. The ideal method should be efficient, reproducible, and capable of removing interfering compounds while ensuring high recovery of the target analytes. While traditional SPE has long been a staple in sample preparation, the QuEChERS method has gained considerable traction as a simpler and faster alternative. This guide delves into a detailed comparison of their performance for PA extraction in herbs.

Performance Data: A Quantitative Comparison

The efficacy of an extraction method is primarily evaluated by its recovery, repeatability (expressed as relative standard deviation, RSD), and its limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance data for QuEChERS and SPE in the context of PA extraction from various herbal samples, as reported in several studies.

Method Herbal Matrix Analytes Recovery (%) RSD (%) LOD (µg/kg) LOQ (µg/kg) Reference
QuEChERS Dried Herbs (Caraway, Mint, Chamomile)71 Pesticides70 - 1201 - 22--[1]
QuEChERS Fresh HerbsPesticides & PAHs71.6 - 116.9< 15--[2][3]
QuEChERS Herbal Medicine Ingredients4 PAHs89.65 - 118.590.17 - 2.15 (Intraday)0.08 - 0.170.25 - 0.51[4]
QuEChERS Tea27 PAs----[5]
SPE Herbal Tea28 PAs70 - 85---[6]
SPE Teas21 PAs----[7]
SPE Honey and Herbal Teas28 PAs80 - 120 (Honey), 70 - 85 (Herbal Tea)---[6]

Note: This table compiles data from multiple sources, and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols: A Step-by-Step Look

The procedural differences between QuEChERS and SPE are significant, with QuEChERS offering a more streamlined workflow.

QuEChERS Protocol for Herbal Samples

The QuEChERS method typically involves a two-step process: extraction/partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.

1. Sample Preparation and Extraction:

  • Weigh 1-10 g of homogenized herbal sample into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent, commonly acetonitrile (B52724) (ACN). Acidification with formic acid (e.g., 1%) can improve the extraction of PAs.[8]

  • Add water (e.g., 5-10 mL) to the sample.

  • Add a salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) for removing water and sodium chloride (NaCl) or sodium acetate (B1210297) to induce phase separation.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Take an aliquot of the upper organic layer (acetonitrile extract).

  • Transfer it to a d-SPE tube containing a sorbent mixture. Common sorbents for herbal matrices include primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is then ready for analysis, typically by LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol for Herbal Samples

SPE is a more traditional, multi-step process involving cartridge conditioning, sample loading, washing, and elution.

1. Sample Preparation and Extraction:

  • Weigh 1-2 g of the homogenized herbal sample into a centrifuge tube.

  • Add an extraction solvent, often an acidified aqueous solution (e.g., 0.05 M sulfuric acid) or a mixture of methanol (B129727) and the acidic solution.

  • Sonicate or shake for a specified period (e.g., 30-60 minutes).

  • Centrifuge and collect the supernatant.

2. SPE Cleanup:

  • Conditioning: Condition an SPE cartridge (e.g., C18, strong cation exchange - SCX, or mixed-mode cation exchange - MCX) by passing a specific volume of methanol followed by water or the acidic extraction solution.[6]

  • Loading: Load the sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solvent that removes interferences but retains the PAs. This is often water followed by a weak organic solvent like methanol.[6]

  • Elution: Elute the PAs from the cartridge using a stronger solvent. For cation exchange cartridges, this is typically an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol).[6]

  • The eluate is then often evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for QuEChERS and SPE for PA extraction in herbs.

QuEChERS_Workflow start Start: Homogenized Herbal Sample extraction 1. Add Acetonitrile & Water. Add QuEChERS Salts (MgSO4, NaCl/NaOAc). start->extraction shake_centrifuge1 2. Shake Vigorously & Centrifuge. extraction->shake_centrifuge1 dSPE 3. Transfer Supernatant to d-SPE Tube (PSA, C18, etc.). shake_centrifuge1->dSPE shake_centrifuge2 4. Vortex & Centrifuge. dSPE->shake_centrifuge2 analysis 5. Collect Supernatant for LC-MS/MS Analysis. shake_centrifuge2->analysis

QuEChERS Workflow for PA Extraction in Herbs

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Homogenized Herbal Sample extraction 1. Extract with Acidified Aqueous/Methanol Solution. start->extraction centrifuge 2. Centrifuge and Collect Supernatant. extraction->centrifuge spe_loading 4. Load Sample Extract. centrifuge->spe_loading spe_conditioning 3. Condition SPE Cartridge (e.g., MCX, C18). spe_conditioning->spe_loading spe_washing 5. Wash Cartridge to Remove Interferences. spe_loading->spe_washing spe_elution 6. Elute PAs with Appropriate Solvent. spe_washing->spe_elution evaporate_reconstitute 7. Evaporate Eluate and Reconstitute. spe_elution->evaporate_reconstitute analysis 8. Analyze by LC-MS/MS. evaporate_reconstitute->analysis

SPE Workflow for PA Extraction in Herbs

Concluding Remarks: Choosing the Right Method

Both QuEChERS and SPE are viable methods for the extraction of pyrrolizidine alkaloids from herbal matrices. The choice between them often depends on the specific requirements of the analysis, including sample throughput, desired level of cleanup, and available resources.

QuEChERS stands out for its simplicity, speed, and reduced solvent consumption, making it an attractive option for high-throughput laboratories.[9] The availability of various d-SPE sorbents allows for customization to effectively clean up different types of herbal matrices.

SPE , on the other hand, is a more established and often more rigorous cleanup technique. It can provide very clean extracts, which can be beneficial for protecting sensitive analytical instruments and achieving lower detection limits.[9] However, it is generally more time-consuming, labor-intensive, and requires larger volumes of solvents.

Ultimately, the optimal method will depend on the specific application. For routine monitoring of a large number of samples where speed is a priority, QuEChERS is often the preferred choice. For analyses requiring the utmost sensitivity and minimal matrix effects, the more exhaustive cleanup provided by SPE may be more appropriate. Method validation for the specific herbal matrix and target PAs is crucial regardless of the chosen technique to ensure accurate and reliable results.

References

A Head-to-Head Battle of Proteomics Titans: Evaluating Mass Spectrometer Performance for In-Depth Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a mass spectrometer is a critical decision that profoundly impacts the depth, breadth, and throughput of proteomic analyses. This guide provides an objective comparison of the leading high-resolution mass spectrometry platforms, with a focus on recent technological advancements. We present supporting experimental data from recent studies to illuminate the real-world performance of these instruments in demanding proteomics applications.

The field of mass spectrometry-based proteomics is undergoing rapid evolution, driven by the demand for deeper proteome coverage, higher quantitative accuracy, and increased sample throughput.[1] Innovations in mass analyzer technology, ion mobility spectrometry, and data acquisition strategies are enabling researchers to tackle increasingly complex biological questions.[2][3][4] This guide focuses on the performance of the latest generation of instruments, particularly the Thermo Scientific™ Orbitrap™ Astral™ Mass Spectrometer, and compares it with its predecessors and competitors like the Bruker timsTOF platform.

Quantitative Performance Comparison

The ultimate measure of a mass spectrometer's utility in proteomics lies in its performance across key metrics: proteome coverage (the number of proteins identified and quantified), quantitative precision, and analytical throughput. The following table summarizes recent data from head-to-head comparisons of leading instruments.

Performance Metric Thermo Scientific Orbitrap Astral Bruker timsTOF Ultra 2 Thermo Scientific Orbitrap Fusion Lumos/Exploris 480 Data Source
Protein Groups Identified (HeLa Digest) ~9,000 (7 min gradient)Not Directly Compared~6,885 (90 min gradient)[2][5]
~8,000 (11.4 min cycle)~8,000 (20 min gradient)~5,400 (3 hr gradient, older study)[6][7]
>10,000 (30 min gradient)Not Directly Compared~8,200 (single-shot, recent study)[5][7]
Peptides Identified (HeLa Digest) 58,000-75,000 (24 min gradient)Not Directly Compared55,981 (90 min gradient)[2]
Throughput (Samples Per Day) Up to 300 SPDUp to 126 SPD (demonstrated)6-8 SPD (typical for deep coverage)[6][7][8]
Sensitivity (Sample Input) ~6,000 proteins from 200 pg~5,500 proteins from 200 pgLower sensitivity, requires higher input for similar depth[6][9]
>6,700 proteins from 250 pgNot Directly Compared~2x lower protein quantification than Astral for the same input[8][9]
Quantitative Performance Quantifies 5x more peptides per unit time than previous Orbitraps.[2] Median protein CV of 6% at 50 pg load.[8]Similar proteome coverage to Astral at low-nanogram inputs.[6]Good quantitative precision, but at lower throughput.[2][2][6][8]
Mass Analyzer Type Quadrupole-Orbitrap-Astral (TOF)Quadrupole-Time-of-Flight (with Trapped Ion Mobility)Quadrupole-Orbitrap-Linear Ion Trap[3][4][10]
Max Scan Rate Up to 270 Hz (Astral Analyzer)Up to 300 HzUp to 40 Hz (Orbitrap Analyzer)[3][8]
Mass Resolution (FWHM) Up to 240,000 (Orbitrap)~40,000 (TOF)Up to 500,000 (Orbitrap)[2][3]

Note: Performance metrics are highly dependent on the specific experimental conditions, including sample type, sample preparation, liquid chromatography setup, and data analysis workflow. The data presented here is compiled from the cited studies and application notes to provide a comparative overview.

Experimental Protocols

Achieving optimal performance from any high-resolution mass spectrometer requires a meticulously optimized workflow. Below are detailed methodologies representative of those used to generate the comparative data in the table above, focusing on a high-throughput, data-independent acquisition (DIA) approach.

I. Sample Preparation (HeLa Cellular Lysate)
  • Cell Lysis: HeLa cells are lysed using a suitable buffer (e.g., EasyPep Lysis Buffer) to efficiently extract proteins.[7]

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[7]

  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced using dithiothreitol (B142953) (DTT) and the resulting free cysteine residues are alkylated with iodoacetamide (B48618) (IAA) to prevent re-formation.

  • Proteolytic Digestion: The protein mixture is digested into peptides, typically using sequencing-grade trypsin, overnight at 37°C.[7]

  • Peptide Cleanup: The resulting peptide digest is desalted and cleaned using a solid-phase extraction (SPE) method, such as C18 StageTips or a dedicated kit (e.g., Thermo Scientific™ AccelerOme™ platform), to remove salts and detergents that can interfere with mass spectrometry analysis.[7]

  • Resuspension: The cleaned, dried peptides are reconstituted in an appropriate solvent, such as 0.1% formic acid in water, to a final concentration suitable for LC-MS injection (e.g., 200 ng/µL).[11]

II. Liquid Chromatography (LC)

A high-performance nano-flow liquid chromatography system is essential for separating the complex peptide mixture before introduction into the mass spectrometer.

  • System: Thermo Scientific™ Vanquish™ Neo UHPLC system or equivalent.[7]

  • Column: A low-flow packed column (e.g., µPAC™ Neo™ column, 50 cm) is used for robust and reproducible separation.[7]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 80% acetonitrile (B52724) with 0.1% formic acid in water.[2]

  • Gradient: A typical high-throughput gradient runs from a low percentage of Mobile Phase B to a higher percentage over a short duration (e.g., 8-60 minutes), tailored to the desired throughput.[6][12] For a 100 samples/day throughput, an 11-minute gradient is often employed.[11]

  • Flow Rate: A nano-flow rate (e.g., 300 nL/min) is commonly used to maximize ionization efficiency.[2]

III. Mass Spectrometry (MS)

The following settings are representative for a Data-Independent Acquisition (DIA) method on a Thermo Scientific™ Orbitrap™ Astral™ Mass Spectrometer.

  • MS1 (Full Scan) Settings:

    • Analyzer: Orbitrap.[2]

    • Resolution: 240,000 (FWHM).[2][7]

    • Scan Range: m/z 380–980.[2][11]

    • AGC Target: 500% (Standard).[7]

  • MS (B15284909)/MS (DIA) Settings:

    • Analyzer: Astral.[2]

    • Isolation Window: 2 Th (narrow window for high selectivity).[2][11]

    • Max Injection Time: 3.5 ms (for high scan speed).[2][7]

    • Collision Energy: Normalized HCD at 40%.[7]

    • MS/MS Scan Range: m/z 150-2000.[7]

  • Data Analysis: Raw DIA files are processed using specialized software like Proteome Discoverer™ with the CHIMERYS™ node or DIA-NN, using a library-free approach against a comprehensive protein database (e.g., Human UniProt).[6][7]

Visualizing Workflows and Pathways

To better illustrate the processes involved in proteomic analysis, the following diagrams were generated using Graphviz. They adhere to strict color and contrast guidelines for clarity and accessibility.

Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis A Biological Sample (Cells, Tissue, Fluid) B Protein Extraction (Lysis) A->B C Reduction & Alkylation B->C D Enzymatic Digestion (e.g., Trypsin) C->D E Peptide Cleanup (SPE) D->E F Nano LC Separation E->F G Mass Spectrometry (e.g., Orbitrap Astral) F->G H Raw Data Acquisition (DIA Method) G->H I Database Search (e.g., DIA-NN) H->I J Protein Identification & Quantification I->J K Statistical Analysis & Biological Interpretation J->K

Caption: A typical high-throughput proteomics experimental workflow.

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway GrowthFactors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits GTPase activity mTORC1 mTORC1 (Raptor, mLST8) Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy (Inhibited) mTORC1->Autophagy inhibits Translation Protein Synthesis (Cell Growth) S6K1->Translation _4EBP1->Translation

Caption: Simplified diagram of the mTOR signaling pathway.

Conclusion

The latest generation of mass spectrometers, exemplified by the Thermo Scientific™ Orbitrap™ Astral™, offers unprecedented capabilities for proteomics research.[8] It delivers significant gains in throughput and sensitivity, enabling the quantification of thousands of proteins from low-nanogram or even picogram-level inputs in minutes.[2][6] This performance allows for the design of large-scale studies that were previously infeasible, accelerating biomarker discovery and deepening our understanding of complex biological systems. While instruments like the Bruker timsTOF Ultra 2 also provide excellent performance, particularly for low-input samples, the Orbitrap Astral platform currently sets a new benchmark for high-throughput, deep proteome profiling.[6] The choice of instrument will ultimately depend on the specific application, desired throughput, and available resources, but the data clearly indicates a major leap forward in our ability to comprehensively analyze the proteome.

References

Navigating Pyrrolizidine Alkaloid Analysis in Food: A Guide to EFSA Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring food safety requires rigorous analytical testing and adherence to regulatory standards. This guide provides a comprehensive comparison of analytical results for Pyrrolizidine (B1209537) Alkaloids (PAs) with the stringent guidelines set by the European Food Safety Authority (EFSA), offering a clear pathway to compliance.

Pyrrolizidine alkaloids are a group of naturally occurring toxins produced by various plant species that can contaminate food at different stages of production. Due to their potential carcinogenic and hepatotoxic effects, EFSA has established maximum levels for their presence in a range of food products to protect consumer health. This guide outlines the current regulatory landscape, details the analytical methodologies for PA detection, and presents a framework for comparing laboratory results with EFSA's stringent limits.

EFSA's Regulatory Framework for Pyrrolizidine Alkaloids

The cornerstone of PA regulation in the European Union is Commission Regulation (EU) 2023/915 , which repeals and replaces the former Regulation (EC) No. 1881/2006.[1][2][3][4][5] This regulation sets forth the maximum permissible levels of PAs in various foodstuffs. Food business operators bear the responsibility of ensuring their products, lawfully placed on the market, adhere to these limits until their minimum durability or use-by date.[1]

The regulation specifies that the maximum levels apply to the sum of 35 pyrrolizidine alkaloids, including their N-oxides.[6][7] These levels are established for a variety of food categories known to be susceptible to PA contamination.

Maximum Levels of Pyrrolizidine Alkaloids in Foodstuffs

The following table summarizes the maximum levels for the sum of 21 specific pyrrolizidine alkaloids and 14 other PAs known to co-elute, as stipulated in Commission Regulation (EU) 2023/915.[7]

Food CategoryMaximum Level (µg/kg)
Tea (Camellia sinensis) and flavoured tea (dried)150
Herbal infusions (dried)200
Borage leaves (fresh, frozen) placed on the market for the final consumer750
Dried herbs (excluding borage, lovage, marjoram, and oregano)400
Borage, lovage, marjoram, and oregano (dried) and mixtures exclusively composed of these dried herbs1000
Cumin seeds400
Food supplements containing herbal ingredients, including extracts400
Pollen-based food supplements500

This table is a summary. For a complete and detailed list, please refer to the full text of Commission Regulation (EU) 2023/915.

Analytical Methodologies for PA Quantification

The accurate quantification of PAs at low levels in complex food matrices requires highly sensitive and selective analytical methods. The most widely adopted technique is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) .[8][9][10] This method offers the necessary sensitivity and specificity to detect and quantify a broad range of PAs and their N-oxides.

Key Performance Characteristics of Analytical Methods

The performance of analytical methods for PA analysis is crucial for reliable results. Key parameters include the Limit of Quantification (LOQ), recovery rates, and the scope of detectable analytes.

MethodMatrixLOQ (µg/kg)Recovery (%)Analytes CoveredReference
UHPLC-MS/MSTea, Honey, Milk0.05 - 1Not specified24 PAs[8]
UPLC-MS/MSVarious foodstuffs0.010 - 0.087 (general food), 0.04 - 0.76 (spices)50 - 12015 PAs and 13 PA N-oxides[9]
LC-MS/MSVarious foodstuffsDown to 1 (solid), 0.1 (liquid)Not specified28 analytes[11]
LC-MS/MSVarious foodstuffsDown to 1 (solid), 0.1 (liquid)Not specified43 analytes[12]

Experimental Protocol: A Typical UHPLC-MS/MS Workflow

The following provides a detailed, generalized protocol for the analysis of PAs in food matrices using UHPLC-MS/MS, based on common practices described in the scientific literature.[8][9][10]

1. Sample Preparation and Extraction:

  • Homogenization: Solid food samples are homogenized to ensure a representative sample.

  • Extraction: A specific weight of the homogenized sample is extracted using an acidic aqueous solution (e.g., 0.1% formic acid in water). This step is crucial for the efficient extraction of both free base PAs and their N-oxide forms.

  • Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.

2. Clean-up:

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., cation exchange) to remove interfering matrix components. This step is critical for reducing matrix effects and improving the accuracy of quantification.

  • Elution: The PAs are eluted from the SPE cartridge using a suitable solvent, often a mixture of an organic solvent and an ammonia (B1221849) solution.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

3. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a UHPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to separate the target PAs.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The analysis is typically performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two or three MRM transitions are monitored for each analyte for confirmation.

4. Quantification:

  • Calibration: A calibration curve is constructed using certified reference standards of the target PAs. Matrix-matched calibration standards are often used to compensate for matrix effects.

  • Data Analysis: The concentration of each PA in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Process

To better illustrate the analytical and comparative workflows, the following diagrams have been generated.

Experimental Workflow for PA Analysis cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acidic Solution Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Elution Elution Evaporation_Reconstitution Evaporation_Reconstitution Elution->Evaporation_Reconstitution Reconstitution in Mobile Phase UHPLC UHPLC Separation Evaporation_Reconstitution->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: A typical experimental workflow for the analysis of Pyrrolizidine Alkaloids in food samples.

Comparison with EFSA Guidelines Analytical_Result Analytical Result (Sum of PAs in µg/kg) Comparison Comparison Analytical_Result->Comparison EFSA_Guideline EFSA Maximum Level (Commission Regulation (EU) 2023/915) EFSA_Guideline->Comparison Compliant Compliant Comparison->Compliant Result ≤ Max Level Non_Compliant Non-Compliant (Action Required) Comparison->Non_Compliant Result > Max Level

Caption: Logical flow for comparing analytical results of Pyrrolizidine Alkaloids with EFSA guidelines.

Conclusion

Compliance with EFSA's regulations on Pyrrolizidine Alkaloids is a critical aspect of food safety. By employing robust analytical methodologies such as UHPLC-MS/MS and adhering to a systematic comparison of results against the established maximum levels, researchers and industry professionals can ensure the safety and compliance of their products. This guide provides the foundational knowledge and a practical framework to navigate the complexities of PA analysis and regulatory adherence. Continuous monitoring and adaptation to any future updates from EFSA will remain essential in safeguarding public health.

References

Safety Operating Guide

Proper Disposal of Lycopsamine N-oxide-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Lycopsamine N-oxide-d3, a deuterated pyrrolizidine (B1209537) alkaloid used in scientific research. Given its classification as an acutely toxic substance, stringent adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard

Key Hazard Information for Lycopsamine N-oxide (Non-deuterated):

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2)Skull and crossbonesDangerH300: Fatal if swallowed
Acute Toxicity, Dermal (Category 2)Skull and crossbonesDangerH310: Fatal in contact with skin

Data sourced from PubChem and Sigma-Aldrich.[1]

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid or in solution), all personnel must wear the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A clean, buttoned lab coat is required.

  • Respiratory Protection: If there is any risk of aerosolization or if handling the solid form, a NIOSH-approved respirator is essential.

Waste Segregation and Collection: A Step-by-Step Protocol

Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in regular trash. All waste must be collected as hazardous chemical waste.

Experimental Workflow for Waste Disposal:

cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Contaminated Solids (e.g., pipette tips, gloves, vials) Solid_Container Labeled, Sealed 'Acutely Toxic Solid Waste' Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (e.g., solutions, solvents) Liquid_Container Labeled, Sealed 'Acutely Toxic Liquid Waste' Container Liquid_Waste->Liquid_Container Secondary_Containment Secondary Containment in a Designated, Secure Area Solid_Container->Secondary_Containment Liquid_Container->Secondary_Containment EHS_Pickup Arrange Pickup by Environmental Health & Safety (EHS) Secondary_Containment->EHS_Pickup

Caption: Waste disposal workflow for this compound.

Detailed Steps:

  • Identify Waste Streams: Separate solid and liquid waste contaminated with this compound.

  • Use Designated Waste Containers:

    • Solid Waste: Collect in a clearly labeled, puncture-resistant container with a secure lid. The label must read "Acutely Toxic Solid Waste" and list "this compound" as a constituent.

    • Liquid Waste: Collect in a leak-proof, chemically compatible container with a screw-top lid. The container must be labeled "Acutely Toxic Liquid Waste" and specify all chemical components, including "this compound".

  • Ensure Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Acutely Toxic," "Fatal if Swallowed or in Contact with Skin").

  • Secure Storage: Store sealed waste containers in a designated, secure area, away from incompatible chemicals. Secondary containment is mandatory to prevent spills.

Decontamination Procedures

Given the high toxicity of this compound, all surfaces and equipment that come into contact with the compound must be thoroughly decontaminated.

Decontamination Workflow:

Start Contaminated Surface or Equipment Initial_Wipe Initial Wipe-down with Absorbent Material Start->Initial_Wipe Decontamination_Solution Apply Decontamination Solution Initial_Wipe->Decontamination_Solution Contact_Time Allow Sufficient Contact Time Decontamination_Solution->Contact_Time Final_Rinse Rinse with Appropriate Solvent (e.g., water, ethanol) Contact_Time->Final_Rinse Waste_Disposal Dispose of all materials as Acutely Toxic Waste Final_Rinse->Waste_Disposal End Decontaminated Surface/Equipment Waste_Disposal->End

Caption: Step-by-step decontamination process.

Decontamination Solutions:

While a specific, validated chemical inactivation protocol for this compound in a laboratory setting is not documented in readily available literature, studies on pyrrolizidine alkaloids suggest they are more susceptible to degradation under alkaline conditions.[2] Therefore, a multi-step decontamination process is recommended:

  • Initial Cleaning: For visible contamination, use a dry absorbent material to carefully wipe the area. Dispose of this material as acutely toxic solid waste.

  • Primary Decontamination: Wipe the surface with a solution of mild detergent and water.

  • Secondary Decontamination (Optional, with caution): A freshly prepared 1% sodium hypochlorite (B82951) (bleach) solution can be used, followed by a water rinse to prevent corrosion of surfaces. Alternatively, a 70% ethanol (B145695) solution can be used.

  • Final Rinse: Thoroughly rinse the surface with water, followed by a final wipe with 70% ethanol.

  • Waste Disposal: All cleaning materials (wipes, paper towels, etc.) must be disposed of as acutely toxic solid waste.

Spill Management

In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a significant spill without proper training and equipment. For minor spills, and only if you are trained and equipped to do so, follow these steps:

  • Restrict Access: Prevent others from entering the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Follow the decontamination procedures outlined above.

Final Disposal Logistics

All collected hazardous waste containing this compound must be disposed of through your institution's certified hazardous waste management program. Do not attempt to transport or dispose of this waste independently. Contact your EHS department to schedule a pickup.

By adhering to these stringent protocols, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Lycopsamine N-oxide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Lycopsamine N-oxide is classified as acutely toxic and is fatal if swallowed or in contact with skin.[2] Therefore, stringent safety measures are imperative to prevent exposure.

Hazard Identification and Classification

Below is a summary of the hazard information for the parent compound, Lycopsamine N-oxide.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2)GHS06DangerH300: Fatal if swallowed
Acute Toxicity, Dermal (Category 2)GHS06DangerH310: Fatal in contact with skin

Source: Sigma-Aldrich, PubChem[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize any risk of exposure. The following table outlines the required PPE for handling Lycopsamine N-oxide-d3.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesInner: NitrileOuter: Thicker, chemical-resistant (e.g., Neoprene or Butyl rubber)Provides a robust barrier against dermal absorption, which is a primary exposure route.[2] Nitrile offers good splash resistance, while the outer glove provides more substantial protection for extended handling.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles with indirect ventilation. Full-face shield worn over goggles.Protects against splashes and aerosols, preventing contact with mucous membranes.
Body Protection Disposable Gown or CoverallsSolid-front, back-closing disposable gown with long sleeves and tight-fitting cuffs. Consider a chemically resistant apron.Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved RespiratorAt a minimum, a half-mask elastomeric respirator with P100 (particulate) filters. For higher-risk procedures (e.g., potential for aerosolization), a full-face respirator or a Powered Air-Purifying Respirator (PAPR) is recommended.Protects against inhalation of airborne particles of the compound.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to ensure containment.

Preparation
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Designated Area: Cordon off a specific area within a chemical fume hood for handling the compound.

  • Gather Materials: Assemble all necessary lab equipment, reagents, and clearly labeled waste containers within the designated area.

  • PPE Inspection: Carefully inspect all PPE for any defects before donning.

Donning PPE

The following sequence should be followed to avoid contamination:

  • Don inner nitrile gloves.

  • Don the disposable gown or coveralls.

  • Don the outer chemical-resistant gloves.

  • Don respiratory protection and ensure a proper fit.

  • Don safety goggles and the face shield.

Compound Handling
  • Weighing: If weighing the solid compound, do so within the fume hood using a disposable weigh boat.

  • Solution Preparation: When preparing a solution, add the solvent to the compound slowly to prevent splashing.

  • Experimental Manipulations: All procedures involving the open compound must be carried out within the designated and contained workspace.

Decontamination
  • Work Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate all waste contaminated with the compound into a dedicated, clearly labeled, and sealed hazardous waste container. This includes gloves, gowns, weigh boats, and any other disposable materials.

  • Unused Compound: Dispose of any unused this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour it down the drain. High-temperature incineration is often the recommended disposal method for highly potent compounds.

  • Container Disposal: Before disposing of the original container, ensure it is empty and has been triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling cluster_disposal Waste Management RiskAssessment Conduct Risk Assessment DesignateArea Designate Handling Area (Fume Hood) RiskAssessment->DesignateArea GatherMaterials Assemble Equipment & Waste Containers DesignateArea->GatherMaterials InspectPPE Inspect PPE GatherMaterials->InspectPPE DonPPE Don Full PPE InspectPPE->DonPPE HandleCompound Weigh/Prepare Solution in Containment DonPPE->HandleCompound Experiment Perform Experiment HandleCompound->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE SegregateWaste Segregate Contaminated Waste DoffPPE->SegregateWaste DisposeWaste Dispose as Hazardous Waste SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.